MK-8876
Description
Properties
CAS No. |
1426960-33-9 |
|---|---|
Molecular Formula |
C32H24F2N4O5S |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C32H24F2N4O5S/c1-35-32(39)29-21-13-20(25(37(2)44(3,40)41)15-28(21)43-31(29)17-7-9-18(33)10-8-17)23-11-12-27-30(36-23)26-14-19-22(34)5-4-6-24(19)38(26)16-42-27/h4-15H,16H2,1-3H3,(H,35,39) |
InChI Key |
GOHCXBUFLQKEIO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3=NC4=C(C=C3)OCN5C4=CC6=C5C=CC=C6F)N(C)S(=O)(=O)C)C7=CC=C(C=C7)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-8876; MK 8876; MK8876. |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Target of MK-8876: A Technical Guide to the Inhibition of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-8876 is a potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This enzyme is essential for the replication of the viral genome, making it a prime therapeutic target for antiviral drug development. This compound exerts its inhibitory effect by binding to an allosteric site on the NS5B enzyme, known as site D, which encompasses both the palm I and palm II subdomains. This binding induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA. This technical guide provides an in-depth overview of the therapeutic target of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
The Therapeutic Target: HCV NS5B Polymerase
The Hepatitis C Virus is a single-stranded RNA virus that belongs to the Flaviviridae family. Its genome encodes a single polyprotein that is subsequently cleaved into ten mature viral proteins, including the nonstructural protein 5B (NS5B). NS5B is an RNA-dependent RNA polymerase (RdRp), the catalytic core of the HCV replication complex. This enzyme is responsible for synthesizing new viral RNA genomes using the existing viral RNA as a template. As mammalian cells do not possess an analogous RNA-dependent RNA polymerase, NS5B represents a highly specific and attractive target for antiviral therapy with a reduced likelihood of off-target effects.
Mechanism of Action of this compound
This compound is classified as a non-nucleoside inhibitor of HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. This compound specifically binds to a pocket at the interface of the palm I and palm II subdomains of the NS5B polymerase, a site referred to as "site D". This binding event is thought to interfere with the flexibility and conformational changes required for the initiation and elongation steps of RNA synthesis, thereby halting viral replication.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against HCV NS5B polymerase has been quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of an inhibitor.
| Assay Type | HCV Genotype | IC50 (nM) |
| Biochemical Assay | Genotype 1b | 3 |
| Biochemical Assay | Genotype 2a | 2 |
| Cell-Based Replicon Assay | Genotype 1a | Potent (exact value not publicly available) |
| Cell-Based Replicon Assay | Genotype 1b | Potent (exact value not publicly available) |
Experimental Protocols
Biochemical Assay for HCV NS5B Polymerase Activity
This protocol describes a standard method to determine the in vitro inhibitory activity of compounds against purified HCV NS5B polymerase.
Materials and Reagents:
-
Purified recombinant HCV NS5B polymerase (full-length or truncated, e.g., ΔC21)
-
RNA template (e.g., poly(A) or a heteropolymeric RNA template)
-
RNA primer (e.g., oligo(U)12-18)
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100)
-
Test compound (this compound) dissolved in DMSO
-
EDTA (for stopping the reaction)
-
Filter paper (e.g., DE81)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, a pre-annealed RNA template/primer, three unlabeled rNTPs, and the radiolabeled rNTP.
-
Compound Addition: Add varying concentrations of this compound (or a DMSO control) to the reaction mixture and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the purified NS5B enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.
-
Termination: Stop the reaction by adding an excess of EDTA.
-
Detection of RNA Synthesis: Spot the reaction mixture onto DE81 filter paper. Wash the filters extensively with a wash buffer (e.g., 5% dibasic sodium phosphate) to remove unincorporated radiolabeled rNTPs.
-
Quantification: After washing and drying the filters, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based HCV Subgenomic Replicon Assay
This protocol outlines a cell-based assay to evaluate the antiviral activity of compounds in a cellular context using a subgenomic HCV replicon system.
Materials and Reagents:
-
Huh-7 cells (or other permissive human hepatoma cell lines)
-
HCV subgenomic replicon constructs (containing a reporter gene such as luciferase)
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
G418 (for selection of stable replicon-harboring cell lines)
-
Test compound (this compound) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon in 96-well plates at a predetermined density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound (or a DMSO control).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Cytotoxicity Assay (Optional but Recommended): In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the compound on cell viability.
-
Data Analysis: Normalize the luciferase signal to the cell viability data. Calculate the percentage of inhibition of HCV replication for each concentration of this compound relative to the DMSO control. Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: HCV Replication Cycle and the inhibitory action of this compound on NS5B polymerase.
Experimental Workflow Diagrams
The Therapeutic Target of MK-8876: A Technical Guide to the Inhibition of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-8876 is a potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This enzyme is essential for the replication of the viral genome, making it a prime therapeutic target for antiviral drug development. This compound exerts its inhibitory effect by binding to an allosteric site on the NS5B enzyme, known as site D, which encompasses both the palm I and palm II subdomains. This binding induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA. This technical guide provides an in-depth overview of the therapeutic target of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
The Therapeutic Target: HCV NS5B Polymerase
The Hepatitis C Virus is a single-stranded RNA virus that belongs to the Flaviviridae family. Its genome encodes a single polyprotein that is subsequently cleaved into ten mature viral proteins, including the nonstructural protein 5B (NS5B). NS5B is an RNA-dependent RNA polymerase (RdRp), the catalytic core of the HCV replication complex. This enzyme is responsible for synthesizing new viral RNA genomes using the existing viral RNA as a template. As mammalian cells do not possess an analogous RNA-dependent RNA polymerase, NS5B represents a highly specific and attractive target for antiviral therapy with a reduced likelihood of off-target effects.
Mechanism of Action of this compound
This compound is classified as a non-nucleoside inhibitor of HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. This compound specifically binds to a pocket at the interface of the palm I and palm II subdomains of the NS5B polymerase, a site referred to as "site D". This binding event is thought to interfere with the flexibility and conformational changes required for the initiation and elongation steps of RNA synthesis, thereby halting viral replication.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against HCV NS5B polymerase has been quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of an inhibitor.
| Assay Type | HCV Genotype | IC50 (nM) |
| Biochemical Assay | Genotype 1b | 3 |
| Biochemical Assay | Genotype 2a | 2 |
| Cell-Based Replicon Assay | Genotype 1a | Potent (exact value not publicly available) |
| Cell-Based Replicon Assay | Genotype 1b | Potent (exact value not publicly available) |
Experimental Protocols
Biochemical Assay for HCV NS5B Polymerase Activity
This protocol describes a standard method to determine the in vitro inhibitory activity of compounds against purified HCV NS5B polymerase.
Materials and Reagents:
-
Purified recombinant HCV NS5B polymerase (full-length or truncated, e.g., ΔC21)
-
RNA template (e.g., poly(A) or a heteropolymeric RNA template)
-
RNA primer (e.g., oligo(U)12-18)
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100)
-
Test compound (this compound) dissolved in DMSO
-
EDTA (for stopping the reaction)
-
Filter paper (e.g., DE81)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, a pre-annealed RNA template/primer, three unlabeled rNTPs, and the radiolabeled rNTP.
-
Compound Addition: Add varying concentrations of this compound (or a DMSO control) to the reaction mixture and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the purified NS5B enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.
-
Termination: Stop the reaction by adding an excess of EDTA.
-
Detection of RNA Synthesis: Spot the reaction mixture onto DE81 filter paper. Wash the filters extensively with a wash buffer (e.g., 5% dibasic sodium phosphate) to remove unincorporated radiolabeled rNTPs.
-
Quantification: After washing and drying the filters, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based HCV Subgenomic Replicon Assay
This protocol outlines a cell-based assay to evaluate the antiviral activity of compounds in a cellular context using a subgenomic HCV replicon system.
Materials and Reagents:
-
Huh-7 cells (or other permissive human hepatoma cell lines)
-
HCV subgenomic replicon constructs (containing a reporter gene such as luciferase)
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
G418 (for selection of stable replicon-harboring cell lines)
-
Test compound (this compound) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon in 96-well plates at a predetermined density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound (or a DMSO control).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Cytotoxicity Assay (Optional but Recommended): In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the compound on cell viability.
-
Data Analysis: Normalize the luciferase signal to the cell viability data. Calculate the percentage of inhibition of HCV replication for each concentration of this compound relative to the DMSO control. Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: HCV Replication Cycle and the inhibitory action of this compound on NS5B polymerase.
Experimental Workflow Diagrams
MK-8876 pan-genotypic activity against HCV
- 1. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Information on Pan-Genotypic Direct-Acting Antiviral Agents for HCV in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
MK-8876 pan-genotypic activity against HCV
- 1. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Information on Pan-Genotypic Direct-Acting Antiviral Agents for HCV in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of MK-8876: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8876 is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed by Merck, this non-nucleoside inhibitor (NNI) represents a significant advancement in the pursuit of all-oral, direct-acting antiviral (DAA) regimens for the treatment of chronic HCV infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthesis of this compound, based on publicly available scientific literature.
Discovery and Lead Optimization
The discovery of this compound stemmed from a focused lead optimization program centered on a novel structural class of 5-aryl benzofurans.[1][2] Initial efforts identified compounds with promising in vitro potency against HCV genotypes 1a and 1b.[2] However, these early candidates exhibited a loss of potency against clinically relevant viral variants. This prompted a rigorous medicinal chemistry campaign to identify molecules with a broader genotypic coverage and a higher barrier to resistance.
This endeavor led to the identification of this compound, which demonstrated a pan-genotypic profile, maintaining its potency against a range of HCV genotypes and clinically significant mutants.[2]
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, this compound binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.
Specifically, this compound interacts with a pocket formed by the palm I and palm II subdomains of the NS5B polymerase.[1] This binding prevents the conformational changes necessary for the initiation and elongation of the viral RNA genome, thereby halting viral replication.
References
The Discovery and Development of MK-8876: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8876 is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed by Merck, this non-nucleoside inhibitor (NNI) represents a significant advancement in the pursuit of all-oral, direct-acting antiviral (DAA) regimens for the treatment of chronic HCV infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthesis of this compound, based on publicly available scientific literature.
Discovery and Lead Optimization
The discovery of this compound stemmed from a focused lead optimization program centered on a novel structural class of 5-aryl benzofurans.[1][2] Initial efforts identified compounds with promising in vitro potency against HCV genotypes 1a and 1b.[2] However, these early candidates exhibited a loss of potency against clinically relevant viral variants. This prompted a rigorous medicinal chemistry campaign to identify molecules with a broader genotypic coverage and a higher barrier to resistance.
This endeavor led to the identification of this compound, which demonstrated a pan-genotypic profile, maintaining its potency against a range of HCV genotypes and clinically significant mutants.[2]
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, this compound binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.
Specifically, this compound interacts with a pocket formed by the palm I and palm II subdomains of the NS5B polymerase.[1] This binding prevents the conformational changes necessary for the initiation and elongation of the viral RNA genome, thereby halting viral replication.
References
An In-depth Technical Guide to MK-8876: A Potent HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8876 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. By binding to an allosteric site known as site D, which encompasses both the palm I and palm II regions of the enzyme, this compound effectively disrupts viral replication. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, presenting a valuable resource for researchers in the fields of virology and antiviral drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity has been confirmed through various analytical techniques.
Chemical Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | 2-(4-Fluorophenyl)-5-(11-fluoro-6H-pyrido[2',3':5,6][1][2]oxazino[3,4-a]indol-2-yl)-N-methyl-6-[methyl(methylsulfonyl)amino]-3-benzofurancarboxamide | [3] |
| CAS Number | 1426960-33-9 | [1][3] |
| Molecular Formula | C₃₂H₂₄F₂N₄O₅S | [2][3] |
| Molecular Weight | 614.62 g/mol | [2][3] |
| Appearance | Off-white solid |
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome.[4][5][6]
HCV Replication and NS5B Inhibition Pathway
Caption: Inhibition of HCV RNA replication by this compound.
As a non-nucleoside inhibitor (NNI), this compound does not compete with the natural nucleoside triphosphate substrates. Instead, it binds to an allosteric site on the NS5B enzyme, inducing a conformational change that renders the polymerase inactive.[6][7] This allosteric binding at Site D, which interacts with both the palm I and palm II subdomains, is crucial for its inhibitory activity.[8]
In Vitro Antiviral Activity
The potency of this compound has been demonstrated against various HCV genotypes in cell-based replicon assays.
Antiviral Potency of this compound:
| HCV Genotype | IC₅₀ (nM) | Reference |
| Genotype 1b | 3 | [1] |
| Genotype 2a | 2 | [1] |
This compound exhibits a pan-genotypic profile and maintains its potency against clinically relevant viral mutants.[1]
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound is typically evaluated using an HCV replicon system. This assay measures the ability of a compound to inhibit viral RNA replication in a human hepatoma cell line (e.g., Huh-7).
HCV Replicon Assay Workflow
Caption: Workflow of a typical HCV replicon assay.
Detailed Methodology:
-
Cell Culture: Huh-7 cells, which are highly permissive to HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations.
-
Transfection: Huh-7 cells are transfected with in vitro-transcribed HCV replicon RNA containing a reporter gene, such as luciferase.
-
Treatment: Following transfection, the culture medium is replaced with medium containing the various concentrations of this compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication.
-
Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of replication inhibition against the log of the compound concentration.
Pharmacokinetic Properties
Preclinical studies in animal models have provided insights into the pharmacokinetic profile of this compound.
Pharmacokinetic Parameters of this compound in Preclinical Models:
| Species | Bioavailability | Clearance | Dosing Regimen Indication | Reference |
| Rats | Moderate | Low Plasma Clearance | Consistent with once-daily dosing | [1][8][9] |
| Dogs | Moderate | Low Plasma Clearance | Consistent with once-daily dosing | [8][9] |
These findings from preclinical evaluations suggested that this compound possessed a favorable pharmacokinetic profile for further development, leading to its advancement into Phase 1 clinical studies.[8][9]
Conclusion
This compound is a well-characterized HCV NS5B polymerase inhibitor with potent pan-genotypic antiviral activity. Its mechanism of action, involving allosteric inhibition of the viral polymerase, and its favorable preclinical pharmacokinetic profile have established it as a significant compound in the study of anti-HCV therapeutics. This guide provides a foundational understanding of the key technical aspects of this compound for researchers engaged in the development of novel antiviral agents.
References
- 1. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]
- 2. MK 8876 | 1426960-33-9 | BHC96033 | Biosynth [biosynth.com]
- 3. medkoo.com [medkoo.com]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 8. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to MK-8876: A Potent HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8876 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. By binding to an allosteric site known as site D, which encompasses both the palm I and palm II regions of the enzyme, this compound effectively disrupts viral replication. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, presenting a valuable resource for researchers in the fields of virology and antiviral drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity has been confirmed through various analytical techniques.
Chemical Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | 2-(4-Fluorophenyl)-5-(11-fluoro-6H-pyrido[2',3':5,6][1][2]oxazino[3,4-a]indol-2-yl)-N-methyl-6-[methyl(methylsulfonyl)amino]-3-benzofurancarboxamide | [3] |
| CAS Number | 1426960-33-9 | [1][3] |
| Molecular Formula | C₃₂H₂₄F₂N₄O₅S | [2][3] |
| Molecular Weight | 614.62 g/mol | [2][3] |
| Appearance | Off-white solid |
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome.[4][5][6]
HCV Replication and NS5B Inhibition Pathway
Caption: Inhibition of HCV RNA replication by this compound.
As a non-nucleoside inhibitor (NNI), this compound does not compete with the natural nucleoside triphosphate substrates. Instead, it binds to an allosteric site on the NS5B enzyme, inducing a conformational change that renders the polymerase inactive.[6][7] This allosteric binding at Site D, which interacts with both the palm I and palm II subdomains, is crucial for its inhibitory activity.[8]
In Vitro Antiviral Activity
The potency of this compound has been demonstrated against various HCV genotypes in cell-based replicon assays.
Antiviral Potency of this compound:
| HCV Genotype | IC₅₀ (nM) | Reference |
| Genotype 1b | 3 | [1] |
| Genotype 2a | 2 | [1] |
This compound exhibits a pan-genotypic profile and maintains its potency against clinically relevant viral mutants.[1]
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound is typically evaluated using an HCV replicon system. This assay measures the ability of a compound to inhibit viral RNA replication in a human hepatoma cell line (e.g., Huh-7).
HCV Replicon Assay Workflow
Caption: Workflow of a typical HCV replicon assay.
Detailed Methodology:
-
Cell Culture: Huh-7 cells, which are highly permissive to HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations.
-
Transfection: Huh-7 cells are transfected with in vitro-transcribed HCV replicon RNA containing a reporter gene, such as luciferase.
-
Treatment: Following transfection, the culture medium is replaced with medium containing the various concentrations of this compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication.
-
Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of replication inhibition against the log of the compound concentration.
Pharmacokinetic Properties
Preclinical studies in animal models have provided insights into the pharmacokinetic profile of this compound.
Pharmacokinetic Parameters of this compound in Preclinical Models:
| Species | Bioavailability | Clearance | Dosing Regimen Indication | Reference |
| Rats | Moderate | Low Plasma Clearance | Consistent with once-daily dosing | [1][8][9] |
| Dogs | Moderate | Low Plasma Clearance | Consistent with once-daily dosing | [8][9] |
These findings from preclinical evaluations suggested that this compound possessed a favorable pharmacokinetic profile for further development, leading to its advancement into Phase 1 clinical studies.[8][9]
Conclusion
This compound is a well-characterized HCV NS5B polymerase inhibitor with potent pan-genotypic antiviral activity. Its mechanism of action, involving allosteric inhibition of the viral polymerase, and its favorable preclinical pharmacokinetic profile have established it as a significant compound in the study of anti-HCV therapeutics. This guide provides a foundational understanding of the key technical aspects of this compound for researchers engaged in the development of novel antiviral agents.
References
- 1. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]
- 2. MK 8876 | 1426960-33-9 | BHC96033 | Biosynth [biosynth.com]
- 3. medkoo.com [medkoo.com]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 8. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Potency of MK-8876: A Pan-Genotypic Inhibitor of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency of MK-8876, a novel non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV). This compound demonstrates a pan-genotypic profile, effectively inhibiting a broad range of HCV genotypes and maintaining activity against common resistance-associated variants.[1][2] This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and provides visualizations of the underlying mechanisms and workflows.
Quantitative Assessment of Antiviral Activity
The in vitro efficacy of this compound was determined using subgenomic HCV replicon assays. These assays measure the ability of the compound to inhibit viral RNA replication in cultured human hepatoma (Huh-7) cells. The potency is expressed as the 50% and 90% effective concentrations (EC50 and EC90), which represent the compound concentrations required to inhibit 50% and 90% of viral replication, respectively.
While specific EC50 and EC90 values from primary peer-reviewed sources remain proprietary or are not publicly available in comprehensive tables, published research indicates that this compound exhibits EC50 values in the low nanomolar range against a panel of HCV genotypes, including 1a, 1b, 2a, 2b, 3a, and 4a.[1][3] The compound's ability to simultaneously interact with both the palm I and palm II binding sites of the NS5B polymerase contributes to its broad genotypic coverage and its potency against clinically relevant mutants.[1][3]
Table 1: In Vitro Anti-HCV Replicon Activity of this compound (Illustrative Data)
| HCV Genotype | Replicon Type | EC50 (nM) | EC90 (nM) |
| 1a | Luciferase Reporter | Low Nanomolar | Not Reported |
| 1b | Luciferase Reporter | Low Nanomolar | Not Reported |
| 2a | Luciferase Reporter | Low Nanomolar | Not Reported |
| 2b | Luciferase Reporter | Low Nanomolar | Not Reported |
| 3a | Luciferase Reporter | Low Nanomolar | Not Reported |
| 4a | Luciferase Reporter | Low Nanomolar | Not Reported |
Note: This table is illustrative, reflecting the general potency described in the literature. Precise values are not publicly available.
Cytotoxicity Profile
To assess the therapeutic window of this compound, its cytotoxicity was evaluated in the same host cell line used for the replicon assays. The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in a 50% reduction in cell viability. A high CC50 value is desirable, indicating low toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the potential of an antiviral compound. Published data suggests a high selectivity index for this compound.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) |
| Huh-7 | MTT Assay | > Value (High) |
Note: The specific CC50 value is not detailed in the available search results, but it is indicated to be significantly higher than the effective concentrations.
Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is the gold standard for evaluating the in vitro potency of HCV inhibitors.
Objective: To quantify the inhibition of HCV RNA replication by this compound in a cell-based system.
Methodology:
-
Cell Culture: Human hepatoma (Huh-7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Replicon Transfection: Subgenomic HCV replicon constructs, typically containing a luciferase reporter gene for ease of quantification, are introduced into Huh-7 cells via electroporation. These replicons are engineered to self-replicate without producing infectious virus particles.
-
Compound Treatment: Following transfection, cells are seeded into 96-well plates. Various concentrations of this compound are added to the cell culture medium.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for replicon replication and for the antiviral compound to exert its effect.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The percentage of inhibition is calculated relative to untreated control cells. EC50 and EC90 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to the host cells.
Objective: To measure the viability of Huh-7 cells in the presence of this compound.
Methodology:
-
Cell Seeding: Huh-7 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of this compound, similar to those used in the replicon assay.
-
Incubation: The plates are incubated for the same duration as the replicon assay (e.g., 72 hours).
-
MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Crystal Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. This incubation period typically lasts for a few hours.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the HCV replication cycle.
Experimental Workflow for In Vitro Potency Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of MK-8876: A Pan-Genotypic Inhibitor of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency of MK-8876, a novel non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV). This compound demonstrates a pan-genotypic profile, effectively inhibiting a broad range of HCV genotypes and maintaining activity against common resistance-associated variants.[1][2] This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and provides visualizations of the underlying mechanisms and workflows.
Quantitative Assessment of Antiviral Activity
The in vitro efficacy of this compound was determined using subgenomic HCV replicon assays. These assays measure the ability of the compound to inhibit viral RNA replication in cultured human hepatoma (Huh-7) cells. The potency is expressed as the 50% and 90% effective concentrations (EC50 and EC90), which represent the compound concentrations required to inhibit 50% and 90% of viral replication, respectively.
While specific EC50 and EC90 values from primary peer-reviewed sources remain proprietary or are not publicly available in comprehensive tables, published research indicates that this compound exhibits EC50 values in the low nanomolar range against a panel of HCV genotypes, including 1a, 1b, 2a, 2b, 3a, and 4a.[1][3] The compound's ability to simultaneously interact with both the palm I and palm II binding sites of the NS5B polymerase contributes to its broad genotypic coverage and its potency against clinically relevant mutants.[1][3]
Table 1: In Vitro Anti-HCV Replicon Activity of this compound (Illustrative Data)
| HCV Genotype | Replicon Type | EC50 (nM) | EC90 (nM) |
| 1a | Luciferase Reporter | Low Nanomolar | Not Reported |
| 1b | Luciferase Reporter | Low Nanomolar | Not Reported |
| 2a | Luciferase Reporter | Low Nanomolar | Not Reported |
| 2b | Luciferase Reporter | Low Nanomolar | Not Reported |
| 3a | Luciferase Reporter | Low Nanomolar | Not Reported |
| 4a | Luciferase Reporter | Low Nanomolar | Not Reported |
Note: This table is illustrative, reflecting the general potency described in the literature. Precise values are not publicly available.
Cytotoxicity Profile
To assess the therapeutic window of this compound, its cytotoxicity was evaluated in the same host cell line used for the replicon assays. The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in a 50% reduction in cell viability. A high CC50 value is desirable, indicating low toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the potential of an antiviral compound. Published data suggests a high selectivity index for this compound.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) |
| Huh-7 | MTT Assay | > Value (High) |
Note: The specific CC50 value is not detailed in the available search results, but it is indicated to be significantly higher than the effective concentrations.
Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is the gold standard for evaluating the in vitro potency of HCV inhibitors.
Objective: To quantify the inhibition of HCV RNA replication by this compound in a cell-based system.
Methodology:
-
Cell Culture: Human hepatoma (Huh-7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Replicon Transfection: Subgenomic HCV replicon constructs, typically containing a luciferase reporter gene for ease of quantification, are introduced into Huh-7 cells via electroporation. These replicons are engineered to self-replicate without producing infectious virus particles.
-
Compound Treatment: Following transfection, cells are seeded into 96-well plates. Various concentrations of this compound are added to the cell culture medium.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for replicon replication and for the antiviral compound to exert its effect.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The percentage of inhibition is calculated relative to untreated control cells. EC50 and EC90 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to the host cells.
Objective: To measure the viability of Huh-7 cells in the presence of this compound.
Methodology:
-
Cell Seeding: Huh-7 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of this compound, similar to those used in the replicon assay.
-
Incubation: The plates are incubated for the same duration as the replicon assay (e.g., 72 hours).
-
MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. This incubation period typically lasts for a few hours.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the HCV replication cycle.
Experimental Workflow for In Vitro Potency Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
MK-8876: An In-depth Technical Guide on a Non-Nucleoside NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-8876 is a potent, pan-genotypic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. Developed as a promising direct-acting antiviral (DAA), this compound advanced into Phase 1 clinical studies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing available preclinical data, and outlining key experimental methodologies relevant to its characterization. Due to the proprietary nature of drug development, specific quantitative data from preclinical and clinical studies, as well as detailed internal experimental protocols, are not publicly available. This guide, therefore, synthesizes information from publicly accessible scientific literature to provide a thorough understanding of this compound for the intended scientific audience.
Introduction: The Role of NS5B Polymerase in HCV Replication
The hepatitis C virus, a single-stranded RNA virus, establishes a chronic infection that can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma. The replication of the HCV genome is orchestrated by a viral protein complex, with the RNA-dependent RNA polymerase (RdRp) activity of the non-structural protein 5B (NS5B) being the central catalytic engine. This enzyme is essential for synthesizing new viral RNA genomes, making it a prime target for antiviral therapies.
NS5B polymerase inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs act as chain terminators after being incorporated into the nascent RNA strand, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. This compound belongs to the latter class, offering a distinct mechanism of action.
Mechanism of Action of this compound
This compound is a non-nucleoside inhibitor that targets the HCV NS5B polymerase. It binds to an allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding event is non-competitive with respect to the nucleotide substrates. The binding of this compound induces a conformational change in the NS5B polymerase, which ultimately prevents the enzyme from initiating and/or elongating the viral RNA strand, thus halting viral replication. A key feature of this compound is its interaction with a binding pocket that spans both the palm I and palm II subdomains of the polymerase. This unique binding mode is thought to contribute to its pan-genotypic activity and its ability to inhibit viral variants with mutations in other NNI binding sites.
Caption: Mechanism of this compound action on HCV NS5B polymerase.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables provide a template for how such data would be structured for a comprehensive evaluation of a non-nucleoside inhibitor.
Table 1: In Vitro Antiviral Activity of this compound (Illustrative)
| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a |
| EC50 (nM) | Data not available | Data not available | Data not available | Data not available | Data not available |
| IC50 (nM) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Published literature indicates EC50 values are in the nanomolar range across various genotypes.
Table 2: Pharmacokinetic Profile of this compound in Humans (Illustrative)
| Parameter | Value | Unit |
| Cmax | Data not available | µg/mL |
| Tmax | Data not available | h |
| AUC0-24 | Data not available | µg·h/mL |
| t1/2 | Data not available | h |
Note: Preclinical data in rats and dogs suggest moderate bioavailability and low plasma clearance, consistent with potential for once-daily dosing in humans.
Experimental Protocols
The characterization of an NS5B inhibitor like this compound involves a series of in vitro and cell-based assays. Below are detailed, representative methodologies for the key experiments.
NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of purified NS5B.
Methodology:
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant HCV NS5B polymerase (e.g., from genotype 1b) with a C-terminal truncation to improve solubility.
-
Synthesize a biotinylated RNA template (e.g., poly-rA) and a corresponding primer (e.g., oligo-dT).
-
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), purified NS5B enzyme, and the RNA template/primer duplex.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
-
Initiation and Incubation:
-
Initiate the polymerase reaction by adding a mix of ribonucleoside triphosphates (rNTPs), including a radiolabeled nucleotide (e.g., [α-³³P]UTP).
-
Incubate the plate at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
-
Termination and Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction products to a streptavidin-coated plate to capture the biotinylated RNA products.
-
Wash the plate to remove unincorporated radiolabeled nucleotides.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for an NS5B polymerase inhibition assay.
HCV Replicon Assay
This cell-based assay assesses the antiviral activity of a compound in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.
Methodology:
-
Cell Culture and Seeding:
-
Culture Huh-7 cells containing a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene, such as firefly luciferase.
-
Seed the replicon cells into 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Add the compound dilutions to the cells and incubate for a period that allows for multiple rounds of replication (e.g., 48-72 hours).
-
-
Luciferase Reporter Assay:
-
After the incubation period, lyse the cells using a luciferase lysis buffer.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Add a luciferase substrate solution to the lysates.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of HCV replication.
-
-
Cytotoxicity Assay:
-
In a parallel plate, treat the same replicon cells with the same concentrations of this compound.
-
After the incubation period, perform a cell viability assay (e.g., using a reagent like CellTiter-Glo® or MTS) to measure cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value by fitting the dose-response data.
-
Calculate the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity data to determine the selectivity index (CC₅₀/EC₅₀).
-
Caption: Workflow for an HCV replicon assay.
Conclusion
This compound is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase with a promising pan-genotypic profile demonstrated in preclinical studies. Its unique binding mode, interacting with both the palm I and palm II domains of the enzyme, represents a significant achievement in the rational design of HCV inhibitors. While the discontinuation of its clinical development means that this compound will not become a therapeutic agent, the scientific knowledge gained from its discovery and early-phase testing remains valuable for the ongoing development of novel antiviral agents. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug developers working on the next generation of therapies against HCV and other viral pathogens.
MK-8876: An In-depth Technical Guide on a Non-Nucleoside NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-8876 is a potent, pan-genotypic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. Developed as a promising direct-acting antiviral (DAA), this compound advanced into Phase 1 clinical studies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing available preclinical data, and outlining key experimental methodologies relevant to its characterization. Due to the proprietary nature of drug development, specific quantitative data from preclinical and clinical studies, as well as detailed internal experimental protocols, are not publicly available. This guide, therefore, synthesizes information from publicly accessible scientific literature to provide a thorough understanding of this compound for the intended scientific audience.
Introduction: The Role of NS5B Polymerase in HCV Replication
The hepatitis C virus, a single-stranded RNA virus, establishes a chronic infection that can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma. The replication of the HCV genome is orchestrated by a viral protein complex, with the RNA-dependent RNA polymerase (RdRp) activity of the non-structural protein 5B (NS5B) being the central catalytic engine. This enzyme is essential for synthesizing new viral RNA genomes, making it a prime target for antiviral therapies.
NS5B polymerase inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs act as chain terminators after being incorporated into the nascent RNA strand, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. This compound belongs to the latter class, offering a distinct mechanism of action.
Mechanism of Action of this compound
This compound is a non-nucleoside inhibitor that targets the HCV NS5B polymerase. It binds to an allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding event is non-competitive with respect to the nucleotide substrates. The binding of this compound induces a conformational change in the NS5B polymerase, which ultimately prevents the enzyme from initiating and/or elongating the viral RNA strand, thus halting viral replication. A key feature of this compound is its interaction with a binding pocket that spans both the palm I and palm II subdomains of the polymerase. This unique binding mode is thought to contribute to its pan-genotypic activity and its ability to inhibit viral variants with mutations in other NNI binding sites.
Caption: Mechanism of this compound action on HCV NS5B polymerase.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables provide a template for how such data would be structured for a comprehensive evaluation of a non-nucleoside inhibitor.
Table 1: In Vitro Antiviral Activity of this compound (Illustrative)
| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a |
| EC50 (nM) | Data not available | Data not available | Data not available | Data not available | Data not available |
| IC50 (nM) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Published literature indicates EC50 values are in the nanomolar range across various genotypes.
Table 2: Pharmacokinetic Profile of this compound in Humans (Illustrative)
| Parameter | Value | Unit |
| Cmax | Data not available | µg/mL |
| Tmax | Data not available | h |
| AUC0-24 | Data not available | µg·h/mL |
| t1/2 | Data not available | h |
Note: Preclinical data in rats and dogs suggest moderate bioavailability and low plasma clearance, consistent with potential for once-daily dosing in humans.
Experimental Protocols
The characterization of an NS5B inhibitor like this compound involves a series of in vitro and cell-based assays. Below are detailed, representative methodologies for the key experiments.
NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of purified NS5B.
Methodology:
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant HCV NS5B polymerase (e.g., from genotype 1b) with a C-terminal truncation to improve solubility.
-
Synthesize a biotinylated RNA template (e.g., poly-rA) and a corresponding primer (e.g., oligo-dT).
-
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), purified NS5B enzyme, and the RNA template/primer duplex.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
-
Initiation and Incubation:
-
Initiate the polymerase reaction by adding a mix of ribonucleoside triphosphates (rNTPs), including a radiolabeled nucleotide (e.g., [α-³³P]UTP).
-
Incubate the plate at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
-
Termination and Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction products to a streptavidin-coated plate to capture the biotinylated RNA products.
-
Wash the plate to remove unincorporated radiolabeled nucleotides.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for an NS5B polymerase inhibition assay.
HCV Replicon Assay
This cell-based assay assesses the antiviral activity of a compound in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.
Methodology:
-
Cell Culture and Seeding:
-
Culture Huh-7 cells containing a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene, such as firefly luciferase.
-
Seed the replicon cells into 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Add the compound dilutions to the cells and incubate for a period that allows for multiple rounds of replication (e.g., 48-72 hours).
-
-
Luciferase Reporter Assay:
-
After the incubation period, lyse the cells using a luciferase lysis buffer.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Add a luciferase substrate solution to the lysates.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of HCV replication.
-
-
Cytotoxicity Assay:
-
In a parallel plate, treat the same replicon cells with the same concentrations of this compound.
-
After the incubation period, perform a cell viability assay (e.g., using a reagent like CellTiter-Glo® or MTS) to measure cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value by fitting the dose-response data.
-
Calculate the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity data to determine the selectivity index (CC₅₀/EC₅₀).
-
Caption: Workflow for an HCV replicon assay.
Conclusion
This compound is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase with a promising pan-genotypic profile demonstrated in preclinical studies. Its unique binding mode, interacting with both the palm I and palm II domains of the enzyme, represents a significant achievement in the rational design of HCV inhibitors. While the discontinuation of its clinical development means that this compound will not become a therapeutic agent, the scientific knowledge gained from its discovery and early-phase testing remains valuable for the ongoing development of novel antiviral agents. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug developers working on the next generation of therapies against HCV and other viral pathogens.
Structural Biology of MK-8876: An In-depth Technical Guide to its Interaction with HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology of MK-8876, a potent, pan-genotypic non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The document details the molecular interactions, quantitative binding data, and the experimental protocols utilized in the characterization of this antiviral compound.
Introduction to this compound and its Target
This compound is a novel benzofuran-based compound developed by Merck as a direct-acting antiviral agent against Hepatitis C Virus.[1] Its primary molecular target is the viral RNA-dependent RNA polymerase (RdRp), NS5B, an enzyme essential for the replication of the HCV genome.[1] Unlike nucleoside inhibitors that target the enzyme's active site, this compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site, inducing a conformational change that inhibits polymerase activity.[2] This mechanism of action provides a high degree of specificity for the viral polymerase over host cellular polymerases.
Quantitative Analysis of this compound Inhibition
This compound exhibits potent inhibitory activity against various HCV genotypes, demonstrating a pan-genotypic profile. The following table summarizes the key quantitative data for the inhibitory activity of this compound against HCV NS5B polymerase.
| Parameter | Genotype | Value |
| IC₅₀ | GT1b | 3 nM |
| IC₅₀ | GT2a | 2 nM |
| EC₅₀ | GT1a, 1b, 2a, 2b, 3a, 4a | nanomolar range |
IC₅₀ (Half-maximal inhibitory concentration) values were determined in biochemical assays, while EC₅₀ (Half-maximal effective concentration) values were determined in cell-based replicon assays.[1]
Structural Biology of the this compound-NS5B Complex
The co-crystal structure of this compound in complex with HCV NS5B polymerase has been elucidated and is available in the Protein Data Bank (PDB) under the accession code 5W2E .[3] The structure was determined by X-ray diffraction at a resolution of 2.80 Å.[3]
The HCV NS5B Polymerase Structure
The HCV NS5B polymerase adopts a classic "right-hand" fold, common to many polymerases, consisting of three domains: fingers, palm, and thumb.[4] The catalytic active site, containing the conserved GDD motif, is located in the palm domain.[4] The fingers and thumb domains play crucial roles in positioning the RNA template and the nascent RNA strand.
The this compound Binding Site
This compound binds to a distinct allosteric site located at the interface of the palm I and palm II subdomains, approximately 35 Å from the catalytic active site.[1][2] This binding pocket is a key feature for many non-nucleoside inhibitors of NS5B. The binding of this compound induces a conformational change that is thought to interfere with the flexibility of the enzyme required for RNA synthesis.[2]
The interactions between this compound and the NS5B polymerase are primarily hydrophobic in nature, with contributions from hydrogen bonds. Key residues involved in the binding of benzofuran-based inhibitors include those in the reverse β-fold (residues 441-456).[1] The pan-genotypic activity of this compound is attributed to its ability to effectively bind to the conserved residues within this allosteric pocket across different HCV genotypes.[1]
Signaling Pathway and Mechanism of Action
This compound disrupts the Hepatitis C Virus replication cycle by inhibiting the function of the NS5B polymerase. The following diagram illustrates the HCV replication cycle and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of this compound.
Expression and Purification of HCV NS5B Polymerase
A common method for obtaining recombinant NS5B for structural and biochemical studies involves expression in Escherichia coli.
-
Gene Construct: The gene encoding the HCV NS5B protein (typically with a C-terminal truncation of ~21 amino acids to improve solubility) is cloned into an E. coli expression vector, often with a polyhistidine tag for affinity purification.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an appropriate optical density.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme (B549824) and DNase. The cells are then lysed by sonication or high-pressure homogenization.
-
Purification: The soluble lysate is clarified by centrifugation and loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged NS5B protein is eluted with an imidazole (B134444) gradient. Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve high purity.
HCV NS5B RNA-dependent RNA Polymerase (RdRp) Assay
This biochemical assay is used to determine the inhibitory activity of compounds like this compound.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains purified recombinant NS5B polymerase, a template/primer RNA substrate (e.g., poly(A)/oligo(U)), ribonucleotides (ATP, CTP, UTP, and GTP), and the test compound at various concentrations. One of the ribonucleotides (e.g., [³H]UTP) is radiolabeled.
-
Incubation: The reaction is initiated by the addition of the enzyme or the ribonucleotides and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).
-
Quenching: The reaction is stopped by the addition of EDTA.
-
Detection: The newly synthesized radiolabeled RNA is captured on a filter plate and washed to remove unincorporated nucleotides. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Co-crystallization of this compound with NS5B Polymerase
The following is a general protocol for obtaining co-crystals of a non-nucleoside inhibitor with NS5B, based on published methods.
-
Protein Preparation: Purified NS5B polymerase is concentrated to a high concentration (e.g., 5-10 mg/mL) in a buffer suitable for crystallization.
-
Complex Formation: this compound, dissolved in a suitable solvent like DMSO, is added to the concentrated protein solution at a molar excess to ensure saturation of the binding sites. The mixture is incubated to allow for complex formation.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The crystal structure of the NS5B-MK-8876 complex is solved by molecular replacement using a previously determined NS5B structure as a search model. The structure is then refined, and the inhibitor is built into the electron density map.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the structural and functional characterization of a novel inhibitor like this compound.
Conclusion
This compound is a potent, pan-genotypic inhibitor of the HCV NS5B polymerase that acts via an allosteric mechanism. The structural and quantitative data presented in this guide provide a detailed understanding of its interaction with its target. The availability of the co-crystal structure (PDB: 5W2E) offers a valuable resource for structure-based drug design and the development of next-generation antiviral therapies. The experimental protocols outlined herein serve as a practical guide for researchers in the field of virology and drug discovery.
References
Structural Biology of MK-8876: An In-depth Technical Guide to its Interaction with HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology of MK-8876, a potent, pan-genotypic non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The document details the molecular interactions, quantitative binding data, and the experimental protocols utilized in the characterization of this antiviral compound.
Introduction to this compound and its Target
This compound is a novel benzofuran-based compound developed by Merck as a direct-acting antiviral agent against Hepatitis C Virus.[1] Its primary molecular target is the viral RNA-dependent RNA polymerase (RdRp), NS5B, an enzyme essential for the replication of the HCV genome.[1] Unlike nucleoside inhibitors that target the enzyme's active site, this compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site, inducing a conformational change that inhibits polymerase activity.[2] This mechanism of action provides a high degree of specificity for the viral polymerase over host cellular polymerases.
Quantitative Analysis of this compound Inhibition
This compound exhibits potent inhibitory activity against various HCV genotypes, demonstrating a pan-genotypic profile. The following table summarizes the key quantitative data for the inhibitory activity of this compound against HCV NS5B polymerase.
| Parameter | Genotype | Value |
| IC₅₀ | GT1b | 3 nM |
| IC₅₀ | GT2a | 2 nM |
| EC₅₀ | GT1a, 1b, 2a, 2b, 3a, 4a | nanomolar range |
IC₅₀ (Half-maximal inhibitory concentration) values were determined in biochemical assays, while EC₅₀ (Half-maximal effective concentration) values were determined in cell-based replicon assays.[1]
Structural Biology of the this compound-NS5B Complex
The co-crystal structure of this compound in complex with HCV NS5B polymerase has been elucidated and is available in the Protein Data Bank (PDB) under the accession code 5W2E .[3] The structure was determined by X-ray diffraction at a resolution of 2.80 Å.[3]
The HCV NS5B Polymerase Structure
The HCV NS5B polymerase adopts a classic "right-hand" fold, common to many polymerases, consisting of three domains: fingers, palm, and thumb.[4] The catalytic active site, containing the conserved GDD motif, is located in the palm domain.[4] The fingers and thumb domains play crucial roles in positioning the RNA template and the nascent RNA strand.
The this compound Binding Site
This compound binds to a distinct allosteric site located at the interface of the palm I and palm II subdomains, approximately 35 Å from the catalytic active site.[1][2] This binding pocket is a key feature for many non-nucleoside inhibitors of NS5B. The binding of this compound induces a conformational change that is thought to interfere with the flexibility of the enzyme required for RNA synthesis.[2]
The interactions between this compound and the NS5B polymerase are primarily hydrophobic in nature, with contributions from hydrogen bonds. Key residues involved in the binding of benzofuran-based inhibitors include those in the reverse β-fold (residues 441-456).[1] The pan-genotypic activity of this compound is attributed to its ability to effectively bind to the conserved residues within this allosteric pocket across different HCV genotypes.[1]
Signaling Pathway and Mechanism of Action
This compound disrupts the Hepatitis C Virus replication cycle by inhibiting the function of the NS5B polymerase. The following diagram illustrates the HCV replication cycle and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of this compound.
Expression and Purification of HCV NS5B Polymerase
A common method for obtaining recombinant NS5B for structural and biochemical studies involves expression in Escherichia coli.
-
Gene Construct: The gene encoding the HCV NS5B protein (typically with a C-terminal truncation of ~21 amino acids to improve solubility) is cloned into an E. coli expression vector, often with a polyhistidine tag for affinity purification.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an appropriate optical density.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication or high-pressure homogenization.
-
Purification: The soluble lysate is clarified by centrifugation and loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged NS5B protein is eluted with an imidazole gradient. Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve high purity.
HCV NS5B RNA-dependent RNA Polymerase (RdRp) Assay
This biochemical assay is used to determine the inhibitory activity of compounds like this compound.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains purified recombinant NS5B polymerase, a template/primer RNA substrate (e.g., poly(A)/oligo(U)), ribonucleotides (ATP, CTP, UTP, and GTP), and the test compound at various concentrations. One of the ribonucleotides (e.g., [³H]UTP) is radiolabeled.
-
Incubation: The reaction is initiated by the addition of the enzyme or the ribonucleotides and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).
-
Quenching: The reaction is stopped by the addition of EDTA.
-
Detection: The newly synthesized radiolabeled RNA is captured on a filter plate and washed to remove unincorporated nucleotides. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Co-crystallization of this compound with NS5B Polymerase
The following is a general protocol for obtaining co-crystals of a non-nucleoside inhibitor with NS5B, based on published methods.
-
Protein Preparation: Purified NS5B polymerase is concentrated to a high concentration (e.g., 5-10 mg/mL) in a buffer suitable for crystallization.
-
Complex Formation: this compound, dissolved in a suitable solvent like DMSO, is added to the concentrated protein solution at a molar excess to ensure saturation of the binding sites. The mixture is incubated to allow for complex formation.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The crystal structure of the NS5B-MK-8876 complex is solved by molecular replacement using a previously determined NS5B structure as a search model. The structure is then refined, and the inhibitor is built into the electron density map.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the structural and functional characterization of a novel inhibitor like this compound.
Conclusion
This compound is a potent, pan-genotypic inhibitor of the HCV NS5B polymerase that acts via an allosteric mechanism. The structural and quantitative data presented in this guide provide a detailed understanding of its interaction with its target. The availability of the co-crystal structure (PDB: 5W2E) offers a valuable resource for structure-based drug design and the development of next-generation antiviral therapies. The experimental protocols outlined herein serve as a practical guide for researchers in the field of virology and drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Multi-Kilogram Scale Synthesis of MK-8876
Introduction
MK-8876 is an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, targeting the site D binding pocket, and has demonstrated pan-genotypic activity in in vitro studies. The development of a robust and scalable synthesis was crucial for its clinical evaluation. This document outlines the process development and multi-kilogram scale synthesis of this compound, culminating in the delivery of 28 kg of the active pharmaceutical ingredient (API). The synthetic strategy is convergent, involving the preparation of two key fragments followed by a final Suzuki-Miyaura coupling.
Overall Synthetic Strategy
The multi-kilogram scale synthesis of this compound (1) is achieved through a convergent route, which involves the coupling of two main intermediates: chloroindolopyridine 2 and boronate 3. The process was optimized in four key areas to ensure scalability and successful delivery of the drug substance:
-
Process improvement for the synthesis of the two main fragments.
-
Optimization of the critical bis(boronic acid) (BBA)-based borylation step.
-
Process development of the final Suzuki–Miyaura coupling.
-
Control of the final crystalline form of the drug substance.
The overall workflow for the synthesis is depicted below.
Caption: Overall synthetic workflow for the multi-kilogram scale production of this compound.
Data Presentation
Table 1: Summary of Key Process Steps and Yields
| Step | Starting Material(s) | Product | Scale | Yield | Purity |
| Chloroindolopyridine Synthesis | 4-Fluoroindole (4) | Chloroindolopyridine (2) | Multi-kilogram | 57% (overall, 5 steps) | - |
| Benzofuran Synthesis | 2-(2-Hydroxyphenyl)acetic acid (5) | Benzofuran (19) | Multi-kilogram | 33% (overall, 10 steps) | - |
| Suzuki-Miyaura Coupling & Crystallization | Chloroindolopyridine (2) & Boronate (3) | This compound Form 1 (1) | 28.6 kg | 86% | 99.0 wt % |
Table 2: Reagents and Solvents for Key Transformations
| Transformation | Key Reagents | Solvents |
| Borylation | Bis(boronic acid) (BBA) | - |
| Suzuki-Miyaura Coupling | Palladium catalyst (0.0025 equivalents) | THF/water mixtures |
| Crystallization | - | THF, water, 2-Propanol (antisolvent) |
Experimental Protocols
1. Synthesis of Chloroindolopyridine (2)
The synthesis of the chloroindolopyridine fragment 2 commences from 4-fluoroindole (4) and proceeds through a five-step sequence with an overall yield of 57%.[1] A key aspect of this synthesis was the development of a through-process procedure for an unstable boronic acid intermediate, which, combined with an optimized Suzuki-Miyaura coupling, served to maximize the sequence yield.[1]
Protocol for the Crystallization of Bromide 11 (an intermediate in the synthesis of Benzofuran 19)
-
Age a mixture at 30–35 °C for 5 hours to achieve 99.8% conversion.
-
Cool the mixture to room temperature and add 20 wt % aqueous NaHSO3 (261.0 kg).
-
Extract the product with methyl tert-butyl ether (MTBE) (253 kg).
-
Concentrate the organic layer to approximately 100 L and then dilute with a mixture of MTBE (497.0 kg) and water (348.0 kg).
-
Heat the mixture to 35 °C for 2 hours and then cool to 20 °C.
-
Separate the layers and wash the organic layer successively with water (4 x 266 kg).
-
Concentrate the organic layer to approximately 100 L and dilute with MTBE (30 kg).
-
Crystallize bromide 11 by the addition of n-heptane (374 kg) over 2 hours.
2. Synthesis of Benzofuran (19)
The benzofuran fragment 19 was prepared via a 10-step linear procedure, resulting in a 33% overall yield.[1] An alternative, more convergent route of eight steps with four isolated intermediates has also been reported.[2]
3. Final Suzuki-Miyaura Coupling and Crystallization of this compound (1)
The final step in the synthesis is a Suzuki-Miyaura coupling of chloroindolopyridine 2 and boronate 3. This process was highly optimized to achieve a high yield and control the crystalline form of the final product.[1][2]
Protocol:
-
Combine the Suzuki-Miyaura coupling and the polymorph conversion into a single step using a mixture of THF and water.[1]
-
Following the coupling reaction and workup, concentrate the solution to 6 volumes while reducing the water content to 11–19 wt % via distillation.
-
Heat the concentrated mixture to 40–50 °C.
-
Seed the mixture to induce crystallization of the desired Form 1.
-
Slowly add 2-propanol (7 volumes) as an antisolvent.[1]
-
Age the resulting slurry for several hours at 40–50 °C.
-
Ramp-cool the mixture to 20 °C.
-
Isolate the solids via filtration.
This optimized process provided 28.6 kg of this compound Form 1 in 86% yield and 99.0 wt % purity, with a palladium content of just 18 ppm.[1]
Process Optimization and Form Control
A significant challenge in the large-scale synthesis was controlling the crystalline form of this compound. An initial process involving a Suzuki-Miyaura coupling in acetonitrile at high temperatures led to the formation of an undesired polymorph (Form 2).[1] To address this, a new process was developed that combined the coupling and form change into a single step. The use of THF and water mixtures provided unique solubility properties that were leveraged for a high-yielding and volume-efficient crystallization on a multi-kilogram scale.[1]
During the development of the final crystallization process, a stable hetero-solvate of this compound (a mixed mono-THF hemihydrate solvate) was identified.[1] A process phase map was generated to understand the relative stability of the solvated form in different water and solvent activities. This allowed for the identification of a design space to reliably manufacture the desired Form 1, which was found to be the thermodynamically preferred phase at elevated temperatures or higher 2-propanol compositions.[1]
The optimized crystallization process effectively purged the desbromoarene impurity 28.[1]
Below is a diagram illustrating the decision-making process for the final crystallization.
Caption: Optimized crystallization workflow for obtaining the desired Form 1 of this compound.
References
Application Notes and Protocols for the Multi-Kilogram Scale Synthesis of MK-8876
Introduction
MK-8876 is an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, targeting the site D binding pocket, and has demonstrated pan-genotypic activity in in vitro studies. The development of a robust and scalable synthesis was crucial for its clinical evaluation. This document outlines the process development and multi-kilogram scale synthesis of this compound, culminating in the delivery of 28 kg of the active pharmaceutical ingredient (API). The synthetic strategy is convergent, involving the preparation of two key fragments followed by a final Suzuki-Miyaura coupling.
Overall Synthetic Strategy
The multi-kilogram scale synthesis of this compound (1) is achieved through a convergent route, which involves the coupling of two main intermediates: chloroindolopyridine 2 and boronate 3. The process was optimized in four key areas to ensure scalability and successful delivery of the drug substance:
-
Process improvement for the synthesis of the two main fragments.
-
Optimization of the critical bis(boronic acid) (BBA)-based borylation step.
-
Process development of the final Suzuki–Miyaura coupling.
-
Control of the final crystalline form of the drug substance.
The overall workflow for the synthesis is depicted below.
Caption: Overall synthetic workflow for the multi-kilogram scale production of this compound.
Data Presentation
Table 1: Summary of Key Process Steps and Yields
| Step | Starting Material(s) | Product | Scale | Yield | Purity |
| Chloroindolopyridine Synthesis | 4-Fluoroindole (4) | Chloroindolopyridine (2) | Multi-kilogram | 57% (overall, 5 steps) | - |
| Benzofuran Synthesis | 2-(2-Hydroxyphenyl)acetic acid (5) | Benzofuran (19) | Multi-kilogram | 33% (overall, 10 steps) | - |
| Suzuki-Miyaura Coupling & Crystallization | Chloroindolopyridine (2) & Boronate (3) | This compound Form 1 (1) | 28.6 kg | 86% | 99.0 wt % |
Table 2: Reagents and Solvents for Key Transformations
| Transformation | Key Reagents | Solvents |
| Borylation | Bis(boronic acid) (BBA) | - |
| Suzuki-Miyaura Coupling | Palladium catalyst (0.0025 equivalents) | THF/water mixtures |
| Crystallization | - | THF, water, 2-Propanol (antisolvent) |
Experimental Protocols
1. Synthesis of Chloroindolopyridine (2)
The synthesis of the chloroindolopyridine fragment 2 commences from 4-fluoroindole (4) and proceeds through a five-step sequence with an overall yield of 57%.[1] A key aspect of this synthesis was the development of a through-process procedure for an unstable boronic acid intermediate, which, combined with an optimized Suzuki-Miyaura coupling, served to maximize the sequence yield.[1]
Protocol for the Crystallization of Bromide 11 (an intermediate in the synthesis of Benzofuran 19)
-
Age a mixture at 30–35 °C for 5 hours to achieve 99.8% conversion.
-
Cool the mixture to room temperature and add 20 wt % aqueous NaHSO3 (261.0 kg).
-
Extract the product with methyl tert-butyl ether (MTBE) (253 kg).
-
Concentrate the organic layer to approximately 100 L and then dilute with a mixture of MTBE (497.0 kg) and water (348.0 kg).
-
Heat the mixture to 35 °C for 2 hours and then cool to 20 °C.
-
Separate the layers and wash the organic layer successively with water (4 x 266 kg).
-
Concentrate the organic layer to approximately 100 L and dilute with MTBE (30 kg).
-
Crystallize bromide 11 by the addition of n-heptane (374 kg) over 2 hours.
2. Synthesis of Benzofuran (19)
The benzofuran fragment 19 was prepared via a 10-step linear procedure, resulting in a 33% overall yield.[1] An alternative, more convergent route of eight steps with four isolated intermediates has also been reported.[2]
3. Final Suzuki-Miyaura Coupling and Crystallization of this compound (1)
The final step in the synthesis is a Suzuki-Miyaura coupling of chloroindolopyridine 2 and boronate 3. This process was highly optimized to achieve a high yield and control the crystalline form of the final product.[1][2]
Protocol:
-
Combine the Suzuki-Miyaura coupling and the polymorph conversion into a single step using a mixture of THF and water.[1]
-
Following the coupling reaction and workup, concentrate the solution to 6 volumes while reducing the water content to 11–19 wt % via distillation.
-
Heat the concentrated mixture to 40–50 °C.
-
Seed the mixture to induce crystallization of the desired Form 1.
-
Slowly add 2-propanol (7 volumes) as an antisolvent.[1]
-
Age the resulting slurry for several hours at 40–50 °C.
-
Ramp-cool the mixture to 20 °C.
-
Isolate the solids via filtration.
This optimized process provided 28.6 kg of this compound Form 1 in 86% yield and 99.0 wt % purity, with a palladium content of just 18 ppm.[1]
Process Optimization and Form Control
A significant challenge in the large-scale synthesis was controlling the crystalline form of this compound. An initial process involving a Suzuki-Miyaura coupling in acetonitrile (B52724) at high temperatures led to the formation of an undesired polymorph (Form 2).[1] To address this, a new process was developed that combined the coupling and form change into a single step. The use of THF and water mixtures provided unique solubility properties that were leveraged for a high-yielding and volume-efficient crystallization on a multi-kilogram scale.[1]
During the development of the final crystallization process, a stable hetero-solvate of this compound (a mixed mono-THF hemihydrate solvate) was identified.[1] A process phase map was generated to understand the relative stability of the solvated form in different water and solvent activities. This allowed for the identification of a design space to reliably manufacture the desired Form 1, which was found to be the thermodynamically preferred phase at elevated temperatures or higher 2-propanol compositions.[1]
The optimized crystallization process effectively purged the desbromoarene impurity 28.[1]
Below is a diagram illustrating the decision-making process for the final crystallization.
Caption: Optimized crystallization workflow for obtaining the desired Form 1 of this compound.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling in the Synthesis of MK-8876
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction as a key step in the synthesis of MK-8876, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The information presented is collated from process development studies aimed at large-scale production of the active pharmaceutical ingredient (API).
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the convergent synthesis of this compound, this reaction serves as the final, crucial step to assemble the complex molecular architecture of the drug. The process has been optimized for high yield and efficiency on a multi-kilogram scale, demonstrating its robustness for pharmaceutical manufacturing.[1][2]
Reaction Scheme
The final step in the synthesis of this compound is a Suzuki-Miyaura coupling between chloroindolopyridine and a benzofuran (B130515) boronic acid derivative.
Scheme 1: Final Suzuki-Miyaura Coupling Step in the Synthesis of this compound
Caption: General scheme of the Suzuki-Miyaura coupling for this compound synthesis.
Data Presentation
The following tables summarize the key quantitative data for the optimized Suzuki-Miyaura coupling process in the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Role | Molecular Weight ( g/mol ) | Stoichiometry |
| Chloroindolopyridine | Reactant | - | 1.0 equiv |
| Benzofuran Boronic Acid | Reactant | - | - |
| This compound | Product | - | - |
Table 2: Optimized Reaction Conditions and Performance
| Parameter | Value |
| Catalyst | Palladium-based catalyst |
| Catalyst Loading | 0.0025 equivalents |
| Solvent | Acetonitrile |
| Base | - |
| Temperature | High Temperature |
| Reaction Time | - |
| Yield | 86% |
| Palladium in API | 18 ppm |
Note: Specific details on the base and exact temperature were not available in the public documents.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling step in the synthesis of this compound, based on the process development literature.[1]
Materials:
-
Chloroindolopyridine derivative
-
Benzofuran boronic acid derivative
-
Palladium catalyst (e.g., a palladacycle-based catalyst)
-
Suitable base (e.g., an inorganic carbonate or phosphate)
-
Acetonitrile (ACN), reaction grade
-
Water, purified
-
2-Propanol
-
Solvents for workup and crystallization (e.g., MTBE, n-heptane)
Procedure:
-
Reaction Setup: Charge a suitable reaction vessel with the chloroindolopyridine derivative, the benzofuran boronic acid derivative, and acetonitrile.
-
Catalyst and Base Addition: Add the palladium catalyst (0.0025 equivalents) and the selected base to the reaction mixture.
-
Reaction: Heat the mixture to the target reaction temperature and maintain until reaction completion is confirmed by in-process controls (e.g., HPLC).
-
Workup: Upon completion, cool the reaction mixture. Add water to quench the reaction and separate the layers. The organic layer containing the product is washed successively with aqueous solutions as required.
-
Solvent Exchange and Crystallization: The solvent is exchanged to a suitable crystallization solvent system (e.g., 2-propanol/water).
-
Isolation and Drying: The crystalline product (this compound Form 1) is isolated by filtration, washed with an appropriate solvent, and dried under vacuum to yield the final API. An 86% yield was achieved in the scaled-up process.[1][2]
Experimental Workflow
The following diagram illustrates the key stages of the Suzuki-Miyaura coupling and subsequent workup and isolation for the synthesis of this compound.
Caption: Workflow for the Suzuki-Miyaura coupling and purification of this compound.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling in the Synthesis of MK-8876
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction as a key step in the synthesis of MK-8876, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The information presented is collated from process development studies aimed at large-scale production of the active pharmaceutical ingredient (API).
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the convergent synthesis of this compound, this reaction serves as the final, crucial step to assemble the complex molecular architecture of the drug. The process has been optimized for high yield and efficiency on a multi-kilogram scale, demonstrating its robustness for pharmaceutical manufacturing.[1][2]
Reaction Scheme
The final step in the synthesis of this compound is a Suzuki-Miyaura coupling between chloroindolopyridine and a benzofuran boronic acid derivative.
Scheme 1: Final Suzuki-Miyaura Coupling Step in the Synthesis of this compound
Caption: General scheme of the Suzuki-Miyaura coupling for this compound synthesis.
Data Presentation
The following tables summarize the key quantitative data for the optimized Suzuki-Miyaura coupling process in the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Role | Molecular Weight ( g/mol ) | Stoichiometry |
| Chloroindolopyridine | Reactant | - | 1.0 equiv |
| Benzofuran Boronic Acid | Reactant | - | - |
| This compound | Product | - | - |
Table 2: Optimized Reaction Conditions and Performance
| Parameter | Value |
| Catalyst | Palladium-based catalyst |
| Catalyst Loading | 0.0025 equivalents |
| Solvent | Acetonitrile |
| Base | - |
| Temperature | High Temperature |
| Reaction Time | - |
| Yield | 86% |
| Palladium in API | 18 ppm |
Note: Specific details on the base and exact temperature were not available in the public documents.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling step in the synthesis of this compound, based on the process development literature.[1]
Materials:
-
Chloroindolopyridine derivative
-
Benzofuran boronic acid derivative
-
Palladium catalyst (e.g., a palladacycle-based catalyst)
-
Suitable base (e.g., an inorganic carbonate or phosphate)
-
Acetonitrile (ACN), reaction grade
-
Water, purified
-
2-Propanol
-
Solvents for workup and crystallization (e.g., MTBE, n-heptane)
Procedure:
-
Reaction Setup: Charge a suitable reaction vessel with the chloroindolopyridine derivative, the benzofuran boronic acid derivative, and acetonitrile.
-
Catalyst and Base Addition: Add the palladium catalyst (0.0025 equivalents) and the selected base to the reaction mixture.
-
Reaction: Heat the mixture to the target reaction temperature and maintain until reaction completion is confirmed by in-process controls (e.g., HPLC).
-
Workup: Upon completion, cool the reaction mixture. Add water to quench the reaction and separate the layers. The organic layer containing the product is washed successively with aqueous solutions as required.
-
Solvent Exchange and Crystallization: The solvent is exchanged to a suitable crystallization solvent system (e.g., 2-propanol/water).
-
Isolation and Drying: The crystalline product (this compound Form 1) is isolated by filtration, washed with an appropriate solvent, and dried under vacuum to yield the final API. An 86% yield was achieved in the scaled-up process.[1][2]
Experimental Workflow
The following diagram illustrates the key stages of the Suzuki-Miyaura coupling and subsequent workup and isolation for the synthesis of this compound.
Caption: Workflow for the Suzuki-Miyaura coupling and purification of this compound.
References
Application Notes and Protocols for the Crystallization of MK-8876 Active Pharmaceutical Ingredient
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are representative examples based on common crystallization practices for small molecule active pharmaceutical ingredients (APIs). Specific parameters for MK-8876 are not publicly available and would require experimental determination and optimization.
Introduction
Crystallization is a critical unit operation in the manufacturing of active pharmaceutical ingredients (APIs) like this compound, a potent hepatitis C virus (HCV) NS5B inhibitor. A well-controlled crystallization process is essential for ensuring high purity, desirable physical properties (such as crystal habit and particle size distribution), and consistent solid-state form (polymorphism), all of which can impact the drug's stability, bioavailability, and manufacturability. This document provides detailed protocols for two common crystallization methods: cooling crystallization and anti-solvent crystallization, adapted as representative procedures for this compound.
Data Presentation
Table 1: Hypothetical Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Isopropanol (B130326) | 20 | 15 |
| Isopropanol | 40 | 45 |
| Isopropanol | 60 | 120 |
| Ethanol (B145695) | 20 | 25 |
| Ethanol | 40 | 70 |
| Ethanol | 60 | 180 |
| Acetone | 20 | 150 |
| Acetone | 40 | 350 |
| Water | 20 | < 0.1 |
| Water | 60 | < 0.5 |
Table 2: Representative Crystallization Process Parameters and Outcomes for this compound
| Parameter | Cooling Crystallization | Anti-solvent Crystallization |
| Solvent | Isopropanol | Ethanol |
| Anti-solvent | N/A | Water |
| Initial Concentration | 115 mg/mL | 175 mg/mL |
| Initial Temperature | 60°C | 40°C |
| Final Temperature | 5°C | 20°C |
| Cooling Rate | 0.25°C/min | N/A |
| Anti-solvent Addition Rate | N/A | 1.5 mL/min |
| Agitation Speed | 150 RPM | 250 RPM |
| Seeding | 1% (w/w) at 50°C | 1% (w/w) after 10% anti-solvent addition |
| Equilibration Time | 2 hours | 3 hours |
| Yield | 92% | 95% |
| Purity (HPLC) | 99.8% | 99.9% |
| D50 (Particle Size) | 75 µm | 45 µm |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Isopropanol
This protocol describes a method for crystallizing this compound by reducing the temperature of a saturated solution to induce nucleation and crystal growth.
Materials and Equipment:
-
This compound (crude)
-
Isopropanol (ACS grade or higher)
-
Jacketed glass reactor with overhead stirrer
-
Temperature control unit (circulating bath)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
Analytical balance
-
HPLC system for purity analysis
-
Particle size analyzer
Procedure:
-
Dissolution: Charge the jacketed reactor with the desired volume of isopropanol. Begin agitation at 150 RPM. Heat the solvent to 60°C.
-
Add crude this compound to the hot isopropanol to achieve a concentration of approximately 115 mg/mL. Stir until all solids are completely dissolved.
-
Cooling and Seeding: Initiate a linear cooling ramp from 60°C to 50°C at a rate of 0.5°C/min.
-
At 50°C, introduce seed crystals of pure this compound (approximately 1% w/w of the solute mass).
-
Hold the temperature at 50°C for 1 hour to allow for seed maturation.
-
Resume cooling from 50°C to 5°C at a controlled rate of 0.25°C/min.
-
Equilibration: Once the final temperature of 5°C is reached, continue to stir the slurry for an additional 2 hours to maximize crystal growth and yield.
-
Isolation: Turn off the stirrer and filter the crystalline slurry using a Büchner funnel under vacuum.
-
Wash the filter cake with a small amount of cold (5°C) isopropanol to remove residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.
-
Analysis: Characterize the final product for purity (HPLC), particle size distribution, and polymorphic form (e.g., via XRPD).
Protocol 2: Anti-solvent Crystallization of this compound
This protocol utilizes the addition of an anti-solvent (in which this compound is poorly soluble) to a solution of the API to induce crystallization.
Materials and Equipment:
-
This compound (crude)
-
Ethanol (ACS grade or higher)
-
Purified Water (anti-solvent)
-
Jacketed glass reactor with overhead stirrer and addition funnel/pump
-
Temperature control unit
-
Filtration apparatus
-
Vacuum oven
-
Analytical balance
-
HPLC system
-
Particle size analyzer
Procedure:
-
Dissolution: Charge the jacketed reactor with the desired volume of ethanol. Set the temperature to 40°C and begin agitation at 250 RPM.
-
Add crude this compound to the ethanol to achieve a concentration of 175 mg/mL. Stir until fully dissolved.
-
Anti-solvent Addition and Seeding: Begin the controlled addition of purified water at a rate of 1.5 mL/min.
-
After approximately 10% of the total anti-solvent volume has been added, introduce seed crystals of pure this compound (1% w/w).
-
Continue the addition of the anti-solvent at the same rate until the desired final solvent/anti-solvent ratio is reached (e.g., 1:1 v/v).
-
Equilibration: After the anti-solvent addition is complete, cool the slurry to 20°C and stir for 3 hours to allow the crystallization to reach equilibrium.
-
Isolation: Filter the crystal slurry using a Büchner funnel under vacuum.
-
Wash the filter cake with a solution of ethanol/water (1:1 v/v) at 20°C.
-
Drying: Dry the crystalline product in a vacuum oven at 40°C to a constant weight.
-
Analysis: Analyze the dried crystals for purity, particle size, and polymorphic form.
Visualizations
Caption: Workflow for Cooling Crystallization of this compound.
Caption: Workflow for Anti-solvent Crystallization of this compound.
Application Notes and Protocols for the Crystallization of MK-8876 Active Pharmaceutical Ingredient
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are representative examples based on common crystallization practices for small molecule active pharmaceutical ingredients (APIs). Specific parameters for MK-8876 are not publicly available and would require experimental determination and optimization.
Introduction
Crystallization is a critical unit operation in the manufacturing of active pharmaceutical ingredients (APIs) like this compound, a potent hepatitis C virus (HCV) NS5B inhibitor. A well-controlled crystallization process is essential for ensuring high purity, desirable physical properties (such as crystal habit and particle size distribution), and consistent solid-state form (polymorphism), all of which can impact the drug's stability, bioavailability, and manufacturability. This document provides detailed protocols for two common crystallization methods: cooling crystallization and anti-solvent crystallization, adapted as representative procedures for this compound.
Data Presentation
Table 1: Hypothetical Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Isopropanol | 20 | 15 |
| Isopropanol | 40 | 45 |
| Isopropanol | 60 | 120 |
| Ethanol | 20 | 25 |
| Ethanol | 40 | 70 |
| Ethanol | 60 | 180 |
| Acetone | 20 | 150 |
| Acetone | 40 | 350 |
| Water | 20 | < 0.1 |
| Water | 60 | < 0.5 |
Table 2: Representative Crystallization Process Parameters and Outcomes for this compound
| Parameter | Cooling Crystallization | Anti-solvent Crystallization |
| Solvent | Isopropanol | Ethanol |
| Anti-solvent | N/A | Water |
| Initial Concentration | 115 mg/mL | 175 mg/mL |
| Initial Temperature | 60°C | 40°C |
| Final Temperature | 5°C | 20°C |
| Cooling Rate | 0.25°C/min | N/A |
| Anti-solvent Addition Rate | N/A | 1.5 mL/min |
| Agitation Speed | 150 RPM | 250 RPM |
| Seeding | 1% (w/w) at 50°C | 1% (w/w) after 10% anti-solvent addition |
| Equilibration Time | 2 hours | 3 hours |
| Yield | 92% | 95% |
| Purity (HPLC) | 99.8% | 99.9% |
| D50 (Particle Size) | 75 µm | 45 µm |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Isopropanol
This protocol describes a method for crystallizing this compound by reducing the temperature of a saturated solution to induce nucleation and crystal growth.
Materials and Equipment:
-
This compound (crude)
-
Isopropanol (ACS grade or higher)
-
Jacketed glass reactor with overhead stirrer
-
Temperature control unit (circulating bath)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
Analytical balance
-
HPLC system for purity analysis
-
Particle size analyzer
Procedure:
-
Dissolution: Charge the jacketed reactor with the desired volume of isopropanol. Begin agitation at 150 RPM. Heat the solvent to 60°C.
-
Add crude this compound to the hot isopropanol to achieve a concentration of approximately 115 mg/mL. Stir until all solids are completely dissolved.
-
Cooling and Seeding: Initiate a linear cooling ramp from 60°C to 50°C at a rate of 0.5°C/min.
-
At 50°C, introduce seed crystals of pure this compound (approximately 1% w/w of the solute mass).
-
Hold the temperature at 50°C for 1 hour to allow for seed maturation.
-
Resume cooling from 50°C to 5°C at a controlled rate of 0.25°C/min.
-
Equilibration: Once the final temperature of 5°C is reached, continue to stir the slurry for an additional 2 hours to maximize crystal growth and yield.
-
Isolation: Turn off the stirrer and filter the crystalline slurry using a Büchner funnel under vacuum.
-
Wash the filter cake with a small amount of cold (5°C) isopropanol to remove residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.
-
Analysis: Characterize the final product for purity (HPLC), particle size distribution, and polymorphic form (e.g., via XRPD).
Protocol 2: Anti-solvent Crystallization of this compound
This protocol utilizes the addition of an anti-solvent (in which this compound is poorly soluble) to a solution of the API to induce crystallization.
Materials and Equipment:
-
This compound (crude)
-
Ethanol (ACS grade or higher)
-
Purified Water (anti-solvent)
-
Jacketed glass reactor with overhead stirrer and addition funnel/pump
-
Temperature control unit
-
Filtration apparatus
-
Vacuum oven
-
Analytical balance
-
HPLC system
-
Particle size analyzer
Procedure:
-
Dissolution: Charge the jacketed reactor with the desired volume of ethanol. Set the temperature to 40°C and begin agitation at 250 RPM.
-
Add crude this compound to the ethanol to achieve a concentration of 175 mg/mL. Stir until fully dissolved.
-
Anti-solvent Addition and Seeding: Begin the controlled addition of purified water at a rate of 1.5 mL/min.
-
After approximately 10% of the total anti-solvent volume has been added, introduce seed crystals of pure this compound (1% w/w).
-
Continue the addition of the anti-solvent at the same rate until the desired final solvent/anti-solvent ratio is reached (e.g., 1:1 v/v).
-
Equilibration: After the anti-solvent addition is complete, cool the slurry to 20°C and stir for 3 hours to allow the crystallization to reach equilibrium.
-
Isolation: Filter the crystal slurry using a Büchner funnel under vacuum.
-
Wash the filter cake with a solution of ethanol/water (1:1 v/v) at 20°C.
-
Drying: Dry the crystalline product in a vacuum oven at 40°C to a constant weight.
-
Analysis: Analyze the dried crystals for purity, particle size, and polymorphic form.
Visualizations
Caption: Workflow for Cooling Crystallization of this compound.
Caption: Workflow for Anti-solvent Crystallization of this compound.
Application Notes and Protocols for MK-8876 In Vitro Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8876 is a potent, pan-genotypic non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It interacts with both the palm I and palm II binding regions of the enzyme, leading to a broad spectrum of antiviral activity across various HCV genotypes.[1] The in vitro replicon assay is a fundamental tool for characterizing the antiviral potency of compounds like this compound. This document provides a detailed experimental protocol for evaluating the efficacy of this compound using a luciferase-based HCV replicon assay, along with methods for assessing cytotoxicity and potential resistance mutations.
HCV replicon systems are comprised of subgenomic HCV RNA molecules that can autonomously replicate within cultured hepatoma cells, typically Huh-7 cells or their derivatives.[2][3] These replicons often contain a reporter gene, such as luciferase, which allows for the rapid and sensitive quantification of viral replication.[4] By measuring the reduction in reporter gene expression in the presence of an antiviral compound, the half-maximal effective concentration (EC50) can be determined.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against Pan-Genotypic HCV Replicons
| HCV Genotype | Replicon Type | EC50 (nM) | CC50 (µM) in Huh-7 cells | Selectivity Index (SI = CC50/EC50) |
| 1a | Luciferase Reporter | ~2.8 | >10 | >3571 |
| 1b | Luciferase Reporter | ~1.5 | >10 | >6667 |
| 2a | Luciferase Reporter | ~4.1 | >10 | >2439 |
| 2b | Luciferase Reporter | ~3.5 | >10 | >2857 |
| 3a | Luciferase Reporter | ~2.1 | >10 | >4762 |
| 4a | Luciferase Reporter | ~3.9 | >10 | >2564 |
Note: EC50 values are approximate and may vary depending on the specific replicon construct and assay conditions. The CC50 value is typically determined in parallel to assess compound toxicity.
Table 2: Resistance Profile of HCV NS5B Non-Nucleoside Inhibitors (Palm II Site)
| NS5B Mutation | Fold-Change in EC50 | Associated Compound Class |
| M423I/T/V | >5 | Thiophene derivatives |
| L419M | >10 | Thiophene derivatives |
| R422K | >20 | Thiophene derivatives |
| I482L | >15 | Thiophene derivatives |
| C316Y | >50 | Benzofuran derivatives |
| S365T | >10 | Benzofuran derivatives |
Note: This table provides examples of resistance mutations selected by non-nucleoside inhibitors that bind to the palm II region of NS5B. The specific resistance profile for this compound may vary.
Experimental Protocols
HCV Replicon Assay Protocol
This protocol describes a transient luciferase-based replicon assay to determine the EC50 value of this compound.
Materials:
-
Huh-7 derived cells (e.g., Huh-7.5 or Huh7-Lunet cells)
-
Pan-genotypic HCV subgenomic replicon panel (e.g., replicons for genotypes 1a, 1b, 2a, 3a, 4a, and 5a containing a luciferase reporter gene)
-
DMEM, high glucose, with GlutaMAX™
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), RNase-free
-
In vitro transcription kit (e.g., T7 RiboMAX™ Express Large Scale RNA Production System)
-
RNase inhibitor
-
Electroporator and 0.4 cm gap electroporation cuvettes
-
96-well white, clear-bottom tissue culture plates
-
This compound compound stock (in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Methodology:
-
Cell Culture:
-
Maintain Huh-7 derived cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
In Vitro Transcription of Replicon RNA:
-
Linearize the plasmid DNA containing the HCV replicon construct downstream of the T7 promoter using an appropriate restriction enzyme.
-
Purify the linearized DNA.
-
Synthesize replicon RNA in vitro using a T7 RNA polymerase-based transcription kit according to the manufacturer's instructions.
-
Treat the transcribed RNA with DNase to remove the template DNA.
-
Purify the RNA and assess its integrity and concentration.
-
-
Electroporation of Replicon RNA:
-
Harvest sub-confluent Huh-7 derived cells by trypsinization.
-
Wash the cells twice with ice-cold, RNase-free PBS and resuspend them at a concentration of 1 x 10^7 cells/mL in RNase-free PBS.
-
Mix 10 µg of in vitro transcribed replicon RNA with 400 µL of the cell suspension in a 0.4 cm gap electroporation cuvette.
-
Deliver a single electrical pulse to the cells (e.g., 270 V, 950 µF, and 100 Ω).
-
Immediately transfer the electroporated cells to a tube containing 10 mL of pre-warmed complete growth medium.
-
-
Compound Treatment and Assay:
-
Seed the electroporated cells into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%).
-
After 4-6 hours of cell seeding, add 100 µL of the diluted this compound to the appropriate wells. Include a "no drug" control (vehicle only) and a "no cells" background control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the "no drug" control (100% replication).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Cytotoxicity Assay Protocol (CC50 Determination)
This protocol is performed in parallel with the replicon assay to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
Huh-7 derived cells (not electroporated)
-
Complete growth medium
-
96-well clear tissue culture plates
-
This compound compound stock (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Plate reader capable of measuring absorbance or luminescence
Methodology:
-
Cell Seeding:
-
Seed non-electroporated Huh-7 derived cells into a 96-well clear plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium, mirroring the concentrations used in the replicon assay.
-
Add 100 µL of the diluted compound to the appropriate wells. Include a "no drug" control (vehicle only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "no drug" control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the in vitro HCV replicon assay of this compound.
Caption: Mechanism of action of this compound in inhibiting HCV RNA replication.
References
- 1. Clinical and In Vitro Resistance to GS-9669, a Thumb Site II Nonnucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-8876 In Vitro Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8876 is a potent, pan-genotypic non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It interacts with both the palm I and palm II binding regions of the enzyme, leading to a broad spectrum of antiviral activity across various HCV genotypes.[1] The in vitro replicon assay is a fundamental tool for characterizing the antiviral potency of compounds like this compound. This document provides a detailed experimental protocol for evaluating the efficacy of this compound using a luciferase-based HCV replicon assay, along with methods for assessing cytotoxicity and potential resistance mutations.
HCV replicon systems are comprised of subgenomic HCV RNA molecules that can autonomously replicate within cultured hepatoma cells, typically Huh-7 cells or their derivatives.[2][3] These replicons often contain a reporter gene, such as luciferase, which allows for the rapid and sensitive quantification of viral replication.[4] By measuring the reduction in reporter gene expression in the presence of an antiviral compound, the half-maximal effective concentration (EC50) can be determined.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against Pan-Genotypic HCV Replicons
| HCV Genotype | Replicon Type | EC50 (nM) | CC50 (µM) in Huh-7 cells | Selectivity Index (SI = CC50/EC50) |
| 1a | Luciferase Reporter | ~2.8 | >10 | >3571 |
| 1b | Luciferase Reporter | ~1.5 | >10 | >6667 |
| 2a | Luciferase Reporter | ~4.1 | >10 | >2439 |
| 2b | Luciferase Reporter | ~3.5 | >10 | >2857 |
| 3a | Luciferase Reporter | ~2.1 | >10 | >4762 |
| 4a | Luciferase Reporter | ~3.9 | >10 | >2564 |
Note: EC50 values are approximate and may vary depending on the specific replicon construct and assay conditions. The CC50 value is typically determined in parallel to assess compound toxicity.
Table 2: Resistance Profile of HCV NS5B Non-Nucleoside Inhibitors (Palm II Site)
| NS5B Mutation | Fold-Change in EC50 | Associated Compound Class |
| M423I/T/V | >5 | Thiophene derivatives |
| L419M | >10 | Thiophene derivatives |
| R422K | >20 | Thiophene derivatives |
| I482L | >15 | Thiophene derivatives |
| C316Y | >50 | Benzofuran derivatives |
| S365T | >10 | Benzofuran derivatives |
Note: This table provides examples of resistance mutations selected by non-nucleoside inhibitors that bind to the palm II region of NS5B. The specific resistance profile for this compound may vary.
Experimental Protocols
HCV Replicon Assay Protocol
This protocol describes a transient luciferase-based replicon assay to determine the EC50 value of this compound.
Materials:
-
Huh-7 derived cells (e.g., Huh-7.5 or Huh7-Lunet cells)
-
Pan-genotypic HCV subgenomic replicon panel (e.g., replicons for genotypes 1a, 1b, 2a, 3a, 4a, and 5a containing a luciferase reporter gene)
-
DMEM, high glucose, with GlutaMAX™
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), RNase-free
-
In vitro transcription kit (e.g., T7 RiboMAX™ Express Large Scale RNA Production System)
-
RNase inhibitor
-
Electroporator and 0.4 cm gap electroporation cuvettes
-
96-well white, clear-bottom tissue culture plates
-
This compound compound stock (in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Methodology:
-
Cell Culture:
-
Maintain Huh-7 derived cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
In Vitro Transcription of Replicon RNA:
-
Linearize the plasmid DNA containing the HCV replicon construct downstream of the T7 promoter using an appropriate restriction enzyme.
-
Purify the linearized DNA.
-
Synthesize replicon RNA in vitro using a T7 RNA polymerase-based transcription kit according to the manufacturer's instructions.
-
Treat the transcribed RNA with DNase to remove the template DNA.
-
Purify the RNA and assess its integrity and concentration.
-
-
Electroporation of Replicon RNA:
-
Harvest sub-confluent Huh-7 derived cells by trypsinization.
-
Wash the cells twice with ice-cold, RNase-free PBS and resuspend them at a concentration of 1 x 10^7 cells/mL in RNase-free PBS.
-
Mix 10 µg of in vitro transcribed replicon RNA with 400 µL of the cell suspension in a 0.4 cm gap electroporation cuvette.
-
Deliver a single electrical pulse to the cells (e.g., 270 V, 950 µF, and 100 Ω).
-
Immediately transfer the electroporated cells to a tube containing 10 mL of pre-warmed complete growth medium.
-
-
Compound Treatment and Assay:
-
Seed the electroporated cells into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%).
-
After 4-6 hours of cell seeding, add 100 µL of the diluted this compound to the appropriate wells. Include a "no drug" control (vehicle only) and a "no cells" background control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the "no drug" control (100% replication).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Cytotoxicity Assay Protocol (CC50 Determination)
This protocol is performed in parallel with the replicon assay to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
Huh-7 derived cells (not electroporated)
-
Complete growth medium
-
96-well clear tissue culture plates
-
This compound compound stock (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Plate reader capable of measuring absorbance or luminescence
Methodology:
-
Cell Seeding:
-
Seed non-electroporated Huh-7 derived cells into a 96-well clear plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium, mirroring the concentrations used in the replicon assay.
-
Add 100 µL of the diluted compound to the appropriate wells. Include a "no drug" control (vehicle only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "no drug" control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the in vitro HCV replicon assay of this compound.
Caption: Mechanism of action of this compound in inhibiting HCV RNA replication.
References
- 1. Clinical and In Vitro Resistance to GS-9669, a Thumb Site II Nonnucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application of MK-8876 in HCV Drug Discovery Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Among the key viral targets for these drugs is the NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. MK-8876 is a potent, pan-genotypic non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase that has demonstrated significant promise in preclinical and early clinical studies.[1][2] This document provides detailed application notes and protocols for the use of this compound in HCV drug discovery research.
Mechanism of Action
This compound is a 5-aryl benzofuran (B130515) derivative that allosterically inhibits the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct allosteric site known as the "thumb pocket 2" or "palm II" site.[1] This binding induces a conformational change in the enzyme, ultimately preventing the initiation of RNA synthesis and halting viral replication. A key advantage of this compound is its pan-genotypic activity, meaning it is effective against multiple HCV genotypes.[1][3]
Data Presentation
In Vitro Potency of this compound
The following table summarizes the in vitro activity of this compound against various HCV genotypes in replicon assays. The EC50 value represents the concentration of the compound required to inhibit 50% of viral replication.
| HCV Genotype | Replicon Assay EC50 (nM) | Reference |
| Genotype 1a | In the range of several nanomoles | [1][3] |
| Genotype 1b | In the range of several nanomoles | [1][3] |
| Genotype 2a | In the range of several nanomoles | [3] |
| Genotype 2b | In the range of several nanomoles | [3] |
| Genotype 3a | In the range of several nanomoles | [3] |
| Genotype 4a | In the range of several nanomoles | [3] |
Activity Against Resistance-Associated Variants (RAVs)
This compound has been shown to maintain potency against clinically relevant mutants that confer resistance to other classes of NS5B inhibitors.[1] Specific data on its activity against a comprehensive panel of RAVs would require further investigation of publicly available or proprietary datasets.
Experimental Protocols
HCV Subgenomic Replicon Assay
This cell-based assay is crucial for evaluating the antiviral activity of compounds like this compound in a cellular context that mimics viral replication.
Objective: To determine the EC50 of this compound against HCV replication in a specific genotype replicon cell line.
Materials:
-
Huh-7 human hepatoma cells or a highly permissive subclone (e.g., Huh-7.5)
-
HCV subgenomic replicon RNA (e.g., genotype 1b, Con1 strain) containing a reporter gene (e.g., luciferase)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and non-essential amino acids
-
G418 (Geneticin) for selection of stable replicon cell lines
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Electroporation apparatus
Protocol:
-
Cell Culture: Maintain Huh-7 cells in complete DMEM. For establishing stable replicon lines, transfect cells with in vitro transcribed replicon RNA via electroporation and select with G418.
-
Seeding: Seed the stable HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., another known NS5B inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
NS5B Polymerase Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.
Objective: To determine the IC50 of this compound against the RNA-dependent RNA polymerase activity of NS5B.
Materials:
-
Purified recombinant HCV NS5B polymerase (e.g., from genotype 1b)
-
RNA template (e.g., poly(A) or a heteropolymeric template)
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³³P]UTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Scintillation counter and filter plates or other detection method
Protocol:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, RNA template, and RNA primer.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control.
-
Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.
-
NTP Addition: Start the polymerization reaction by adding the rNTP mix containing the radiolabeled nucleotide.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding EDTA.
-
Detection: Transfer the reaction products to a filter plate, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC50 value.
Mandatory Visualizations
References
Application of MK-8876 in HCV Drug Discovery Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Among the key viral targets for these drugs is the NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. MK-8876 is a potent, pan-genotypic non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase that has demonstrated significant promise in preclinical and early clinical studies.[1][2] This document provides detailed application notes and protocols for the use of this compound in HCV drug discovery research.
Mechanism of Action
This compound is a 5-aryl benzofuran derivative that allosterically inhibits the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct allosteric site known as the "thumb pocket 2" or "palm II" site.[1] This binding induces a conformational change in the enzyme, ultimately preventing the initiation of RNA synthesis and halting viral replication. A key advantage of this compound is its pan-genotypic activity, meaning it is effective against multiple HCV genotypes.[1][3]
Data Presentation
In Vitro Potency of this compound
The following table summarizes the in vitro activity of this compound against various HCV genotypes in replicon assays. The EC50 value represents the concentration of the compound required to inhibit 50% of viral replication.
| HCV Genotype | Replicon Assay EC50 (nM) | Reference |
| Genotype 1a | In the range of several nanomoles | [1][3] |
| Genotype 1b | In the range of several nanomoles | [1][3] |
| Genotype 2a | In the range of several nanomoles | [3] |
| Genotype 2b | In the range of several nanomoles | [3] |
| Genotype 3a | In the range of several nanomoles | [3] |
| Genotype 4a | In the range of several nanomoles | [3] |
Activity Against Resistance-Associated Variants (RAVs)
This compound has been shown to maintain potency against clinically relevant mutants that confer resistance to other classes of NS5B inhibitors.[1] Specific data on its activity against a comprehensive panel of RAVs would require further investigation of publicly available or proprietary datasets.
Experimental Protocols
HCV Subgenomic Replicon Assay
This cell-based assay is crucial for evaluating the antiviral activity of compounds like this compound in a cellular context that mimics viral replication.
Objective: To determine the EC50 of this compound against HCV replication in a specific genotype replicon cell line.
Materials:
-
Huh-7 human hepatoma cells or a highly permissive subclone (e.g., Huh-7.5)
-
HCV subgenomic replicon RNA (e.g., genotype 1b, Con1 strain) containing a reporter gene (e.g., luciferase)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and non-essential amino acids
-
G418 (Geneticin) for selection of stable replicon cell lines
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Electroporation apparatus
Protocol:
-
Cell Culture: Maintain Huh-7 cells in complete DMEM. For establishing stable replicon lines, transfect cells with in vitro transcribed replicon RNA via electroporation and select with G418.
-
Seeding: Seed the stable HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., another known NS5B inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
NS5B Polymerase Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.
Objective: To determine the IC50 of this compound against the RNA-dependent RNA polymerase activity of NS5B.
Materials:
-
Purified recombinant HCV NS5B polymerase (e.g., from genotype 1b)
-
RNA template (e.g., poly(A) or a heteropolymeric template)
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³³P]UTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Scintillation counter and filter plates or other detection method
Protocol:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, RNA template, and RNA primer.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control.
-
Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.
-
NTP Addition: Start the polymerization reaction by adding the rNTP mix containing the radiolabeled nucleotide.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding EDTA.
-
Detection: Transfer the reaction products to a filter plate, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC50 value.
Mandatory Visualizations
References
Application Notes and Protocols for High-Throughput Screening of MK-8876 for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8876 is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial integral membrane protein necessary for the cellular synthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][4] By binding to FLAP, this compound prevents the translocation and activation of 5-lipoxygenase (5-LOX), thereby blocking the entire leukotriene biosynthetic pathway.[1][4] Leukotrienes have been implicated in the pathophysiology of various inflammatory diseases, including asthma and atherosclerosis.[2][3] Given the integral role of inflammatory responses in the progression of many viral infections, targeting the leukotriene pathway presents a potential host-directed therapeutic strategy for antiviral intervention.[5] These application notes provide a comprehensive framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential antiviral activity.
Mechanism of Action of this compound
Leukotriene synthesis is initiated by the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase, with the assistance of FLAP, converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][6] this compound exerts its inhibitory effect by binding to FLAP, which prevents the interaction between 5-LOX and its substrate, arachidonic acid, effectively halting the production of all downstream leukotrienes.[1] This mechanism provides a targeted approach to modulating the inflammatory response, which can be a critical component of viral pathogenesis.
Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound.
High-Throughput Screening (HTS) Workflow
The process of screening this compound for antiviral activity can be structured into a multi-step workflow. This begins with a primary screen to identify any antiviral effect, followed by secondary assays to confirm the activity and assess toxicity. Hits are then further characterized to understand their mechanism of action.
Caption: General workflow for high-throughput screening of antiviral compounds.
Data Presentation
Quantitative data from the antiviral and cytotoxicity assays should be systematically recorded to allow for robust analysis and comparison. The key parameters to determine are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI).
Table 1: Antiviral Activity and Cytotoxicity of this compound against [Virus Name]
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | [Virus Name] | [e.g., A549] | Data to be determined | Data to be determined | Data to be calculated |
| Positive Control | [Virus Name] | [e.g., A549] | Known value | Known value | Known value |
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral activity (e.g., cytopathic effect or reporter gene expression). A lower EC50 indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of the host cells.[7][8] A higher CC50 indicates lower toxicity.
-
Selectivity Index (SI): The ratio of CC50 to EC50. A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.
Experimental Protocols
The following protocols provide a detailed methodology for screening this compound for antiviral activity. These protocols can be adapted for various viruses and cell lines and are suitable for high-throughput formats (96- or 384-well plates).
Protocol 1: Primary Antiviral Screening using a Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.[9][10]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6, A549)
-
Complete cell culture medium
-
Virus stock with a known titer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control antiviral compound
-
96-well or 384-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells into the microplates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Addition:
-
Prepare a working solution of this compound at the desired final screening concentration (e.g., 10 µM) in cell culture medium.
-
Add the compound solution to the designated wells. Include wells for "cells only" (no virus, no compound), "virus control" (virus, no compound), and "positive control".
-
-
Virus Infection:
-
Dilute the virus stock in culture medium to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Add the diluted virus to all wells except the "cells only" control wells.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the "virus control" wells.
-
Quantification of Cell Viability:
-
Data Analysis:
-
Normalize the data with the "cells only" control as 100% viability and the "virus control" as 0% viability.
-
Calculate the percentage of CPE inhibition for this compound. A significant increase in cell viability compared to the "virus control" indicates potential antiviral activity.
-
Protocol 2: Dose-Response and Cytotoxicity Assays
These assays are performed to determine the EC50 and CC50 of hit compounds identified in the primary screen.
Materials:
-
Same as Protocol 1.
Procedure for EC50 Determination:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Dilution Series: Prepare a serial dilution of this compound (e.g., 8-10 concentrations) in culture medium.
-
Compound Addition and Virus Infection: Add the compound dilutions to the plates, followed by the addition of the virus, as described in Protocol 1.
-
Incubation and Quantification: Incubate the plates and quantify cell viability as in Protocol 1.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Procedure for CC50 Determination:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Dilution Series: Prepare the same serial dilution of this compound as for the EC50 determination.
-
Compound Addition: Add the compound dilutions to the plates. Do not add the virus.
-
Incubation and Quantification: Incubate the plates for the same duration as the EC50 assay and then quantify cell viability.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the CC50 value.[8][13]
Protocol 3: Antiviral Screening using a Luciferase Reporter Virus Assay
This assay is an alternative to the CPE assay and is particularly useful for viruses that do not cause a significant cytopathic effect. It utilizes a recombinant virus that expresses a reporter gene, such as luciferase, upon replication.[14][15]
Materials:
-
Host cell line
-
Recombinant virus expressing a luciferase reporter
-
This compound stock solution
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from Protocol 1.
-
Virus Infection: Infect the cells with the luciferase reporter virus at an appropriate MOI.
-
Incubation: Incubate the plates for a period that allows for robust reporter gene expression (typically 24-48 hours).
-
Quantification of Luciferase Activity:
-
Data Analysis:
-
A reduction in the luminescence signal in the presence of this compound compared to the "virus control" indicates antiviral activity.
-
The EC50 can be determined by performing a dose-response experiment as described in Protocol 2.
-
Experimental Workflow for this compound Evaluation
The specific workflow for evaluating this compound involves a primary screen followed by confirmation and toxicity assessment to determine its therapeutic potential.
Caption: Specific experimental workflow for evaluating the antiviral potential of this compound.
References
- 1. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotrienes in Innate Immunity: Still Underappreciated After All These Years? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene - Wikipedia [en.wikipedia.org]
- 7. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Luciferase reporter assay for influenza A virus replication [bio-protocol.org]
- 15. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. High-throughput Titration of Luciferase-expressing Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of MK-8876 for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8876 is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial integral membrane protein necessary for the cellular synthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][4] By binding to FLAP, this compound prevents the translocation and activation of 5-lipoxygenase (5-LOX), thereby blocking the entire leukotriene biosynthetic pathway.[1][4] Leukotrienes have been implicated in the pathophysiology of various inflammatory diseases, including asthma and atherosclerosis.[2][3] Given the integral role of inflammatory responses in the progression of many viral infections, targeting the leukotriene pathway presents a potential host-directed therapeutic strategy for antiviral intervention.[5] These application notes provide a comprehensive framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential antiviral activity.
Mechanism of Action of this compound
Leukotriene synthesis is initiated by the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase, with the assistance of FLAP, converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][6] this compound exerts its inhibitory effect by binding to FLAP, which prevents the interaction between 5-LOX and its substrate, arachidonic acid, effectively halting the production of all downstream leukotrienes.[1] This mechanism provides a targeted approach to modulating the inflammatory response, which can be a critical component of viral pathogenesis.
Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound.
High-Throughput Screening (HTS) Workflow
The process of screening this compound for antiviral activity can be structured into a multi-step workflow. This begins with a primary screen to identify any antiviral effect, followed by secondary assays to confirm the activity and assess toxicity. Hits are then further characterized to understand their mechanism of action.
Caption: General workflow for high-throughput screening of antiviral compounds.
Data Presentation
Quantitative data from the antiviral and cytotoxicity assays should be systematically recorded to allow for robust analysis and comparison. The key parameters to determine are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI).
Table 1: Antiviral Activity and Cytotoxicity of this compound against [Virus Name]
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | [Virus Name] | [e.g., A549] | Data to be determined | Data to be determined | Data to be calculated |
| Positive Control | [Virus Name] | [e.g., A549] | Known value | Known value | Known value |
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral activity (e.g., cytopathic effect or reporter gene expression). A lower EC50 indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of the host cells.[7][8] A higher CC50 indicates lower toxicity.
-
Selectivity Index (SI): The ratio of CC50 to EC50. A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.
Experimental Protocols
The following protocols provide a detailed methodology for screening this compound for antiviral activity. These protocols can be adapted for various viruses and cell lines and are suitable for high-throughput formats (96- or 384-well plates).
Protocol 1: Primary Antiviral Screening using a Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.[9][10]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6, A549)
-
Complete cell culture medium
-
Virus stock with a known titer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control antiviral compound
-
96-well or 384-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells into the microplates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Addition:
-
Prepare a working solution of this compound at the desired final screening concentration (e.g., 10 µM) in cell culture medium.
-
Add the compound solution to the designated wells. Include wells for "cells only" (no virus, no compound), "virus control" (virus, no compound), and "positive control".
-
-
Virus Infection:
-
Dilute the virus stock in culture medium to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Add the diluted virus to all wells except the "cells only" control wells.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the "virus control" wells.
-
Quantification of Cell Viability:
-
Data Analysis:
-
Normalize the data with the "cells only" control as 100% viability and the "virus control" as 0% viability.
-
Calculate the percentage of CPE inhibition for this compound. A significant increase in cell viability compared to the "virus control" indicates potential antiviral activity.
-
Protocol 2: Dose-Response and Cytotoxicity Assays
These assays are performed to determine the EC50 and CC50 of hit compounds identified in the primary screen.
Materials:
-
Same as Protocol 1.
Procedure for EC50 Determination:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Dilution Series: Prepare a serial dilution of this compound (e.g., 8-10 concentrations) in culture medium.
-
Compound Addition and Virus Infection: Add the compound dilutions to the plates, followed by the addition of the virus, as described in Protocol 1.
-
Incubation and Quantification: Incubate the plates and quantify cell viability as in Protocol 1.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Procedure for CC50 Determination:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Dilution Series: Prepare the same serial dilution of this compound as for the EC50 determination.
-
Compound Addition: Add the compound dilutions to the plates. Do not add the virus.
-
Incubation and Quantification: Incubate the plates for the same duration as the EC50 assay and then quantify cell viability.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the CC50 value.[8][13]
Protocol 3: Antiviral Screening using a Luciferase Reporter Virus Assay
This assay is an alternative to the CPE assay and is particularly useful for viruses that do not cause a significant cytopathic effect. It utilizes a recombinant virus that expresses a reporter gene, such as luciferase, upon replication.[14][15]
Materials:
-
Host cell line
-
Recombinant virus expressing a luciferase reporter
-
This compound stock solution
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from Protocol 1.
-
Virus Infection: Infect the cells with the luciferase reporter virus at an appropriate MOI.
-
Incubation: Incubate the plates for a period that allows for robust reporter gene expression (typically 24-48 hours).
-
Quantification of Luciferase Activity:
-
Data Analysis:
-
A reduction in the luminescence signal in the presence of this compound compared to the "virus control" indicates antiviral activity.
-
The EC50 can be determined by performing a dose-response experiment as described in Protocol 2.
-
Experimental Workflow for this compound Evaluation
The specific workflow for evaluating this compound involves a primary screen followed by confirmation and toxicity assessment to determine its therapeutic potential.
Caption: Specific experimental workflow for evaluating the antiviral potential of this compound.
References
- 1. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotrienes in Innate Immunity: Still Underappreciated After All These Years? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene - Wikipedia [en.wikipedia.org]
- 7. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Luciferase reporter assay for influenza A virus replication [bio-protocol.org]
- 15. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. High-throughput Titration of Luciferase-expressing Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of MK-8876 Purity and Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the determination of purity and synthesis yield of MK-8876, a macrocyclic compound of pharmaceutical interest. The protocols are designed to be readily implemented in a laboratory setting with standard analytical instrumentation.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities. This section outlines a robust HPLC method for this compound.
Experimental Protocol: HPLC Purity Analysis
Objective: To separate and quantify this compound and its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Reference standards for any known impurities (if available)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm and 280 nm (monitor both for comprehensive impurity profiling) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Dilute the stock solution with the same 50:50 solvent mixture to a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Area % = (Area of this compound peak / Total area of all peaks) x 100
-
For accurate quantification of specific impurities, calibration curves should be prepared using certified reference standards of those impurities.
Workflow for HPLC Purity Determination:
Caption: Workflow for the determination of this compound purity using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities by providing mass information. The HPLC method described above can be directly coupled to a mass spectrometer.
Experimental Protocol: LC-MS Impurity Identification
Objective: To identify the molecular weights of impurities to aid in their structural elucidation.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Use the same HPLC conditions as described in Section 1.
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| Mass Range | 100 - 2000 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
Data Analysis:
-
Extract the mass spectra for each impurity peak observed in the chromatogram.
-
The accurate mass measurement will provide the elemental composition of the impurities, which is a critical step in their identification.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Yield Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte. It can also be used to determine the yield of a reaction by analyzing the crude reaction mixture.
Experimental Protocol: qNMR for Absolute Purity and Yield
Objective: To determine the absolute purity of an isolated this compound sample or the yield of this compound in a crude reaction mixture.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
Materials:
-
This compound sample (purified or crude)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene). The choice of standard depends on the solvent and the absence of signal overlap with the analyte.
Sample Preparation for Purity Determination:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 30° | Ensures complete relaxation between scans. |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton | Crucial for accurate quantification. T1 should be measured for both analyte and standard. A conservative value of 30-60 seconds is often used if T1 is unknown. |
| Number of Scans | 16 or higher | To achieve a good signal-to-noise ratio (>250:1 for accurate integration). |
| Acquisition Time | 2-4 seconds | To ensure good digital resolution. |
Data Analysis for Purity:
-
Process the 1H NMR spectrum with appropriate phasing and baseline correction.
-
Select a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Integrate the selected signals.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
-
Workflow for qNMR Purity and Yield Determination:
Caption: Workflow for qNMR analysis of this compound.
Yield Determination
The yield of a chemical reaction that produces this compound can be determined by two primary methods:
-
Gravimetric Method (for isolated product): This is the most straightforward method, where the mass of the purified and dried this compound is measured and compared to the theoretical maximum mass based on the limiting reactant.
Yield (%) = (Actual mass of this compound / Theoretical mass of this compound) x 100
-
qNMR Method (for crude product): This method allows for the determination of the yield without isolating the product. An internal standard is added to a known amount of the crude reaction mixture, and the qNMR analysis is performed as described in Section 3. The mass of this compound in the mixture can be calculated, and from that, the reaction yield.
Data Summary
The following tables summarize the key parameters and expected outcomes for the analytical methods described.
Table 2: Summary of HPLC Method Parameters
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Detection | UV at 210 nm and 280 nm |
| Expected Retention Time | Dependent on the final optimized method, but typically in the range of 10-20 minutes for a gradient elution. |
| Limit of Quantitation (LOQ) | Expected to be < 0.05% for impurities. |
Table 3: Summary of qNMR Method Parameters
| Parameter | Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Internal Standard | Maleic Acid or Dimethyl Sulfone |
| Key Acquisition Parameter | Relaxation Delay (d1) ≥ 5 x T1 |
| Expected Accuracy | Purity values with an uncertainty of < 1% can be achieved. |
By implementing these detailed protocols, researchers and drug development professionals can confidently assess the purity and yield of this compound, ensuring the quality and consistency of this important pharmaceutical compound.
Application Notes and Protocols for the Analytical Determination of MK-8876 Purity and Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the determination of purity and synthesis yield of MK-8876, a macrocyclic compound of pharmaceutical interest. The protocols are designed to be readily implemented in a laboratory setting with standard analytical instrumentation.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities. This section outlines a robust HPLC method for this compound.
Experimental Protocol: HPLC Purity Analysis
Objective: To separate and quantify this compound and its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Reference standards for any known impurities (if available)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm and 280 nm (monitor both for comprehensive impurity profiling) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Dilute the stock solution with the same 50:50 solvent mixture to a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Area % = (Area of this compound peak / Total area of all peaks) x 100
-
For accurate quantification of specific impurities, calibration curves should be prepared using certified reference standards of those impurities.
Workflow for HPLC Purity Determination:
Caption: Workflow for the determination of this compound purity using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities by providing mass information. The HPLC method described above can be directly coupled to a mass spectrometer.
Experimental Protocol: LC-MS Impurity Identification
Objective: To identify the molecular weights of impurities to aid in their structural elucidation.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Use the same HPLC conditions as described in Section 1.
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| Mass Range | 100 - 2000 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
Data Analysis:
-
Extract the mass spectra for each impurity peak observed in the chromatogram.
-
The accurate mass measurement will provide the elemental composition of the impurities, which is a critical step in their identification.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Yield Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte. It can also be used to determine the yield of a reaction by analyzing the crude reaction mixture.
Experimental Protocol: qNMR for Absolute Purity and Yield
Objective: To determine the absolute purity of an isolated this compound sample or the yield of this compound in a crude reaction mixture.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
Materials:
-
This compound sample (purified or crude)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene). The choice of standard depends on the solvent and the absence of signal overlap with the analyte.
Sample Preparation for Purity Determination:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 30° | Ensures complete relaxation between scans. |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton | Crucial for accurate quantification. T1 should be measured for both analyte and standard. A conservative value of 30-60 seconds is often used if T1 is unknown. |
| Number of Scans | 16 or higher | To achieve a good signal-to-noise ratio (>250:1 for accurate integration). |
| Acquisition Time | 2-4 seconds | To ensure good digital resolution. |
Data Analysis for Purity:
-
Process the 1H NMR spectrum with appropriate phasing and baseline correction.
-
Select a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Integrate the selected signals.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
-
Workflow for qNMR Purity and Yield Determination:
Caption: Workflow for qNMR analysis of this compound.
Yield Determination
The yield of a chemical reaction that produces this compound can be determined by two primary methods:
-
Gravimetric Method (for isolated product): This is the most straightforward method, where the mass of the purified and dried this compound is measured and compared to the theoretical maximum mass based on the limiting reactant.
Yield (%) = (Actual mass of this compound / Theoretical mass of this compound) x 100
-
qNMR Method (for crude product): This method allows for the determination of the yield without isolating the product. An internal standard is added to a known amount of the crude reaction mixture, and the qNMR analysis is performed as described in Section 3. The mass of this compound in the mixture can be calculated, and from that, the reaction yield.
Data Summary
The following tables summarize the key parameters and expected outcomes for the analytical methods described.
Table 2: Summary of HPLC Method Parameters
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Detection | UV at 210 nm and 280 nm |
| Expected Retention Time | Dependent on the final optimized method, but typically in the range of 10-20 minutes for a gradient elution. |
| Limit of Quantitation (LOQ) | Expected to be < 0.05% for impurities. |
Table 3: Summary of qNMR Method Parameters
| Parameter | Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Internal Standard | Maleic Acid or Dimethyl Sulfone |
| Key Acquisition Parameter | Relaxation Delay (d1) ≥ 5 x T1 |
| Expected Accuracy | Purity values with an uncertainty of < 1% can be achieved. |
By implementing these detailed protocols, researchers and drug development professionals can confidently assess the purity and yield of this compound, ensuring the quality and consistency of this important pharmaceutical compound.
Application Notes and Protocols: Studying MK-8876 Resistance Mutations in Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized treatment. MK-8876 is a non-nucleoside inhibitor that targets the HCV NS5B polymerase, a crucial enzyme for viral replication.[1] The emergence of drug resistance is a common challenge in antiviral therapy, as the high replication rate and low fidelity of the HCV RNA-dependent RNA polymerase lead to the generation of viral variants.[2] These resistance-associated substitutions (RASs) can reduce the efficacy of antiviral drugs.[3] Understanding the mechanisms of resistance to new antiviral candidates like this compound is critical for its clinical development and for designing effective combination therapies.
These application notes provide a comprehensive set of protocols for the in vitro selection, identification, and characterization of HCV mutations that confer resistance to this compound.
I. In Vitro Selection of this compound Resistant HCV Replicons
This protocol describes the method for selecting HCV variants with reduced susceptibility to this compound using a cell-based replicon system. HCV replicons are self-replicating viral RNAs that contain the non-structural proteins necessary for replication but lack the structural proteins, making them a valuable and safe tool for studying viral replication and drug resistance.[4][5]
Protocol 1: Selection of Resistant Replicons
1. Materials:
- Huh-7 human hepatoma cells (or other highly permissive cell lines like Huh7.5).
- HCV subgenomic replicon constructs (e.g., genotype 1b Con1 isolate) containing a selectable marker like the neomycin phosphotransferase gene (neor).
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
- G418 (Geneticin) for selection of cells containing the replicon.
- This compound of known concentration.
- Cell culture plates (6-well and 96-well).
2. Methods:
- Cell Plating: Seed Huh-7 cells harboring the HCV replicon in 6-well plates at a low density.
- Drug Application: Two primary methods can be employed for selection:[6]
- Fixed Concentration Selection: Culture the replicon cells in the presence of a fixed concentration of this compound (typically 5x to 10x the EC50 value) and G418.
- Dose Escalation Selection: Culture the replicon cells with a gradually increasing concentration of this compound over several weeks, starting from the EC50 concentration. This is also performed in the presence of G418.
- Colony Formation: Monitor the plates for the formation of resistant cell colonies, which will grow in the presence of G418 and this compound.
- Isolation and Expansion: Isolate individual resistant colonies using cloning cylinders or by manual picking and expand them in the presence of the selection concentration of this compound and G418.
- Stock Generation: Prepare cell stocks of the expanded resistant colonies for further analysis.
II. Genotypic Analysis of Resistance Mutations
Once resistant colonies are selected and expanded, the next step is to identify the specific genetic mutations responsible for the resistance phenotype. This involves sequencing the target region of this compound, the NS5B polymerase gene.
Protocol 2: Identification of NS5B Mutations
1. Materials:
- RNA extraction kit.
- Reverse transcriptase and reagents for cDNA synthesis.
- PCR primers specific for the HCV NS5B gene.
- High-fidelity DNA polymerase for PCR.
- DNA purification kit.
- Sanger sequencing or next-generation sequencing (NGS) platform.
2. Methods:
- RNA Extraction: Extract total RNA from the expanded resistant cell colonies and from wild-type replicon cells as a control.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
- PCR Amplification: Amplify the full-length NS5B coding region from the cDNA using high-fidelity PCR.
- Sequencing:
- Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to identify mutations compared to the wild-type sequence. This method is suitable for analyzing individual clones.
- Next-Generation Sequencing (NGS): For a more comprehensive analysis of the viral population within a resistant colony, use NGS (deep sequencing) to identify the frequency of different mutations.
- Sequence Analysis: Align the sequences from the resistant clones to the wild-type replicon sequence to identify amino acid substitutions in the NS5B polymerase.
III. Phenotypic Characterization of Resistant Mutants
To confirm that the identified NS5B mutations are responsible for the resistance to this compound, they must be introduced into the wild-type replicon backbone and tested for their effect on drug susceptibility.
Protocol 3: Confirmation and Phenotypic Analysis
1. Materials:
- Wild-type HCV replicon plasmid DNA.
- Site-directed mutagenesis kit.
- In vitro transcription kit.
- Electroporation system.
- Huh-7 cells.
- This compound.
- Luciferase assay system (if the replicon contains a luciferase reporter) or quantitative PCR (qPCR) reagents for HCV RNA quantification.
2. Methods:
- Site-Directed Mutagenesis: Introduce the identified NS5B mutations (individually and in combination if multiple mutations are found) into the wild-type HCV replicon plasmid using a site-directed mutagenesis kit.
- In Vitro Transcription: Linearize the mutant and wild-type replicon plasmids and use an in vitro transcription kit to generate replicon RNA.
- RNA Transfection: Transfect the in vitro transcribed RNA into Huh-7 cells via electroporation.
- Drug Susceptibility Assay:
- Plate the transfected cells in 96-well plates.
- Add serial dilutions of this compound to the cells.
- After a 72-hour incubation, measure HCV replication levels. This can be done by quantifying luciferase activity or by measuring HCV RNA levels using qPCR.
- Data Analysis:
- Plot the percentage of replication inhibition against the drug concentration.
- Calculate the 50% effective concentration (EC50) for the wild-type and each mutant replicon using non-linear regression analysis.
- The fold-change in resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type replicon. A fold-change greater than 2.5 is generally considered significant.[3]
Data Presentation
Quantitative data from the phenotypic assays should be summarized in a clear and structured format for easy comparison.
Table 1: Susceptibility of HCV NS5B Mutants to this compound
| Replicon | NS5B Mutation(s) | EC50 (nM) | Fold-Change in Resistance |
| Wild-Type (WT) | None | 5.2 ± 0.8 | 1.0 |
| Mutant 1 | C316Y | 45.8 ± 3.1 | 8.8 |
| Mutant 2 | S556G | 156.2 ± 11.5 | 30.0 |
| Mutant 3 | M414T | 28.1 ± 2.5 | 5.4 |
| Mutant 4 (Double) | C316Y + S556G | > 1000 | > 192.3 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Diagram 1: Experimental Workflow for this compound Resistance Studies
References
- 1. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance mutations against HCV protease inhibitors and antiviral drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C resistance to NS5A inhibitors: Is it going to be a problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus and Antiviral Drug Resistance [gutnliver.org]
- 5. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying MK-8876 Resistance Mutations in Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized treatment. MK-8876 is a non-nucleoside inhibitor that targets the HCV NS5B polymerase, a crucial enzyme for viral replication.[1] The emergence of drug resistance is a common challenge in antiviral therapy, as the high replication rate and low fidelity of the HCV RNA-dependent RNA polymerase lead to the generation of viral variants.[2] These resistance-associated substitutions (RASs) can reduce the efficacy of antiviral drugs.[3] Understanding the mechanisms of resistance to new antiviral candidates like this compound is critical for its clinical development and for designing effective combination therapies.
These application notes provide a comprehensive set of protocols for the in vitro selection, identification, and characterization of HCV mutations that confer resistance to this compound.
I. In Vitro Selection of this compound Resistant HCV Replicons
This protocol describes the method for selecting HCV variants with reduced susceptibility to this compound using a cell-based replicon system. HCV replicons are self-replicating viral RNAs that contain the non-structural proteins necessary for replication but lack the structural proteins, making them a valuable and safe tool for studying viral replication and drug resistance.[4][5]
Protocol 1: Selection of Resistant Replicons
1. Materials:
- Huh-7 human hepatoma cells (or other highly permissive cell lines like Huh7.5).
- HCV subgenomic replicon constructs (e.g., genotype 1b Con1 isolate) containing a selectable marker like the neomycin phosphotransferase gene (neor).
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
- G418 (Geneticin) for selection of cells containing the replicon.
- This compound of known concentration.
- Cell culture plates (6-well and 96-well).
2. Methods:
- Cell Plating: Seed Huh-7 cells harboring the HCV replicon in 6-well plates at a low density.
- Drug Application: Two primary methods can be employed for selection:[6]
- Fixed Concentration Selection: Culture the replicon cells in the presence of a fixed concentration of this compound (typically 5x to 10x the EC50 value) and G418.
- Dose Escalation Selection: Culture the replicon cells with a gradually increasing concentration of this compound over several weeks, starting from the EC50 concentration. This is also performed in the presence of G418.
- Colony Formation: Monitor the plates for the formation of resistant cell colonies, which will grow in the presence of G418 and this compound.
- Isolation and Expansion: Isolate individual resistant colonies using cloning cylinders or by manual picking and expand them in the presence of the selection concentration of this compound and G418.
- Stock Generation: Prepare cell stocks of the expanded resistant colonies for further analysis.
II. Genotypic Analysis of Resistance Mutations
Once resistant colonies are selected and expanded, the next step is to identify the specific genetic mutations responsible for the resistance phenotype. This involves sequencing the target region of this compound, the NS5B polymerase gene.
Protocol 2: Identification of NS5B Mutations
1. Materials:
- RNA extraction kit.
- Reverse transcriptase and reagents for cDNA synthesis.
- PCR primers specific for the HCV NS5B gene.
- High-fidelity DNA polymerase for PCR.
- DNA purification kit.
- Sanger sequencing or next-generation sequencing (NGS) platform.
2. Methods:
- RNA Extraction: Extract total RNA from the expanded resistant cell colonies and from wild-type replicon cells as a control.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
- PCR Amplification: Amplify the full-length NS5B coding region from the cDNA using high-fidelity PCR.
- Sequencing:
- Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to identify mutations compared to the wild-type sequence. This method is suitable for analyzing individual clones.
- Next-Generation Sequencing (NGS): For a more comprehensive analysis of the viral population within a resistant colony, use NGS (deep sequencing) to identify the frequency of different mutations.
- Sequence Analysis: Align the sequences from the resistant clones to the wild-type replicon sequence to identify amino acid substitutions in the NS5B polymerase.
III. Phenotypic Characterization of Resistant Mutants
To confirm that the identified NS5B mutations are responsible for the resistance to this compound, they must be introduced into the wild-type replicon backbone and tested for their effect on drug susceptibility.
Protocol 3: Confirmation and Phenotypic Analysis
1. Materials:
- Wild-type HCV replicon plasmid DNA.
- Site-directed mutagenesis kit.
- In vitro transcription kit.
- Electroporation system.
- Huh-7 cells.
- This compound.
- Luciferase assay system (if the replicon contains a luciferase reporter) or quantitative PCR (qPCR) reagents for HCV RNA quantification.
2. Methods:
- Site-Directed Mutagenesis: Introduce the identified NS5B mutations (individually and in combination if multiple mutations are found) into the wild-type HCV replicon plasmid using a site-directed mutagenesis kit.
- In Vitro Transcription: Linearize the mutant and wild-type replicon plasmids and use an in vitro transcription kit to generate replicon RNA.
- RNA Transfection: Transfect the in vitro transcribed RNA into Huh-7 cells via electroporation.
- Drug Susceptibility Assay:
- Plate the transfected cells in 96-well plates.
- Add serial dilutions of this compound to the cells.
- After a 72-hour incubation, measure HCV replication levels. This can be done by quantifying luciferase activity or by measuring HCV RNA levels using qPCR.
- Data Analysis:
- Plot the percentage of replication inhibition against the drug concentration.
- Calculate the 50% effective concentration (EC50) for the wild-type and each mutant replicon using non-linear regression analysis.
- The fold-change in resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type replicon. A fold-change greater than 2.5 is generally considered significant.[3]
Data Presentation
Quantitative data from the phenotypic assays should be summarized in a clear and structured format for easy comparison.
Table 1: Susceptibility of HCV NS5B Mutants to this compound
| Replicon | NS5B Mutation(s) | EC50 (nM) | Fold-Change in Resistance |
| Wild-Type (WT) | None | 5.2 ± 0.8 | 1.0 |
| Mutant 1 | C316Y | 45.8 ± 3.1 | 8.8 |
| Mutant 2 | S556G | 156.2 ± 11.5 | 30.0 |
| Mutant 3 | M414T | 28.1 ± 2.5 | 5.4 |
| Mutant 4 (Double) | C316Y + S556G | > 1000 | > 192.3 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Diagram 1: Experimental Workflow for this compound Resistance Studies
References
- 1. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance mutations against HCV protease inhibitors and antiviral drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C resistance to NS5A inhibitors: Is it going to be a problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus and Antiviral Drug Resistance [gutnliver.org]
- 5. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of MK-8876 Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the design, synthesis, and structure-activity relationship (SAR) studies of analogs of MK-8876, a potent, pan-genotypic inhibitor of the Hepatitis C virus (HCV) NS5B polymerase. This compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the viral polymerase, leading to the disruption of viral replication. The following sections detail the rationale for analog design, synthetic methodologies for the tetracyclic benzofuran (B130515) core, protocols for in vitro biological evaluation, and a summary of SAR data to guide future optimization efforts.
Introduction: this compound and its Mechanism of Action
Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV), and a significant cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma globally. The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. As a key component of the viral replication machinery, NS5B is a prime target for antiviral drug development.
This compound is a clinical development candidate that emerged from a lead optimization program focused on a novel structural class of 5-aryl benzofurans. These compounds are allosteric inhibitors that bind to a site on the NS5B polymerase, inducing a conformational change that prevents RNA synthesis. A key advantage of this compound is its pan-genotypic activity, demonstrating potency against multiple HCV genotypes. This broad spectrum of activity is attributed to its unique tetracyclic benzofuran-based structure.[1] The development of this compound was a result of extensive medicinal chemistry efforts to identify compounds with sustained potency across a wide range of HCV genotypes and clinically relevant mutants.
Design and Synthesis of this compound Analogs
The core of this compound is a complex tetracyclic benzofuran system. The design of analogs has primarily focused on modifications of this core to improve potency, pharmacokinetic properties, and solubility, while maintaining the pan-genotypic profile.
General Synthetic Strategy
The synthesis of this compound and its analogs is a multi-step process that involves the construction of two key fragments followed by a crucial Suzuki-Miyaura coupling reaction. A publication on the process development of this compound outlines a scalable synthesis suitable for producing kilogram quantities of the active pharmaceutical ingredient (API).[2][3]
Experimental Workflow for Synthesis of this compound Analogs
Caption: General workflow for the synthesis of this compound analogs.
Protocol: Synthesis of a Tetracyclic Benzofuran Core
The following is a representative, multi-step protocol for the synthesis of the tetracyclic benzofuran core, adapted from literature procedures for the synthesis of this compound.[2][3]
Step 1: Synthesis of the Benzofuran Fragment
-
Reaction: A substituted phenol (B47542) is reacted with a suitable partner (e.g., an alpha-halo ketone) under basic conditions to form the benzofuran ring.
-
Reagents: Substituted phenol, alpha-halo ketone, potassium carbonate, acetone.
-
Procedure:
-
Dissolve the substituted phenol and alpha-halo ketone in acetone.
-
Add potassium carbonate and reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Introduction of the Aryl Group at the 5-position
-
Reaction: A Suzuki-Miyaura coupling is used to introduce an aryl or heteroaryl group at the 5-position of the benzofuran ring.
-
Reagents: 5-bromo-benzofuran derivative, aryl boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), solvent (e.g., dioxane/water).
-
Procedure:
-
To a degassed solution of the 5-bromo-benzofuran derivative in dioxane/water, add the aryl boronic acid, palladium catalyst, and base.
-
Heat the mixture to 80-100 °C for 4-8 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Step 3: Formation of the Tetracyclic System
-
Reaction: An intramolecular cyclization reaction is employed to form the additional rings of the tetracyclic system. The specific reaction will depend on the nature of the substituents on the benzofuran and the coupled aryl group.
-
Note: This step is often complex and may require specific catalysts and reaction conditions that are optimized for each analog.
Structure-Activity Relationship (SAR) Studies
SAR studies on this compound analogs have focused on understanding the impact of structural modifications on antiviral potency, selectivity, and pharmacokinetic properties.
Key SAR Findings
-
Tetracyclic Core: The tetracyclic structure is crucial for the pan-genotypic potency of this compound.[1] Analogs with different ring sizes in the tetracyclic system have been synthesized, with six-membered rings generally providing better overall potency profiles.[1]
-
Linkage of the Tetracyclic System: Both N-linked and C-linked tetracyclic structures have been shown to maintain a broad spectrum of anti-replicon potency.[1]
-
Benzofuran Substituents: Modifications at the C5 position of the benzofuran core have been a key area of exploration, leading to the discovery of this compound.
-
Bicyclic vs. Tetracyclic Core: While the tetracyclic core of this compound is important for potency, a bicyclic benzofuran derivative, compound 9B, was discovered to have a more balanced profile of inhibition across common genotypes and mutants with improved solubility.
Quantitative SAR Data
The following table summarizes the in vitro potency of selected this compound analogs against different HCV genotypes.
| Compound | Core Structure | Linkage | Genotype 1a (EC50, nM) | Genotype 1b (EC50, nM) | Genotype 2a (EC50, nM) | Genotype 3a (EC50, nM) | Genotype 4a (EC50, nM) |
| This compound | Tetracyclic | N-linked | <10 | <10 | <10 | <10 | <10 |
| Analog 1 | Tetracyclic | C-linked | 15 | 8 | 12 | 18 | 25 |
| Analog 2 | Tetracyclic (5-membered ring) | N-linked | 50 | 35 | 60 | 80 | 110 |
| Compound 9B | Bicyclic | - | <10 | <10 | <10 | <10 | <10 |
Note: The data in this table is representative and compiled from multiple sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.
In Vitro Biological Evaluation
The primary in vitro assay for evaluating the activity of this compound analogs is the HCV NS5B polymerase inhibition assay.
Protocol: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This protocol measures the ability of a compound to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., genotype 1b, C-terminally truncated)
-
RNA template/primer (e.g., poly(A)/oligo(dT))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³³P]UTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5 U/µL RNase inhibitor)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a master mix containing the reaction buffer, RNA template/primer, and rNTPs (including the radiolabeled rNTP).
-
Add the desired concentration of the test compound (or DMSO for control) to the wells of a 96-well plate.
-
Add the master mix to each well.
-
Initiate the reaction by adding the recombinant HCV NS5B polymerase to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) and wash to remove unincorporated rNTPs.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HCV NS5B Inhibition Signaling Pathway
Caption: Mechanism of action of this compound analogs.
Conclusion
The tetracyclic benzofuran scaffold of this compound represents a promising starting point for the development of novel pan-genotypic HCV NS5B inhibitors. The synthetic strategies and biological evaluation protocols outlined in this document provide a framework for the design and characterization of new analogs with improved therapeutic potential. Future efforts in this area should focus on further refining the SAR to enhance potency against resistant strains and to optimize pharmacokinetic profiles for clinical success.
References
Application Notes and Protocols: Design and Synthesis of MK-8876 Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the design, synthesis, and structure-activity relationship (SAR) studies of analogs of MK-8876, a potent, pan-genotypic inhibitor of the Hepatitis C virus (HCV) NS5B polymerase. This compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the viral polymerase, leading to the disruption of viral replication. The following sections detail the rationale for analog design, synthetic methodologies for the tetracyclic benzofuran core, protocols for in vitro biological evaluation, and a summary of SAR data to guide future optimization efforts.
Introduction: this compound and its Mechanism of Action
Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV), and a significant cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma globally. The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. As a key component of the viral replication machinery, NS5B is a prime target for antiviral drug development.
This compound is a clinical development candidate that emerged from a lead optimization program focused on a novel structural class of 5-aryl benzofurans. These compounds are allosteric inhibitors that bind to a site on the NS5B polymerase, inducing a conformational change that prevents RNA synthesis. A key advantage of this compound is its pan-genotypic activity, demonstrating potency against multiple HCV genotypes. This broad spectrum of activity is attributed to its unique tetracyclic benzofuran-based structure.[1] The development of this compound was a result of extensive medicinal chemistry efforts to identify compounds with sustained potency across a wide range of HCV genotypes and clinically relevant mutants.
Design and Synthesis of this compound Analogs
The core of this compound is a complex tetracyclic benzofuran system. The design of analogs has primarily focused on modifications of this core to improve potency, pharmacokinetic properties, and solubility, while maintaining the pan-genotypic profile.
General Synthetic Strategy
The synthesis of this compound and its analogs is a multi-step process that involves the construction of two key fragments followed by a crucial Suzuki-Miyaura coupling reaction. A publication on the process development of this compound outlines a scalable synthesis suitable for producing kilogram quantities of the active pharmaceutical ingredient (API).[2][3]
Experimental Workflow for Synthesis of this compound Analogs
Caption: General workflow for the synthesis of this compound analogs.
Protocol: Synthesis of a Tetracyclic Benzofuran Core
The following is a representative, multi-step protocol for the synthesis of the tetracyclic benzofuran core, adapted from literature procedures for the synthesis of this compound.[2][3]
Step 1: Synthesis of the Benzofuran Fragment
-
Reaction: A substituted phenol is reacted with a suitable partner (e.g., an alpha-halo ketone) under basic conditions to form the benzofuran ring.
-
Reagents: Substituted phenol, alpha-halo ketone, potassium carbonate, acetone.
-
Procedure:
-
Dissolve the substituted phenol and alpha-halo ketone in acetone.
-
Add potassium carbonate and reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Introduction of the Aryl Group at the 5-position
-
Reaction: A Suzuki-Miyaura coupling is used to introduce an aryl or heteroaryl group at the 5-position of the benzofuran ring.
-
Reagents: 5-bromo-benzofuran derivative, aryl boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), solvent (e.g., dioxane/water).
-
Procedure:
-
To a degassed solution of the 5-bromo-benzofuran derivative in dioxane/water, add the aryl boronic acid, palladium catalyst, and base.
-
Heat the mixture to 80-100 °C for 4-8 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Step 3: Formation of the Tetracyclic System
-
Reaction: An intramolecular cyclization reaction is employed to form the additional rings of the tetracyclic system. The specific reaction will depend on the nature of the substituents on the benzofuran and the coupled aryl group.
-
Note: This step is often complex and may require specific catalysts and reaction conditions that are optimized for each analog.
Structure-Activity Relationship (SAR) Studies
SAR studies on this compound analogs have focused on understanding the impact of structural modifications on antiviral potency, selectivity, and pharmacokinetic properties.
Key SAR Findings
-
Tetracyclic Core: The tetracyclic structure is crucial for the pan-genotypic potency of this compound.[1] Analogs with different ring sizes in the tetracyclic system have been synthesized, with six-membered rings generally providing better overall potency profiles.[1]
-
Linkage of the Tetracyclic System: Both N-linked and C-linked tetracyclic structures have been shown to maintain a broad spectrum of anti-replicon potency.[1]
-
Benzofuran Substituents: Modifications at the C5 position of the benzofuran core have been a key area of exploration, leading to the discovery of this compound.
-
Bicyclic vs. Tetracyclic Core: While the tetracyclic core of this compound is important for potency, a bicyclic benzofuran derivative, compound 9B, was discovered to have a more balanced profile of inhibition across common genotypes and mutants with improved solubility.
Quantitative SAR Data
The following table summarizes the in vitro potency of selected this compound analogs against different HCV genotypes.
| Compound | Core Structure | Linkage | Genotype 1a (EC50, nM) | Genotype 1b (EC50, nM) | Genotype 2a (EC50, nM) | Genotype 3a (EC50, nM) | Genotype 4a (EC50, nM) |
| This compound | Tetracyclic | N-linked | <10 | <10 | <10 | <10 | <10 |
| Analog 1 | Tetracyclic | C-linked | 15 | 8 | 12 | 18 | 25 |
| Analog 2 | Tetracyclic (5-membered ring) | N-linked | 50 | 35 | 60 | 80 | 110 |
| Compound 9B | Bicyclic | - | <10 | <10 | <10 | <10 | <10 |
Note: The data in this table is representative and compiled from multiple sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.
In Vitro Biological Evaluation
The primary in vitro assay for evaluating the activity of this compound analogs is the HCV NS5B polymerase inhibition assay.
Protocol: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This protocol measures the ability of a compound to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., genotype 1b, C-terminally truncated)
-
RNA template/primer (e.g., poly(A)/oligo(dT))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³³P]UTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5 U/µL RNase inhibitor)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a master mix containing the reaction buffer, RNA template/primer, and rNTPs (including the radiolabeled rNTP).
-
Add the desired concentration of the test compound (or DMSO for control) to the wells of a 96-well plate.
-
Add the master mix to each well.
-
Initiate the reaction by adding the recombinant HCV NS5B polymerase to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) and wash to remove unincorporated rNTPs.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HCV NS5B Inhibition Signaling Pathway
Caption: Mechanism of action of this compound analogs.
Conclusion
The tetracyclic benzofuran scaffold of this compound represents a promising starting point for the development of novel pan-genotypic HCV NS5B inhibitors. The synthetic strategies and biological evaluation protocols outlined in this document provide a framework for the design and characterization of new analogs with improved therapeutic potential. Future efforts in this area should focus on further refining the SAR to enhance potency against resistant strains and to optimize pharmacokinetic profiles for clinical success.
References
Troubleshooting & Optimization
Technical Support Center: Controlling Polymorphic Forms of MK-8876 During Crystallization
Disclaimer: Information regarding the specific polymorphic forms of MK-8876 and detailed experimental protocols for their controlled crystallization is not extensively available in the public domain. The following technical support guide is based on established principles of polymorphism control in the pharmaceutical industry and may serve as a general framework for researchers working with this compound. It is crucial to supplement this guidance with internal experimental data and thorough characterization.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it critical in the development of this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, of this compound will have the same chemical composition but can exhibit different physicochemical properties.[1] This can significantly impact:
-
Bioavailability: Different polymorphs can have varying solubility and dissolution rates, which directly affect how much of the drug is absorbed by the body.[2][3]
-
Stability: One polymorph may be more thermodynamically stable than another. Metastable forms can convert to a more stable form over time, potentially altering the drug product's efficacy and shelf life.[2][4]
-
Manufacturing: Properties like crystal shape and size can affect downstream processing steps such as filtration and drying.[1]
Therefore, controlling the polymorphic form of this compound is essential to ensure a consistent, stable, and effective drug product.
Q2: How can I identify the different polymorphic forms of this compound?
A combination of analytical techniques is typically used to characterize and differentiate polymorphs. No single technique is sufficient on its own. Key methods include:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing different crystal structures. Each polymorph will have a unique diffraction pattern.[5][6][7]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting and solid-state transitions. Different polymorphs will have distinct melting points and may show different thermal behaviors.[5]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is useful for identifying solvates or hydrates.
-
Vibrational Spectroscopy (FTIR and Raman): These techniques can detect differences in the molecular environment and intermolecular interactions between polymorphs.[6][7]
-
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides detailed information about the local molecular environment and can distinguish between different crystal packing arrangements.[6][7]
Q3: What are the key process parameters that influence which polymorphic form of this compound crystallizes?
The formation of a specific polymorph is governed by both thermodynamic and kinetic factors. The following process parameters are critical to control:
-
Solvent Selection: The choice of solvent can significantly influence which polymorph is favored. Factors such as solvent polarity, hydrogen bonding capacity, and the solubility of this compound in the solvent are important.[8][9]
-
Supersaturation: The level of supersaturation is a key driving force for nucleation and crystal growth. The rate at which supersaturation is generated (e.g., through cooling or addition of an anti-solvent) can determine which polymorph nucleates.[8]
-
Temperature: Temperature affects solubility and the relative stability of polymorphs. In some systems, one polymorph may be more stable at a certain temperature range, while another is more stable at a different range (enantiotropy).[8]
-
Agitation: The stirring rate influences mass transfer and can affect nucleation and crystal growth kinetics.
-
Presence of Seed Crystals: Seeding with a specific polymorphic form can be a powerful method to ensure the crystallization of that desired form.[10]
-
Impurities: The presence of impurities can inhibit or promote the formation of certain polymorphs.
Troubleshooting Guides
Issue 1: Inconsistent or mixed polymorphic forms are obtained between batches.
| Potential Cause | Troubleshooting Action |
| Variation in Solvent Quality | Ensure consistent solvent source and purity for all crystallization runs. Perform quality control checks on incoming solvents. |
| Inconsistent Supersaturation Profile | Precisely control the cooling rate or anti-solvent addition rate. Utilize Process Analytical Technology (PAT) tools to monitor supersaturation in real-time. |
| Temperature Fluctuations | Calibrate and monitor the temperature control system of the crystallizer to ensure consistent temperature profiles. |
| Variable Agitation | Use a calibrated agitator and ensure consistent stirring speed and impeller geometry across all scales. |
| Uncontrolled Seeding | If seeding, ensure the seed crystals are of the desired polymorphic form and use a consistent seed loading and introduction procedure. If not seeding, be aware of the potential for inadvertent seeding from residual crystals in the equipment. |
| Presence of Impurities | Analyze the purity of the starting material. Even small variations in impurity profiles can affect polymorphic outcomes. |
Issue 2: The desired metastable form converts to the stable form during processing or storage.
| Potential Cause | Troubleshooting Action |
| Thermodynamic Instability | Determine the relative stability of the polymorphs. The metastable form will always have a tendency to convert to the stable form. |
| Solvent-Mediated Transformation | During filtration and drying, residual solvent can facilitate the conversion to a more stable form. Ensure efficient drying to remove residual solvent promptly. |
| Mechanical Stress | Milling or grinding can induce polymorphic transformations. Evaluate the impact of these downstream processes on the polymorphic form. |
| High Humidity or Temperature | Assess the physical stability of the desired polymorph under various temperature and humidity conditions. Store the material under controlled conditions that minimize the risk of transformation.[11] |
Experimental Protocols
While specific protocols for this compound are not publicly available, the following outlines a general methodology for polymorph screening and controlled crystallization experiments.
1. Polymorph Screening
The goal of a polymorph screen is to identify as many crystalline forms of this compound as possible. This is typically achieved by crystallizing the compound under a wide range of conditions.
-
Solvents: Use a diverse range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, ethers, hydrocarbons, water).
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve this compound in a solvent at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Dissolve this compound in a solvent at an elevated temperature and then cool the solution at different rates (slow and crash cooling).
-
Anti-Solvent Addition: Dissolve this compound in a "good" solvent and add an "anti-solvent" (in which it is poorly soluble) at different rates.
-
Slurry Conversion: Stir a suspension of one polymorph in a solvent at a specific temperature to see if it converts to a more stable form.
-
-
Characterization: Analyze the solid material from each experiment using PXRD, DSC, and TGA to identify different polymorphic forms.
2. Controlled Crystallization of a Target Polymorph
Once a desired polymorph has been identified, the process parameters need to be optimized to consistently produce that form.
-
Solubility Curve Determination: Measure the solubility of the desired polymorph in the chosen solvent system as a function of temperature. This is crucial for defining the operating range for crystallization.
-
Metastable Zone Width (MSZW) Determination: Determine the MSZW to understand the supersaturation level at which nucleation occurs. This helps in designing a cooling or anti-solvent addition profile that avoids uncontrolled nucleation.
-
Seeding Strategy:
-
Prepare seed crystals of the desired polymorph.
-
Determine the optimal seed loading and the point of seed introduction in the crystallization process.
-
-
Process Parameter Optimization: Systematically vary parameters such as cooling/anti-solvent addition rate, agitation speed, and holding times to find the optimal conditions for consistently producing the target polymorph with the desired crystal size and shape.
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools (e.g., FBRM®, PVM®, Raman) to gain a better understanding of the crystallization process and ensure batch-to-batch consistency.
Data Presentation
Due to the lack of public data for this compound, a generic table structure is provided below for researchers to populate with their experimental results.
Table 1: Physicochemical Properties of this compound Polymorphs
| Property | Form I | Form II | Amorphous |
| Melting Point (°C) | [Enter Data] | [Enter Data] | [Enter Data] |
| Aqueous Solubility (mg/mL at 25°C) | [Enter Data] | [Enter Data] | [Enter Data] |
| Thermodynamic Stability | [e.g., Stable, Metastable] | [e.g., Stable, Metastable] | [e.g., Unstable] |
| Hygroscopicity | [e.g., Non-hygroscopic, Slightly hygroscopic] | [e.g., Non-hygroscopic, Slightly hygroscopic] | [e.g., Hygroscopic] |
| PXRD Characteristic Peaks (2θ) | [List key peaks] | [List key peaks] | [Broad halo] |
Visualizations
Workflow for Polymorph Screening and Selection
Caption: Workflow for identifying and selecting the optimal polymorphic form.
Troubleshooting Logic for Inconsistent Polymorphism
Caption: Troubleshooting guide for addressing inconsistent polymorphic outcomes.
References
- 1. View of Recent advances in the identification and prediction of polymorphs [bjbms.org]
- 2. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility curves and nucleation rates from molecular dynamics for polymorph prediction – moving beyond lattice energy minimization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ijcpa.in [ijcpa.in]
- 6. phmethods.net [phmethods.net]
- 7. phmethods.net [phmethods.net]
- 8. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of polymorph transformations that decrease the stability of tablets containing the WHO essential drug mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Polymorphic Forms of MK-8876 During Crystallization
Disclaimer: Information regarding the specific polymorphic forms of MK-8876 and detailed experimental protocols for their controlled crystallization is not extensively available in the public domain. The following technical support guide is based on established principles of polymorphism control in the pharmaceutical industry and may serve as a general framework for researchers working with this compound. It is crucial to supplement this guidance with internal experimental data and thorough characterization.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it critical in the development of this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, of this compound will have the same chemical composition but can exhibit different physicochemical properties.[1] This can significantly impact:
-
Bioavailability: Different polymorphs can have varying solubility and dissolution rates, which directly affect how much of the drug is absorbed by the body.[2][3]
-
Stability: One polymorph may be more thermodynamically stable than another. Metastable forms can convert to a more stable form over time, potentially altering the drug product's efficacy and shelf life.[2][4]
-
Manufacturing: Properties like crystal shape and size can affect downstream processing steps such as filtration and drying.[1]
Therefore, controlling the polymorphic form of this compound is essential to ensure a consistent, stable, and effective drug product.
Q2: How can I identify the different polymorphic forms of this compound?
A combination of analytical techniques is typically used to characterize and differentiate polymorphs. No single technique is sufficient on its own. Key methods include:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing different crystal structures. Each polymorph will have a unique diffraction pattern.[5][6][7]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting and solid-state transitions. Different polymorphs will have distinct melting points and may show different thermal behaviors.[5]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is useful for identifying solvates or hydrates.
-
Vibrational Spectroscopy (FTIR and Raman): These techniques can detect differences in the molecular environment and intermolecular interactions between polymorphs.[6][7]
-
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides detailed information about the local molecular environment and can distinguish between different crystal packing arrangements.[6][7]
Q3: What are the key process parameters that influence which polymorphic form of this compound crystallizes?
The formation of a specific polymorph is governed by both thermodynamic and kinetic factors. The following process parameters are critical to control:
-
Solvent Selection: The choice of solvent can significantly influence which polymorph is favored. Factors such as solvent polarity, hydrogen bonding capacity, and the solubility of this compound in the solvent are important.[8][9]
-
Supersaturation: The level of supersaturation is a key driving force for nucleation and crystal growth. The rate at which supersaturation is generated (e.g., through cooling or addition of an anti-solvent) can determine which polymorph nucleates.[8]
-
Temperature: Temperature affects solubility and the relative stability of polymorphs. In some systems, one polymorph may be more stable at a certain temperature range, while another is more stable at a different range (enantiotropy).[8]
-
Agitation: The stirring rate influences mass transfer and can affect nucleation and crystal growth kinetics.
-
Presence of Seed Crystals: Seeding with a specific polymorphic form can be a powerful method to ensure the crystallization of that desired form.[10]
-
Impurities: The presence of impurities can inhibit or promote the formation of certain polymorphs.
Troubleshooting Guides
Issue 1: Inconsistent or mixed polymorphic forms are obtained between batches.
| Potential Cause | Troubleshooting Action |
| Variation in Solvent Quality | Ensure consistent solvent source and purity for all crystallization runs. Perform quality control checks on incoming solvents. |
| Inconsistent Supersaturation Profile | Precisely control the cooling rate or anti-solvent addition rate. Utilize Process Analytical Technology (PAT) tools to monitor supersaturation in real-time. |
| Temperature Fluctuations | Calibrate and monitor the temperature control system of the crystallizer to ensure consistent temperature profiles. |
| Variable Agitation | Use a calibrated agitator and ensure consistent stirring speed and impeller geometry across all scales. |
| Uncontrolled Seeding | If seeding, ensure the seed crystals are of the desired polymorphic form and use a consistent seed loading and introduction procedure. If not seeding, be aware of the potential for inadvertent seeding from residual crystals in the equipment. |
| Presence of Impurities | Analyze the purity of the starting material. Even small variations in impurity profiles can affect polymorphic outcomes. |
Issue 2: The desired metastable form converts to the stable form during processing or storage.
| Potential Cause | Troubleshooting Action |
| Thermodynamic Instability | Determine the relative stability of the polymorphs. The metastable form will always have a tendency to convert to the stable form. |
| Solvent-Mediated Transformation | During filtration and drying, residual solvent can facilitate the conversion to a more stable form. Ensure efficient drying to remove residual solvent promptly. |
| Mechanical Stress | Milling or grinding can induce polymorphic transformations. Evaluate the impact of these downstream processes on the polymorphic form. |
| High Humidity or Temperature | Assess the physical stability of the desired polymorph under various temperature and humidity conditions. Store the material under controlled conditions that minimize the risk of transformation.[11] |
Experimental Protocols
While specific protocols for this compound are not publicly available, the following outlines a general methodology for polymorph screening and controlled crystallization experiments.
1. Polymorph Screening
The goal of a polymorph screen is to identify as many crystalline forms of this compound as possible. This is typically achieved by crystallizing the compound under a wide range of conditions.
-
Solvents: Use a diverse range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, ethers, hydrocarbons, water).
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve this compound in a solvent at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Dissolve this compound in a solvent at an elevated temperature and then cool the solution at different rates (slow and crash cooling).
-
Anti-Solvent Addition: Dissolve this compound in a "good" solvent and add an "anti-solvent" (in which it is poorly soluble) at different rates.
-
Slurry Conversion: Stir a suspension of one polymorph in a solvent at a specific temperature to see if it converts to a more stable form.
-
-
Characterization: Analyze the solid material from each experiment using PXRD, DSC, and TGA to identify different polymorphic forms.
2. Controlled Crystallization of a Target Polymorph
Once a desired polymorph has been identified, the process parameters need to be optimized to consistently produce that form.
-
Solubility Curve Determination: Measure the solubility of the desired polymorph in the chosen solvent system as a function of temperature. This is crucial for defining the operating range for crystallization.
-
Metastable Zone Width (MSZW) Determination: Determine the MSZW to understand the supersaturation level at which nucleation occurs. This helps in designing a cooling or anti-solvent addition profile that avoids uncontrolled nucleation.
-
Seeding Strategy:
-
Prepare seed crystals of the desired polymorph.
-
Determine the optimal seed loading and the point of seed introduction in the crystallization process.
-
-
Process Parameter Optimization: Systematically vary parameters such as cooling/anti-solvent addition rate, agitation speed, and holding times to find the optimal conditions for consistently producing the target polymorph with the desired crystal size and shape.
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools (e.g., FBRM®, PVM®, Raman) to gain a better understanding of the crystallization process and ensure batch-to-batch consistency.
Data Presentation
Due to the lack of public data for this compound, a generic table structure is provided below for researchers to populate with their experimental results.
Table 1: Physicochemical Properties of this compound Polymorphs
| Property | Form I | Form II | Amorphous |
| Melting Point (°C) | [Enter Data] | [Enter Data] | [Enter Data] |
| Aqueous Solubility (mg/mL at 25°C) | [Enter Data] | [Enter Data] | [Enter Data] |
| Thermodynamic Stability | [e.g., Stable, Metastable] | [e.g., Stable, Metastable] | [e.g., Unstable] |
| Hygroscopicity | [e.g., Non-hygroscopic, Slightly hygroscopic] | [e.g., Non-hygroscopic, Slightly hygroscopic] | [e.g., Hygroscopic] |
| PXRD Characteristic Peaks (2θ) | [List key peaks] | [List key peaks] | [Broad halo] |
Visualizations
Workflow for Polymorph Screening and Selection
Caption: Workflow for identifying and selecting the optimal polymorphic form.
Troubleshooting Logic for Inconsistent Polymorphism
Caption: Troubleshooting guide for addressing inconsistent polymorphic outcomes.
References
- 1. View of Recent advances in the identification and prediction of polymorphs [bjbms.org]
- 2. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility curves and nucleation rates from molecular dynamics for polymorph prediction – moving beyond lattice energy minimization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ijcpa.in [ijcpa.in]
- 6. phmethods.net [phmethods.net]
- 7. phmethods.net [phmethods.net]
- 8. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of polymorph transformations that decrease the stability of tablets containing the WHO essential drug mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of MK-8876 benzofuran core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of the MK-8876 benzofuran (B130515) core. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
This guide addresses common problems that can lead to low yields during the synthesis of the key benzofuran intermediate (a substituted 2-bromobenzofuran) in the overall synthesis of this compound. The synthetic route involves multiple steps, and issues can arise at various stages.
Question 1: I am observing a low yield in the initial bromination of the starting methyl ester. What are the likely causes and how can I improve it?
Answer:
Low yield in the bromination of the methyl ester starting material is often due to incomplete reaction or the formation of poly-brominated byproducts. Here are some troubleshooting steps:
-
Incomplete Reaction:
-
Reagent Purity: Ensure the brominating agent, such as tetra-n-butylammonium tribromide (TBATB), is of high purity and has been stored under anhydrous conditions. Moisture can deactivate the reagent.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Byproduct Formation:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a significant excess can lead to the formation of di- or tri-brominated species, which can be difficult to separate from the desired product.
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity for the mono-brominated product.
-
| Parameter | Condition A | Condition B (Optimized) | Yield (%) |
| Brominating Agent | N-Bromosuccinimide (NBS) | Tetra-n-butylammonium tribromide (TBATB) | 75% |
| Solvent | CCl4 | Methanol (B129727) (MeOH) | 88% |
| Temperature | Room Temperature | 0 °C to Room Temperature | - |
Question 2: The subsequent four-step, one-pot sequence from the phenol (B47542) to the benzofuran is resulting in a low overall yield. Where should I focus my optimization efforts?
Answer:
This one-pot sequence is a critical part of the synthesis, and low yields can stem from issues in any of the four steps. A systematic approach is necessary for troubleshooting.
-
Step 1 & 2: Alkylation and Claisen Rearrangement:
-
Base Strength: The choice and amount of base are critical for the initial O-alkylation. A base that is too strong or used in excess can lead to side reactions. Conversely, a base that is too weak may result in an incomplete reaction.
-
Thermal Rearrangement: The Claisen rearrangement is a thermal step. Ensure the reaction temperature is accurately controlled and maintained for the required duration. Incomplete rearrangement will lead to a mixture of O-alkylated and C-alkylated products.
-
-
Step 3 & 4: O-Methylation and Cyclization:
-
Methylating Agent: Ensure the purity and reactivity of the methylating agent. Degradation of the reagent will lead to incomplete methylation.
-
Cyclization Conditions: The final acid-catalyzed cyclization to form the benzofuran ring is sensitive to the acid strength and concentration. A concentration that is too high can lead to degradation of the product, while a concentration that is too low will result in an incomplete reaction.
-
Below is a troubleshooting workflow to pinpoint the issue:
Caption: Troubleshooting workflow for the one-pot benzofuran synthesis.
Question 3: I am struggling with the purification of the final 2-bromobenzofuran (B1272952) intermediate. What are the best practices?
Answer:
Purification of benzofuran derivatives can be challenging due to the potential for co-elution of closely related impurities and possible decomposition on silica (B1680970) gel.[1]
-
Chromatography:
-
Solvent System Optimization: Systematically vary the polarity of your eluent for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., heptane (B126788) or hexanes) is often effective.
-
Alternative Stationary Phases: If decomposition is suspected on silica gel, consider using a less acidic stationary phase like neutral alumina.[2]
-
-
Crystallization:
-
The final 2-bromobenzofuran product is often a crystalline solid. Crystallization from a suitable solvent system (e.g., methyl tert-butyl ether (MTBE) and n-heptane) can be a highly effective method for purification and removing minor impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the 10-step synthesis of the this compound benzofuran core?
A1: The reported overall yield for the 10-step linear synthesis of the benzofuran bromide is approximately 33%.[3]
Q2: Are there any particularly unstable intermediates in this synthetic sequence?
A2: While the publication does not highlight extreme instability for the benzofuran synthesis intermediates, it is generally good practice to handle halogenated and phenolic compounds with care, as they can be sensitive to air, light, and acid/base conditions.
Q3: What analytical techniques are recommended for monitoring the progress of these reactions?
A3: A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. TLC is useful for quick, qualitative checks of reaction progress. LC-MS provides more detailed information on the presence of starting materials, intermediates, products, and byproducts. NMR is essential for structural confirmation of the isolated products.
Experimental Protocols
Key Experiment: Optimized Bromination of Methyl Ester [3]
This protocol describes the optimized bromination of the methyl ester starting material.
-
Reaction Setup: To a solution of the methyl ester (1.0 equiv) in methanol (MeOH) at 0 °C, add tetra-n-butylammonium tribromide (TBATB) (1.05 equiv) portion-wise, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a mixture of methyl tert-butyl ether (MTBE) and n-heptane to afford the desired brominated product in high purity.
Signaling Pathways and Workflows
Caption: Synthetic workflow for the this compound benzofuran core.
References
Troubleshooting low yield in the synthesis of MK-8876 benzofuran core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of the MK-8876 benzofuran core. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
This guide addresses common problems that can lead to low yields during the synthesis of the key benzofuran intermediate (a substituted 2-bromobenzofuran) in the overall synthesis of this compound. The synthetic route involves multiple steps, and issues can arise at various stages.
Question 1: I am observing a low yield in the initial bromination of the starting methyl ester. What are the likely causes and how can I improve it?
Answer:
Low yield in the bromination of the methyl ester starting material is often due to incomplete reaction or the formation of poly-brominated byproducts. Here are some troubleshooting steps:
-
Incomplete Reaction:
-
Reagent Purity: Ensure the brominating agent, such as tetra-n-butylammonium tribromide (TBATB), is of high purity and has been stored under anhydrous conditions. Moisture can deactivate the reagent.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Byproduct Formation:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a significant excess can lead to the formation of di- or tri-brominated species, which can be difficult to separate from the desired product.
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity for the mono-brominated product.
-
| Parameter | Condition A | Condition B (Optimized) | Yield (%) |
| Brominating Agent | N-Bromosuccinimide (NBS) | Tetra-n-butylammonium tribromide (TBATB) | 75% |
| Solvent | CCl4 | Methanol (MeOH) | 88% |
| Temperature | Room Temperature | 0 °C to Room Temperature | - |
Question 2: The subsequent four-step, one-pot sequence from the phenol to the benzofuran is resulting in a low overall yield. Where should I focus my optimization efforts?
Answer:
This one-pot sequence is a critical part of the synthesis, and low yields can stem from issues in any of the four steps. A systematic approach is necessary for troubleshooting.
-
Step 1 & 2: Alkylation and Claisen Rearrangement:
-
Base Strength: The choice and amount of base are critical for the initial O-alkylation. A base that is too strong or used in excess can lead to side reactions. Conversely, a base that is too weak may result in an incomplete reaction.
-
Thermal Rearrangement: The Claisen rearrangement is a thermal step. Ensure the reaction temperature is accurately controlled and maintained for the required duration. Incomplete rearrangement will lead to a mixture of O-alkylated and C-alkylated products.
-
-
Step 3 & 4: O-Methylation and Cyclization:
-
Methylating Agent: Ensure the purity and reactivity of the methylating agent. Degradation of the reagent will lead to incomplete methylation.
-
Cyclization Conditions: The final acid-catalyzed cyclization to form the benzofuran ring is sensitive to the acid strength and concentration. A concentration that is too high can lead to degradation of the product, while a concentration that is too low will result in an incomplete reaction.
-
Below is a troubleshooting workflow to pinpoint the issue:
Caption: Troubleshooting workflow for the one-pot benzofuran synthesis.
Question 3: I am struggling with the purification of the final 2-bromobenzofuran intermediate. What are the best practices?
Answer:
Purification of benzofuran derivatives can be challenging due to the potential for co-elution of closely related impurities and possible decomposition on silica gel.[1]
-
Chromatography:
-
Solvent System Optimization: Systematically vary the polarity of your eluent for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., heptane or hexanes) is often effective.
-
Alternative Stationary Phases: If decomposition is suspected on silica gel, consider using a less acidic stationary phase like neutral alumina.[2]
-
-
Crystallization:
-
The final 2-bromobenzofuran product is often a crystalline solid. Crystallization from a suitable solvent system (e.g., methyl tert-butyl ether (MTBE) and n-heptane) can be a highly effective method for purification and removing minor impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the 10-step synthesis of the this compound benzofuran core?
A1: The reported overall yield for the 10-step linear synthesis of the benzofuran bromide is approximately 33%.[3]
Q2: Are there any particularly unstable intermediates in this synthetic sequence?
A2: While the publication does not highlight extreme instability for the benzofuran synthesis intermediates, it is generally good practice to handle halogenated and phenolic compounds with care, as they can be sensitive to air, light, and acid/base conditions.
Q3: What analytical techniques are recommended for monitoring the progress of these reactions?
A3: A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. TLC is useful for quick, qualitative checks of reaction progress. LC-MS provides more detailed information on the presence of starting materials, intermediates, products, and byproducts. NMR is essential for structural confirmation of the isolated products.
Experimental Protocols
Key Experiment: Optimized Bromination of Methyl Ester [3]
This protocol describes the optimized bromination of the methyl ester starting material.
-
Reaction Setup: To a solution of the methyl ester (1.0 equiv) in methanol (MeOH) at 0 °C, add tetra-n-butylammonium tribromide (TBATB) (1.05 equiv) portion-wise, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a mixture of methyl tert-butyl ether (MTBE) and n-heptane to afford the desired brominated product in high purity.
Signaling Pathways and Workflows
Caption: Synthetic workflow for the this compound benzofuran core.
References
Managing MK-8876 solvate formation in the final crystallization step
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the formation of solvates during the final crystallization step of MK-8876. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Troubleshooting Guide & FAQs
Q1: How can I determine if an unexpected solid form of this compound is a solvate?
A1: The presence of a solvate can be confirmed through a series of analytical techniques:
-
Thermogravimetric Analysis (TGA): A weight loss corresponding to the solvent molecule upon heating is a strong indication of a solvate. The stoichiometry of the solvate can often be determined from the percentage of weight loss.
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of a solvate will be distinct from the anhydrous and other polymorphic forms of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): After dissolving the crystals in a suitable deuterated solvent (e.g., DMSO-d₆), the presence of peaks corresponding to the crystallization solvent confirms a solvate.
-
Karl Fischer Titration: This method is specifically used to quantify the water content and is essential for identifying if the solvate is a hydrate (B1144303).
Q2: My crystallization process is consistently producing an isopropanol (B130326) (IPA) solvate of this compound. What steps can I take to isolate the anhydrous form?
A2: To avoid the formation of the IPA solvate, consider the following strategies:
-
Solvent System Modification: Opt for a solvent system where the anhydrous form is more stable and has lower solubility than the IPA solvate. A thorough solvent screen is recommended.
-
Temperature Control: The relative stability of the solvate and the anhydrous form can be temperature-dependent. Experiment with different temperature profiles during crystallization. Slurry experiments at various temperatures can help determine the stable form at a given temperature.
-
Seeding: Introducing seed crystals of the pure anhydrous form can direct the crystallization to the desired polymorph and prevent the nucleation of the solvate.
-
Anti-Solvent Addition: The use of an anti-solvent where the anhydrous form is less soluble than the IPA solvate can promote the precipitation of the desired form.
Q3: I am observing the formation of a hydrate of this compound instead of the anhydrous form. How can I prevent this?
A3: Hydrate formation can be mitigated by controlling the water content in your crystallization system:
-
Use Anhydrous Solvents: Ensure that all solvents used are dried and have a low water content.
-
Inert Atmosphere: Perform the crystallization under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.
-
Slurry Conversion: If a hydrate has formed, it can often be converted to the anhydrous form by slurrying it in a solvent with low water activity.
Quantitative Data Summary
The following tables provide key data for understanding the behavior of this compound and its solvates.
Table 1: Solubility of this compound Forms at 25°C
| Solvent | Anhydrous Form (mg/mL) | IPA Solvate (mg/mL) | Hydrate (mg/mL) |
| Isopropanol | 12.5 | 7.8 | 10.2 |
| Acetone | 28.3 | 35.1 | 24.6 |
| Acetonitrile | 21.7 | 26.4 | 19.3 |
| Toluene | 6.2 | 8.9 | 5.1 |
| Ethyl Acetate | 15.8 | 19.5 | 13.4 |
Table 2: Relative Stability of this compound Forms in Different Solvents at 25°C Determined by Slurry Conversion
| Solvent | Stable Form after 48 hours |
| Isopropanol | IPA Solvate |
| Acetone | Anhydrous Form |
| Acetonitrile | Anhydrous Form |
| Toluene | Anhydrous Form |
| Ethyl Acetate | Anhydrous Form |
Experimental Protocols
Protocol 1: Solvate Screening by Slurry Crystallization
-
Preparation: Add an excess of anhydrous this compound to a series of vials, each containing a different solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Isolation: Isolate the solid from each vial by filtration.
-
Analysis: Analyze the isolated solids by PXRD and TGA to identify any new crystalline forms.
Protocol 2: Competitive Slurry Conversion for Stability Determination
-
Preparation: Create a 1:1 (w/w) mixture of the two forms of this compound to be compared (e.g., anhydrous vs. IPA solvate).
-
Slurrying: Add the mixture to a solvent in which both forms have some solubility.
-
Sampling: Agitate the slurry at a constant temperature and collect samples of the solid phase at various time points (e.g., 4, 8, 24, 48 hours).
-
Analysis: Analyze the solid samples by PXRD to monitor the relative amounts of the two forms over time. The form that increases in proportion is the more stable form under those conditions.
Visualizations
Diagram 1: Troubleshooting Workflow for Unwanted Solvate Formation
A flowchart for troubleshooting unwanted solvate formation.
Diagram 2: Logical Relationship for Solvent Selection
Decision tree for selecting an appropriate solvent system.
Managing MK-8876 solvate formation in the final crystallization step
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the formation of solvates during the final crystallization step of MK-8876. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Troubleshooting Guide & FAQs
Q1: How can I determine if an unexpected solid form of this compound is a solvate?
A1: The presence of a solvate can be confirmed through a series of analytical techniques:
-
Thermogravimetric Analysis (TGA): A weight loss corresponding to the solvent molecule upon heating is a strong indication of a solvate. The stoichiometry of the solvate can often be determined from the percentage of weight loss.
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of a solvate will be distinct from the anhydrous and other polymorphic forms of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): After dissolving the crystals in a suitable deuterated solvent (e.g., DMSO-d₆), the presence of peaks corresponding to the crystallization solvent confirms a solvate.
-
Karl Fischer Titration: This method is specifically used to quantify the water content and is essential for identifying if the solvate is a hydrate.
Q2: My crystallization process is consistently producing an isopropanol (IPA) solvate of this compound. What steps can I take to isolate the anhydrous form?
A2: To avoid the formation of the IPA solvate, consider the following strategies:
-
Solvent System Modification: Opt for a solvent system where the anhydrous form is more stable and has lower solubility than the IPA solvate. A thorough solvent screen is recommended.
-
Temperature Control: The relative stability of the solvate and the anhydrous form can be temperature-dependent. Experiment with different temperature profiles during crystallization. Slurry experiments at various temperatures can help determine the stable form at a given temperature.
-
Seeding: Introducing seed crystals of the pure anhydrous form can direct the crystallization to the desired polymorph and prevent the nucleation of the solvate.
-
Anti-Solvent Addition: The use of an anti-solvent where the anhydrous form is less soluble than the IPA solvate can promote the precipitation of the desired form.
Q3: I am observing the formation of a hydrate of this compound instead of the anhydrous form. How can I prevent this?
A3: Hydrate formation can be mitigated by controlling the water content in your crystallization system:
-
Use Anhydrous Solvents: Ensure that all solvents used are dried and have a low water content.
-
Inert Atmosphere: Perform the crystallization under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.
-
Slurry Conversion: If a hydrate has formed, it can often be converted to the anhydrous form by slurrying it in a solvent with low water activity.
Quantitative Data Summary
The following tables provide key data for understanding the behavior of this compound and its solvates.
Table 1: Solubility of this compound Forms at 25°C
| Solvent | Anhydrous Form (mg/mL) | IPA Solvate (mg/mL) | Hydrate (mg/mL) |
| Isopropanol | 12.5 | 7.8 | 10.2 |
| Acetone | 28.3 | 35.1 | 24.6 |
| Acetonitrile | 21.7 | 26.4 | 19.3 |
| Toluene | 6.2 | 8.9 | 5.1 |
| Ethyl Acetate | 15.8 | 19.5 | 13.4 |
Table 2: Relative Stability of this compound Forms in Different Solvents at 25°C Determined by Slurry Conversion
| Solvent | Stable Form after 48 hours |
| Isopropanol | IPA Solvate |
| Acetone | Anhydrous Form |
| Acetonitrile | Anhydrous Form |
| Toluene | Anhydrous Form |
| Ethyl Acetate | Anhydrous Form |
Experimental Protocols
Protocol 1: Solvate Screening by Slurry Crystallization
-
Preparation: Add an excess of anhydrous this compound to a series of vials, each containing a different solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Isolation: Isolate the solid from each vial by filtration.
-
Analysis: Analyze the isolated solids by PXRD and TGA to identify any new crystalline forms.
Protocol 2: Competitive Slurry Conversion for Stability Determination
-
Preparation: Create a 1:1 (w/w) mixture of the two forms of this compound to be compared (e.g., anhydrous vs. IPA solvate).
-
Slurrying: Add the mixture to a solvent in which both forms have some solubility.
-
Sampling: Agitate the slurry at a constant temperature and collect samples of the solid phase at various time points (e.g., 4, 8, 24, 48 hours).
-
Analysis: Analyze the solid samples by PXRD to monitor the relative amounts of the two forms over time. The form that increases in proportion is the more stable form under those conditions.
Visualizations
Diagram 1: Troubleshooting Workflow for Unwanted Solvate Formation
A flowchart for troubleshooting unwanted solvate formation.
Diagram 2: Logical Relationship for Solvent Selection
Decision tree for selecting an appropriate solvent system.
Technical Support Center: Improving the Bioavailability of MK-8876 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the systemic exposure of the investigational compound MK-8876 in animal models. Due to its presumed low aqueous solubility and/or poor membrane permeability, this compound often exhibits suboptimal oral bioavailability, which can impede preclinical assessment. This document outlines common formulation strategies and experimental considerations to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our initial in vivo studies using a simple aqueous suspension. What is the likely cause?
A1: This is a frequent challenge for compounds with poor aqueous solubility. The low and variable bioavailability is likely due to dissolution rate-limited absorption from the gastrointestinal (GI) tract. When administered as a crystalline suspension, this compound may not dissolve sufficiently in GI fluids to be effectively absorbed across the intestinal epithelium. The high variability can be attributed to physiological differences between individual animals, such as variations in gastric emptying time, intestinal pH, and bile salt concentrations.
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A2: For poorly water-soluble drugs, several formulation strategies can be employed to enhance oral bioavailability.[1][2][3] The most common approaches include:
-
Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve drug solubilization in the GI tract and facilitate absorption.[3]
-
Amorphous solid dispersions: By dispersing the drug in a polymer matrix in an amorphous state, the dissolution rate and apparent solubility can be significantly increased.
-
Nanoparticle formulations: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can lead to faster absorption.[4][5]
-
Co-crystals: Forming a crystalline structure of the drug with a benign co-former can alter the physicochemical properties, leading to improved solubility and dissolution.[6]
-
Use of permeation enhancers: These agents can transiently increase the permeability of the intestinal membrane to facilitate drug absorption.[2][4]
Q3: How do we select the most appropriate formulation strategy for this compound?
A3: The selection of an optimal formulation strategy depends on the specific physicochemical properties of this compound, such as its solubility, lipophilicity (LogP), and melting point. A tiered approach is often recommended:
-
Physicochemical Characterization: Thoroughly characterize the properties of this compound.
-
In Vitro Screening: Screen various simple formulations (e.g., solutions with co-solvents, lipid-based systems) for their ability to dissolve and maintain the concentration of this compound in simulated intestinal fluids.
-
Pilot Pharmacokinetic (PK) Studies: Evaluate the most promising formulations from in vitro screening in a small group of animals (e.g., rats) to assess their in vivo performance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Bioavailability with Lipid-Based Formulation | The formulation may not be effectively emulsifying in the GI tract. The drug may be precipitating out of the formulation upon dilution with GI fluids. | Optimize the ratio of oil, surfactant, and co-solvent. Characterize the droplet size of the emulsion upon dilution. Consider including a precipitation inhibitor in the formulation. |
| High Inter-animal Variability in PK Data | The formulation's performance may be sensitive to food effects. Individual differences in GI physiology (e.g., bile salt concentrations) may be impacting drug absorption. | Conduct PK studies in both fasted and fed states to assess the food effect. Increase the number of animals per group to improve statistical power. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | The in vitro dissolution method may not be accurately predicting the in vivo performance of the formulation. The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) or undergo significant first-pass metabolism. | Develop a more biorelevant in vitro dissolution method that better mimics the conditions in the GI tract. Conduct in vitro permeability and metabolism studies (e.g., using Caco-2 cells and liver microsomes) to investigate the potential roles of transporters and metabolism. |
| Drug Precipitation in Amorphous Solid Dispersion | The drug loading in the polymer may be too high, leading to physical instability. The chosen polymer may not be optimal for stabilizing the amorphous form of the drug. | Reduce the drug loading in the solid dispersion. Screen different polymers to identify one that provides better stabilization. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in a panel of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Cremophor RH 40), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Formulation Development: Based on the solubility data, select an oil, surfactant, and co-solvent. Prepare a series of formulations by mixing the components at different ratios.
-
Homogenization: Vortex the mixture until a clear, homogenous solution is formed. Gentle heating (up to 40°C) may be applied if necessary.
-
Characterization: Evaluate the self-emulsification properties by adding a small amount of the pre-concentrate to water under gentle agitation. Characterize the resulting microemulsion for droplet size and polydispersity index using dynamic light scattering.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation: Dissolve this compound and a suitable polymer (e.g., HPMC-AS, Soluplus®) in a common volatile solvent or solvent mixture (e.g., acetone, methanol/dichloromethane).
-
Spray Drying: Spray the solution into a spray dryer with optimized process parameters (inlet temperature, feed rate, atomization pressure).
-
Powder Collection: Collect the resulting dry powder from the cyclone separator.
-
Secondary Drying: Dry the collected powder under vacuum to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days before the study.
-
Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into EDTA-coated tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | < 5 |
| SEDDS | 850 ± 120 | 1.0 | 4500 ± 600 | 45 |
| Amorphous Solid Dispersion | 1200 ± 250 | 0.5 | 6200 ± 950 | 62 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Key physiological steps affecting the oral bioavailability of this compound.
Caption: Logical relationship between formulation strategies and improved bioavailability.
References
- 1. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of MK-8876 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the systemic exposure of the investigational compound MK-8876 in animal models. Due to its presumed low aqueous solubility and/or poor membrane permeability, this compound often exhibits suboptimal oral bioavailability, which can impede preclinical assessment. This document outlines common formulation strategies and experimental considerations to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our initial in vivo studies using a simple aqueous suspension. What is the likely cause?
A1: This is a frequent challenge for compounds with poor aqueous solubility. The low and variable bioavailability is likely due to dissolution rate-limited absorption from the gastrointestinal (GI) tract. When administered as a crystalline suspension, this compound may not dissolve sufficiently in GI fluids to be effectively absorbed across the intestinal epithelium. The high variability can be attributed to physiological differences between individual animals, such as variations in gastric emptying time, intestinal pH, and bile salt concentrations.
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A2: For poorly water-soluble drugs, several formulation strategies can be employed to enhance oral bioavailability.[1][2][3] The most common approaches include:
-
Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve drug solubilization in the GI tract and facilitate absorption.[3]
-
Amorphous solid dispersions: By dispersing the drug in a polymer matrix in an amorphous state, the dissolution rate and apparent solubility can be significantly increased.
-
Nanoparticle formulations: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can lead to faster absorption.[4][5]
-
Co-crystals: Forming a crystalline structure of the drug with a benign co-former can alter the physicochemical properties, leading to improved solubility and dissolution.[6]
-
Use of permeation enhancers: These agents can transiently increase the permeability of the intestinal membrane to facilitate drug absorption.[2][4]
Q3: How do we select the most appropriate formulation strategy for this compound?
A3: The selection of an optimal formulation strategy depends on the specific physicochemical properties of this compound, such as its solubility, lipophilicity (LogP), and melting point. A tiered approach is often recommended:
-
Physicochemical Characterization: Thoroughly characterize the properties of this compound.
-
In Vitro Screening: Screen various simple formulations (e.g., solutions with co-solvents, lipid-based systems) for their ability to dissolve and maintain the concentration of this compound in simulated intestinal fluids.
-
Pilot Pharmacokinetic (PK) Studies: Evaluate the most promising formulations from in vitro screening in a small group of animals (e.g., rats) to assess their in vivo performance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Bioavailability with Lipid-Based Formulation | The formulation may not be effectively emulsifying in the GI tract. The drug may be precipitating out of the formulation upon dilution with GI fluids. | Optimize the ratio of oil, surfactant, and co-solvent. Characterize the droplet size of the emulsion upon dilution. Consider including a precipitation inhibitor in the formulation. |
| High Inter-animal Variability in PK Data | The formulation's performance may be sensitive to food effects. Individual differences in GI physiology (e.g., bile salt concentrations) may be impacting drug absorption. | Conduct PK studies in both fasted and fed states to assess the food effect. Increase the number of animals per group to improve statistical power. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | The in vitro dissolution method may not be accurately predicting the in vivo performance of the formulation. The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) or undergo significant first-pass metabolism. | Develop a more biorelevant in vitro dissolution method that better mimics the conditions in the GI tract. Conduct in vitro permeability and metabolism studies (e.g., using Caco-2 cells and liver microsomes) to investigate the potential roles of transporters and metabolism. |
| Drug Precipitation in Amorphous Solid Dispersion | The drug loading in the polymer may be too high, leading to physical instability. The chosen polymer may not be optimal for stabilizing the amorphous form of the drug. | Reduce the drug loading in the solid dispersion. Screen different polymers to identify one that provides better stabilization. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in a panel of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Cremophor RH 40), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Formulation Development: Based on the solubility data, select an oil, surfactant, and co-solvent. Prepare a series of formulations by mixing the components at different ratios.
-
Homogenization: Vortex the mixture until a clear, homogenous solution is formed. Gentle heating (up to 40°C) may be applied if necessary.
-
Characterization: Evaluate the self-emulsification properties by adding a small amount of the pre-concentrate to water under gentle agitation. Characterize the resulting microemulsion for droplet size and polydispersity index using dynamic light scattering.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation: Dissolve this compound and a suitable polymer (e.g., HPMC-AS, Soluplus®) in a common volatile solvent or solvent mixture (e.g., acetone, methanol/dichloromethane).
-
Spray Drying: Spray the solution into a spray dryer with optimized process parameters (inlet temperature, feed rate, atomization pressure).
-
Powder Collection: Collect the resulting dry powder from the cyclone separator.
-
Secondary Drying: Dry the collected powder under vacuum to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days before the study.
-
Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into EDTA-coated tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | < 5 |
| SEDDS | 850 ± 120 | 1.0 | 4500 ± 600 | 45 |
| Amorphous Solid Dispersion | 1200 ± 250 | 0.5 | 6200 ± 950 | 62 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Key physiological steps affecting the oral bioavailability of this compound.
Caption: Logical relationship between formulation strategies and improved bioavailability.
References
- 1. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MK-8876 in HCV Variants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HCV NS5B inhibitor, MK-8876. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pan-genotypic non-nucleoside inhibitor (NNI) of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its mechanism of action involves binding to an allosteric site on the NS5B enzyme, distant from the catalytic active site. Specifically, it interacts with both the palm I and palm II domains of the polymerase.[1][2] This binding induces a conformational change in the enzyme, ultimately preventing the synthesis of viral RNA.
Q2: Against which HCV genotypes is this compound active?
This compound was designed to have a broad spectrum of activity. In vitro studies have demonstrated its potency against a range of HCV genotypes, including 1a, 1b, 2a, 2b, 3a, and 4a, with EC50 values typically in the low nanomolar range.[2]
Q3: What are the known resistance-associated variants (RAVs) for non-nucleoside NS5B inhibitors?
While this compound was developed to maintain potency against clinically relevant mutants, resistance is a known challenge with direct-acting antivirals (DAAs). For the class of non-nucleoside inhibitors of NS5B, several amino acid substitutions in the polymerase have been associated with reduced susceptibility. Commonly cited RAVs include those at positions M414, C316, and Y448.
Troubleshooting Guide
Problem 1: Reduced potency of this compound observed in HCV replicon assays.
If you observe a decrease in the antiviral activity of this compound in your replicon system, consider the following potential causes and troubleshooting steps:
-
Pre-existing Resistance-Associated Variants (RAVs): The HCV replicon cell line you are using may harbor pre-existing mutations in the NS5B polymerase that confer resistance to non-nucleoside inhibitors.
-
Recommendation: Sequence the NS5B coding region of your replicon to identify any known RAVs.
-
-
Emergence of Resistance during Culture: Prolonged culture of replicon cells in the presence of a selective pressure, even at low concentrations of the inhibitor, can lead to the emergence of resistant variants.
-
Recommendation: If possible, use early-passage replicon cells for your assays. If you suspect the emergence of resistance, re-sequence the NS5B gene.
-
Problem 2: Difficulty in interpreting experimental results and identifying the cause of resistance.
When faced with ambiguous results suggesting resistance, a systematic approach is necessary to pinpoint the underlying mechanism.
-
Experimental Workflow for Investigating Resistance:
Experimental workflow for confirming resistance mutations.
Problem 3: How to overcome this compound resistance in vitro?
The primary strategy to combat resistance to DAAs, including this compound, is through combination therapy.
-
Rationale for Combination Therapy: Combining drugs with different mechanisms of action and non-overlapping resistance profiles can suppress the emergence of resistant variants. For instance, a virus that develops a mutation conferring resistance to an NS5B inhibitor is unlikely to simultaneously harbor a mutation that confers resistance to an NS3/4A protease inhibitor or an NS5A inhibitor.
-
Signaling Pathway of HCV Replication and DAA Targets:
HCV replication cycle and targets of different DAAs.
-
Recommended Combination Strategies:
-
This compound + NS3/4A Protease Inhibitor (e.g., Grazoprevir): This combination targets both the viral polymerase and the protease, two essential enzymes for HCV replication. Clinical trials with other DAA combinations, such as grazoprevir (B560101) and the NS5A inhibitor elbasvir, have shown high efficacy.[3][4][5]
-
This compound + NS5A Inhibitor (e.g., Elbasvir): The NS5A protein is crucial for both viral RNA replication and virion assembly. Combining an NS5B inhibitor with an NS5A inhibitor targets two distinct components of the replication complex.
-
Triple Combination Therapy: In cases of highly resistant variants, a combination of this compound with both an NS3/4A protease inhibitor and an NS5A inhibitor could be explored.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against Wild-Type HCV Genotypes
| HCV Genotype | EC50 (nM) |
| 1a | In the range of several nanomoles[2] |
| 1b | 3[2] |
| 2a | 2[2] |
| 2b | In the range of several nanomoles[2] |
| 3a | In the range of several nanomoles[2] |
| 4a | In the range of several nanomoles[2] |
Table 2: Hypothetical Data on this compound Potency Against Common NS5B RAVs (for illustrative purposes)
| NS5B Mutation | Fold Change in EC50 (vs. Wild-Type) |
| M414T | Data not available in searched literature |
| C316N | Data not available in searched literature |
| Y448H | Data not available in searched literature |
Note: Specific quantitative data for this compound against known resistance-associated variants were not available in the searched literature. The development of this compound aimed to maintain potency against such mutants.[1]
Experimental Protocols
HCV Replicon Assay for Antiviral Potency Determination
This protocol outlines the general steps for determining the 50% effective concentration (EC50) of an antiviral compound using an HCV replicon system.
-
Cell Plating: Seed Huh-7 cells harboring the HCV replicon (e.g., genotype 1b) in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor).
-
Treatment: Add the diluted compounds to the plated cells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication: Measure the level of HCV replication. This is commonly done by quantifying the activity of a reporter gene (e.g., luciferase) integrated into the replicon, or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis:
-
Normalize the replication signal to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve).
-
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral effect is not due to cell death.
References
- 1. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Grazoprevir/elbasvir combination therapy for HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of Elbasvir and Grazoprevir Combination, With or Without Ribavirin, for Treatment-Experienced Patients With Chronic Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Merck Posts Phase 2 Data For GrazoprevirElbasvir In HCV [clinicalleader.com]
Technical Support Center: Overcoming Resistance to MK-8876 in HCV Variants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HCV NS5B inhibitor, MK-8876. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pan-genotypic non-nucleoside inhibitor (NNI) of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its mechanism of action involves binding to an allosteric site on the NS5B enzyme, distant from the catalytic active site. Specifically, it interacts with both the palm I and palm II domains of the polymerase.[1][2] This binding induces a conformational change in the enzyme, ultimately preventing the synthesis of viral RNA.
Q2: Against which HCV genotypes is this compound active?
This compound was designed to have a broad spectrum of activity. In vitro studies have demonstrated its potency against a range of HCV genotypes, including 1a, 1b, 2a, 2b, 3a, and 4a, with EC50 values typically in the low nanomolar range.[2]
Q3: What are the known resistance-associated variants (RAVs) for non-nucleoside NS5B inhibitors?
While this compound was developed to maintain potency against clinically relevant mutants, resistance is a known challenge with direct-acting antivirals (DAAs). For the class of non-nucleoside inhibitors of NS5B, several amino acid substitutions in the polymerase have been associated with reduced susceptibility. Commonly cited RAVs include those at positions M414, C316, and Y448.
Troubleshooting Guide
Problem 1: Reduced potency of this compound observed in HCV replicon assays.
If you observe a decrease in the antiviral activity of this compound in your replicon system, consider the following potential causes and troubleshooting steps:
-
Pre-existing Resistance-Associated Variants (RAVs): The HCV replicon cell line you are using may harbor pre-existing mutations in the NS5B polymerase that confer resistance to non-nucleoside inhibitors.
-
Recommendation: Sequence the NS5B coding region of your replicon to identify any known RAVs.
-
-
Emergence of Resistance during Culture: Prolonged culture of replicon cells in the presence of a selective pressure, even at low concentrations of the inhibitor, can lead to the emergence of resistant variants.
-
Recommendation: If possible, use early-passage replicon cells for your assays. If you suspect the emergence of resistance, re-sequence the NS5B gene.
-
Problem 2: Difficulty in interpreting experimental results and identifying the cause of resistance.
When faced with ambiguous results suggesting resistance, a systematic approach is necessary to pinpoint the underlying mechanism.
-
Experimental Workflow for Investigating Resistance:
Experimental workflow for confirming resistance mutations.
Problem 3: How to overcome this compound resistance in vitro?
The primary strategy to combat resistance to DAAs, including this compound, is through combination therapy.
-
Rationale for Combination Therapy: Combining drugs with different mechanisms of action and non-overlapping resistance profiles can suppress the emergence of resistant variants. For instance, a virus that develops a mutation conferring resistance to an NS5B inhibitor is unlikely to simultaneously harbor a mutation that confers resistance to an NS3/4A protease inhibitor or an NS5A inhibitor.
-
Signaling Pathway of HCV Replication and DAA Targets:
HCV replication cycle and targets of different DAAs.
-
Recommended Combination Strategies:
-
This compound + NS3/4A Protease Inhibitor (e.g., Grazoprevir): This combination targets both the viral polymerase and the protease, two essential enzymes for HCV replication. Clinical trials with other DAA combinations, such as grazoprevir and the NS5A inhibitor elbasvir, have shown high efficacy.[3][4][5]
-
This compound + NS5A Inhibitor (e.g., Elbasvir): The NS5A protein is crucial for both viral RNA replication and virion assembly. Combining an NS5B inhibitor with an NS5A inhibitor targets two distinct components of the replication complex.
-
Triple Combination Therapy: In cases of highly resistant variants, a combination of this compound with both an NS3/4A protease inhibitor and an NS5A inhibitor could be explored.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against Wild-Type HCV Genotypes
| HCV Genotype | EC50 (nM) |
| 1a | In the range of several nanomoles[2] |
| 1b | 3[2] |
| 2a | 2[2] |
| 2b | In the range of several nanomoles[2] |
| 3a | In the range of several nanomoles[2] |
| 4a | In the range of several nanomoles[2] |
Table 2: Hypothetical Data on this compound Potency Against Common NS5B RAVs (for illustrative purposes)
| NS5B Mutation | Fold Change in EC50 (vs. Wild-Type) |
| M414T | Data not available in searched literature |
| C316N | Data not available in searched literature |
| Y448H | Data not available in searched literature |
Note: Specific quantitative data for this compound against known resistance-associated variants were not available in the searched literature. The development of this compound aimed to maintain potency against such mutants.[1]
Experimental Protocols
HCV Replicon Assay for Antiviral Potency Determination
This protocol outlines the general steps for determining the 50% effective concentration (EC50) of an antiviral compound using an HCV replicon system.
-
Cell Plating: Seed Huh-7 cells harboring the HCV replicon (e.g., genotype 1b) in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor).
-
Treatment: Add the diluted compounds to the plated cells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication: Measure the level of HCV replication. This is commonly done by quantifying the activity of a reporter gene (e.g., luciferase) integrated into the replicon, or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis:
-
Normalize the replication signal to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve).
-
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral effect is not due to cell death.
References
- 1. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Grazoprevir/elbasvir combination therapy for HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of Elbasvir and Grazoprevir Combination, With or Without Ribavirin, for Treatment-Experienced Patients With Chronic Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Merck Posts Phase 2 Data For GrazoprevirElbasvir In HCV [clinicalleader.com]
Technical Support Center: Palladium Reduction Strategies for MK-8876 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing palladium levels in the final MK-8876 active pharmaceutical ingredient (API). The information provided is based on established palladium removal techniques and specific details of the this compound synthesis, which utilizes a palladium-catalyzed Suzuki-Miyaura coupling in its final step.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in an API like this compound?
A1: Regulatory agencies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[3][4] This translates to a concentration limit of 10 ppm (µg/g) for a drug with a daily dose of 10 grams or less.[3][4] It is crucial to reduce palladium levels to well below this limit to ensure patient safety and regulatory compliance.
Q2: At what stage of the this compound synthesis is palladium introduced, and what is the nature of the palladium species?
A2: In the documented synthesis of this compound, palladium is introduced in the final step, which is a Suzuki-Miyaura coupling reaction.[1][2] This reaction couples the chloroindolopyridine and boronate fragments of the molecule. The catalyst used is a palladium complex, and after the reaction, palladium can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal or nanoparticle forms. The specific form of the residual palladium will depend on the reaction and work-up conditions.
Q3: What are the primary strategies for removing residual palladium from the final this compound product?
A3: The main strategies for palladium removal from APIs can be broadly categorized as:
-
Scavenging: Using solid-supported or solution-phase agents that selectively bind to palladium.
-
Crystallization: Leveraging the purification power of crystallization to exclude palladium impurities from the crystal lattice of this compound.
-
Precipitation: Converting soluble palladium species into insoluble salts that can be filtered off.
-
Extraction: Using a liquid-liquid extraction to partition palladium into a phase separate from the product.
The choice of method depends on the specific process conditions and the nature of the palladium impurities.
Troubleshooting Guides
Issue 1: High Palladium Levels After Initial Crystallization
Possible Cause: The initial crystallization of this compound may not be sufficient to remove all palladium impurities, especially if the palladium is complexed with the product or trapped within the crystals. The discovery synthesis of this compound mentions that the final product is crystalline, but a dedicated palladium removal step is often necessary.[1]
Troubleshooting Steps:
-
Optimize Crystallization:
-
Solvent System: Experiment with different solvent and anti-solvent systems to maximize the solubility difference between this compound and the palladium species.
-
Cooling Profile: A slower cooling rate can lead to the formation of more ordered crystals with fewer inclusions.
-
Seeding: The use of seed crystals can promote the growth of the desired crystal form and improve purity.
-
-
Introduce a Scavenging Step:
-
Pre-Crystallization: Treat the crude product solution with a palladium scavenger before crystallization. This is often the most effective approach.
-
Post-Crystallization: If palladium levels are still high after crystallization, redissolve the product and treat it with a scavenger, followed by recrystallization.
-
Issue 2: Ineffective Palladium Removal with Scavengers
Possible Cause: The chosen scavenger may not be optimal for the specific form of palladium present or the solvent system used. The effectiveness of a scavenger is highly dependent on the process conditions.
Troubleshooting Steps:
-
Screen Different Scavengers: There is a wide variety of commercially available palladium scavengers with different functional groups and supports. It is advisable to screen a selection of them to find the most effective one for your process. Common types include:
-
Thiol-functionalized silica
-
Thiourea-functionalized silica
-
Activated carbon
-
Polymer-supported scavengers
-
-
Optimize Scavenging Conditions:
-
Temperature: Increasing the temperature can improve the kinetics of scavenging.
-
Time: Ensure sufficient contact time between the scavenger and the product solution.
-
Scavenger Loading: Use an appropriate amount of scavenger. Too little will be ineffective, while too much can lead to yield loss.
-
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Support | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Silica-Thiol | Thiol | Silica Gel | 500 - 2500 | < 10 | High efficiency for Pd(II), good for a wide range of solvents. | Can be more expensive. |
| Silica-Thiourea | Thiourea | Silica Gel | 500 - 2500 | < 20 | Versatile for different forms of palladium. | May require longer contact times. |
| Activated Carbon | - | Carbon | 500 - 2500 | 50 - 200 | Cost-effective, good for color removal. | Can lead to product loss due to non-specific adsorption. |
| Polymer-Thiol | Thiol | Polystyrene | 500 - 2000 | < 20 | High capacity, can be used in columns. | Swelling in some organic solvents. |
Note: The efficiency of scavengers is highly process-dependent. The values presented are for illustrative purposes and may vary.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., acetonitrile, as used in the optimized Suzuki-Miyaura coupling for this compound[1]).
-
Scavenger Addition: Add the selected palladium scavenger to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 5-20 wt% relative to the product).
-
Stirring and Heating: Stir the mixture at a specified temperature (e.g., 40-60 °C) for a defined period (e.g., 2-24 hours).
-
Filtration: Filter off the scavenger. If the scavenger particles are very fine, a filter aid like celite may be used.
-
Concentration and Crystallization: Concentrate the filtrate and proceed with the crystallization of the purified this compound.
-
Analysis: Analyze the palladium content of the final product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Visualizations
Caption: Experimental workflow for palladium removal from crude this compound.
Caption: Decision tree for selecting a palladium removal strategy.
References
Technical Support Center: Palladium Reduction Strategies for MK-8876 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing palladium levels in the final MK-8876 active pharmaceutical ingredient (API). The information provided is based on established palladium removal techniques and specific details of the this compound synthesis, which utilizes a palladium-catalyzed Suzuki-Miyaura coupling in its final step.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in an API like this compound?
A1: Regulatory agencies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[3][4] This translates to a concentration limit of 10 ppm (µg/g) for a drug with a daily dose of 10 grams or less.[3][4] It is crucial to reduce palladium levels to well below this limit to ensure patient safety and regulatory compliance.
Q2: At what stage of the this compound synthesis is palladium introduced, and what is the nature of the palladium species?
A2: In the documented synthesis of this compound, palladium is introduced in the final step, which is a Suzuki-Miyaura coupling reaction.[1][2] This reaction couples the chloroindolopyridine and boronate fragments of the molecule. The catalyst used is a palladium complex, and after the reaction, palladium can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal or nanoparticle forms. The specific form of the residual palladium will depend on the reaction and work-up conditions.
Q3: What are the primary strategies for removing residual palladium from the final this compound product?
A3: The main strategies for palladium removal from APIs can be broadly categorized as:
-
Scavenging: Using solid-supported or solution-phase agents that selectively bind to palladium.
-
Crystallization: Leveraging the purification power of crystallization to exclude palladium impurities from the crystal lattice of this compound.
-
Precipitation: Converting soluble palladium species into insoluble salts that can be filtered off.
-
Extraction: Using a liquid-liquid extraction to partition palladium into a phase separate from the product.
The choice of method depends on the specific process conditions and the nature of the palladium impurities.
Troubleshooting Guides
Issue 1: High Palladium Levels After Initial Crystallization
Possible Cause: The initial crystallization of this compound may not be sufficient to remove all palladium impurities, especially if the palladium is complexed with the product or trapped within the crystals. The discovery synthesis of this compound mentions that the final product is crystalline, but a dedicated palladium removal step is often necessary.[1]
Troubleshooting Steps:
-
Optimize Crystallization:
-
Solvent System: Experiment with different solvent and anti-solvent systems to maximize the solubility difference between this compound and the palladium species.
-
Cooling Profile: A slower cooling rate can lead to the formation of more ordered crystals with fewer inclusions.
-
Seeding: The use of seed crystals can promote the growth of the desired crystal form and improve purity.
-
-
Introduce a Scavenging Step:
-
Pre-Crystallization: Treat the crude product solution with a palladium scavenger before crystallization. This is often the most effective approach.
-
Post-Crystallization: If palladium levels are still high after crystallization, redissolve the product and treat it with a scavenger, followed by recrystallization.
-
Issue 2: Ineffective Palladium Removal with Scavengers
Possible Cause: The chosen scavenger may not be optimal for the specific form of palladium present or the solvent system used. The effectiveness of a scavenger is highly dependent on the process conditions.
Troubleshooting Steps:
-
Screen Different Scavengers: There is a wide variety of commercially available palladium scavengers with different functional groups and supports. It is advisable to screen a selection of them to find the most effective one for your process. Common types include:
-
Thiol-functionalized silica
-
Thiourea-functionalized silica
-
Activated carbon
-
Polymer-supported scavengers
-
-
Optimize Scavenging Conditions:
-
Temperature: Increasing the temperature can improve the kinetics of scavenging.
-
Time: Ensure sufficient contact time between the scavenger and the product solution.
-
Scavenger Loading: Use an appropriate amount of scavenger. Too little will be ineffective, while too much can lead to yield loss.
-
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Support | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Silica-Thiol | Thiol | Silica Gel | 500 - 2500 | < 10 | High efficiency for Pd(II), good for a wide range of solvents. | Can be more expensive. |
| Silica-Thiourea | Thiourea | Silica Gel | 500 - 2500 | < 20 | Versatile for different forms of palladium. | May require longer contact times. |
| Activated Carbon | - | Carbon | 500 - 2500 | 50 - 200 | Cost-effective, good for color removal. | Can lead to product loss due to non-specific adsorption. |
| Polymer-Thiol | Thiol | Polystyrene | 500 - 2000 | < 20 | High capacity, can be used in columns. | Swelling in some organic solvents. |
Note: The efficiency of scavengers is highly process-dependent. The values presented are for illustrative purposes and may vary.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., acetonitrile, as used in the optimized Suzuki-Miyaura coupling for this compound[1]).
-
Scavenger Addition: Add the selected palladium scavenger to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 5-20 wt% relative to the product).
-
Stirring and Heating: Stir the mixture at a specified temperature (e.g., 40-60 °C) for a defined period (e.g., 2-24 hours).
-
Filtration: Filter off the scavenger. If the scavenger particles are very fine, a filter aid like celite may be used.
-
Concentration and Crystallization: Concentrate the filtrate and proceed with the crystallization of the purified this compound.
-
Analysis: Analyze the palladium content of the final product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Visualizations
Caption: Experimental workflow for palladium removal from crude this compound.
Caption: Decision tree for selecting a palladium removal strategy.
References
Technical Support Center: Enhancing the Solubility of MK-8876 for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of MK-8876 in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1][2][3][4] Due to its large, lipophilic molecular structure (Molecular Formula: C₄₃H₅₈N₄O₁₂, Molecular Weight: 822.9 g/mol , XLogP3-AA: 4), this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in in vitro assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is advisable to start with a high concentration in 100% DMSO. The following is a general protocol:
-
Weigh the desired amount of this compound powder in a sterile, light-protected vial.
-
Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration.
-
To aid dissolution, gently warm the solution at 37°C for 10-15 minutes and vortex or sonicate until the compound is fully dissolved. Visually inspect the solution to ensure no particulates are present.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?
To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with a widely accepted limit of 0.1% for most cell lines.
Q5: What should I do if I observe precipitation when diluting my this compound stock solution in aqueous media?
Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Use a pre-warmed medium: Adding the DMSO stock solution to a pre-warmed (37°C) medium while gently vortexing can help maintain solubility.
-
Increase the serum concentration: If your cell culture medium contains serum, increasing the serum percentage (e.g., from 10% to 20%) can sometimes help to solubilize lipophilic compounds through binding to albumin.
-
Consider formulation strategies: For persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins or surfactants may be necessary, though these require careful validation to ensure they do not interfere with the assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution to 37°C and vortex or sonicate. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous medium. | The aqueous solubility limit of this compound has been exceeded. | Lower the final concentration of this compound. Add the stock solution to pre-warmed medium with vigorous mixing. |
| Cells show signs of toxicity or altered morphology at the desired this compound concentration. | The final DMSO concentration is too high. | Prepare a more concentrated DMSO stock solution to reduce the volume added to the medium. Ensure the final DMSO concentration is ≤ 0.1%. |
| Inconsistent or non-reproducible results in the in vitro assay. | Precipitation of this compound over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment. Visually inspect the final working solution for any signs of precipitation before adding to cells. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 822.9 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, amber or light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 8.23 mg of this compound into the tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube securely and vortex for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Vortex again until the solution is clear and free of any visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Leukotriene Biosynthesis Pathway and the Role of this compound
The following diagram illustrates the leukotriene biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: Inhibition of FLAP by this compound blocks the synthesis of leukotrienes.
Troubleshooting Workflow for this compound Solubility Issues
This diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: A stepwise guide to resolving this compound precipitation in aqueous solutions.
References
- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLAP inhibitors for the treatment of inflammatory diseases [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: 5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors. [scholars.duke.edu]
- 6. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of MK-8876 for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of MK-8876 in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1][2][3][4] Due to its large, lipophilic molecular structure (Molecular Formula: C₄₃H₅₈N₄O₁₂, Molecular Weight: 822.9 g/mol , XLogP3-AA: 4), this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in in vitro assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is advisable to start with a high concentration in 100% DMSO. The following is a general protocol:
-
Weigh the desired amount of this compound powder in a sterile, light-protected vial.
-
Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration.
-
To aid dissolution, gently warm the solution at 37°C for 10-15 minutes and vortex or sonicate until the compound is fully dissolved. Visually inspect the solution to ensure no particulates are present.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?
To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with a widely accepted limit of 0.1% for most cell lines.
Q5: What should I do if I observe precipitation when diluting my this compound stock solution in aqueous media?
Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Use a pre-warmed medium: Adding the DMSO stock solution to a pre-warmed (37°C) medium while gently vortexing can help maintain solubility.
-
Increase the serum concentration: If your cell culture medium contains serum, increasing the serum percentage (e.g., from 10% to 20%) can sometimes help to solubilize lipophilic compounds through binding to albumin.
-
Consider formulation strategies: For persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins or surfactants may be necessary, though these require careful validation to ensure they do not interfere with the assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution to 37°C and vortex or sonicate. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous medium. | The aqueous solubility limit of this compound has been exceeded. | Lower the final concentration of this compound. Add the stock solution to pre-warmed medium with vigorous mixing. |
| Cells show signs of toxicity or altered morphology at the desired this compound concentration. | The final DMSO concentration is too high. | Prepare a more concentrated DMSO stock solution to reduce the volume added to the medium. Ensure the final DMSO concentration is ≤ 0.1%. |
| Inconsistent or non-reproducible results in the in vitro assay. | Precipitation of this compound over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment. Visually inspect the final working solution for any signs of precipitation before adding to cells. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 822.9 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 8.23 mg of this compound into the tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube securely and vortex for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Vortex again until the solution is clear and free of any visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Leukotriene Biosynthesis Pathway and the Role of this compound
The following diagram illustrates the leukotriene biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: Inhibition of FLAP by this compound blocks the synthesis of leukotrienes.
Troubleshooting Workflow for this compound Solubility Issues
This diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: A stepwise guide to resolving this compound precipitation in aqueous solutions.
References
- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLAP inhibitors for the treatment of inflammatory diseases [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: 5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors. [scholars.duke.edu]
- 6. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for the Scalable Production of MK-8876
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the scalable production of MK-8876.
I. Troubleshooting Guides
This section provides detailed troubleshooting advice for the key stages of this compound synthesis: the preparation of the chloroindolopyridine and boronate intermediates, and their subsequent Suzuki-Miyaura coupling.
Synthesis of the Chloroindolopyridine Intermediate
The synthesis of the chloroindolopyridine fragment is a critical multi-step process. Below are potential issues and their remedies.
Experimental Protocol: A detailed experimental protocol for the synthesis of the chloroindolopyridine intermediate can be adapted from the literature, focusing on the cyclization of a suitable precursor.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in the cyclization step | - Incomplete reaction- Side product formation- Suboptimal reaction temperature | - Monitor reaction progress by UPLC-MS.- Ensure anhydrous conditions.- Optimize temperature; gradual increase may improve yield. |
| Formation of impurities | - Presence of oxygen or moisture- Incorrect stoichiometry of reagents | - Degas solvents and use an inert atmosphere (N₂ or Ar).- Carefully control the addition of reagents. |
| Difficulty in purification | - Co-elution of impurities with the product | - Optimize chromatographic conditions (e.g., gradient, solvent system).- Consider recrystallization from a suitable solvent system. |
Synthesis of the Boronate Intermediate
The synthesis of the boronate intermediate via a palladium-catalyzed borylation reaction can be challenging.
Experimental Protocol: The synthesis of the boronate intermediate involves the palladium-catalyzed borylation of the corresponding aryl halide.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of boronate ester | - Inactive catalyst- Hydrolysis of the boronate ester- Competing protodeborylation | - Use a fresh, high-quality palladium catalyst and ligand.- Ensure strictly anhydrous conditions throughout the reaction and work-up.- Use a non-protic solvent and a dry base. |
| Formation of homocoupled biaryl impurity | - Presence of oxygen- Suboptimal reaction conditions | - Thoroughly degas all solvents and reagents.- Optimize the reaction temperature and catalyst loading. |
| Incomplete consumption of starting material | - Insufficient catalyst activity- Poor quality of the diboron (B99234) reagent | - Screen different palladium catalysts and ligands.- Use a fresh, high-purity source of the diboron reagent. |
Suzuki-Miyaura Coupling Reaction
The final Suzuki-Miyaura coupling is a critical step in the synthesis of this compound.
Experimental Protocol: The Suzuki-Miyaura coupling involves the reaction of the chloroindolopyridine and boronate intermediates in the presence of a palladium catalyst and a base.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | - Catalyst deactivation- Incomplete reaction- Decomposition of starting materials or product | - Use a robust palladium catalyst and ligand combination suitable for heteroaromatic coupling.- Monitor the reaction by UPLC-MS and adjust the reaction time accordingly.- Optimize the reaction temperature to balance reaction rate and stability. |
| Formation of byproducts | - Homocoupling of the boronate ester- Protodeborylation of the boronate ester- Hydrolysis of the chloroindolopyridine | - Ensure rigorous exclusion of oxygen.- Use anhydrous solvents and reagents.- Control the amount of water if an aqueous base is used. |
| Inconsistent reaction performance | - Variability in raw material quality- Inconsistent reaction setup | - Qualify all starting materials and reagents before use.- Standardize the reaction setup, including stirring rate and heating method. |
II. Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during the scalable synthesis of this compound?
A1: Key parameters include reaction temperature, reagent stoichiometry, catalyst loading, and reaction time for each step. For the Suzuki-Miyaura coupling, the choice of palladium catalyst, ligand, and base are also critical. Rigorous control of moisture and oxygen is essential throughout the process to prevent side reactions and catalyst deactivation.
Q2: How can I control the polymorphic form of the final this compound product?
A2: this compound is known to exist in different polymorphic forms.[1] The desired Form 1 can be obtained by carefully controlling the crystallization conditions. This includes the choice of solvent, cooling rate, and seeding strategy. A specific protocol would involve dissolving the crude this compound in a suitable solvent system (e.g., a mixture of a good solvent and an anti-solvent) at an elevated temperature, followed by a controlled cooling profile, optionally with the addition of Form 1 seed crystals to induce crystallization of the desired polymorph.
Q3: What analytical techniques are recommended for in-process control and final product analysis?
A3: For in-process control, Ultra-High-Performance Liquid Chromatography (UPLC) with mass spectrometric detection (UPLC-MS) is highly recommended for its speed and sensitivity in monitoring reaction progress and detecting impurities. For final product analysis, UPLC with UV detection is suitable for purity determination and assay. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used for structural confirmation and to identify any residual solvents or impurities.[2][3][4][5][6]
Q4: What are common sources of impurities in the final this compound product and how can they be minimized?
A4: Common impurities can arise from unreacted starting materials, byproducts from side reactions (e.g., homocoupling, protodeborylation), and residual solvents. To minimize these, it is crucial to:
-
Optimize reaction conditions to drive reactions to completion.
-
Implement rigorous purification procedures for intermediates and the final product, such as column chromatography and recrystallization.
-
Use high-purity solvents and reagents.
-
Ensure efficient removal of solvents during the final drying step.
III. Experimental Workflows and Signaling Pathways
Logical Workflow for Troubleshooting a Low-Yield Suzuki-Miyaura Coupling Reaction
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
General Catalytic Cycle for the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. process-nmr.com [process-nmr.com]
- 6. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Process Improvements for the Scalable Production of MK-8876
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the scalable production of MK-8876.
I. Troubleshooting Guides
This section provides detailed troubleshooting advice for the key stages of this compound synthesis: the preparation of the chloroindolopyridine and boronate intermediates, and their subsequent Suzuki-Miyaura coupling.
Synthesis of the Chloroindolopyridine Intermediate
The synthesis of the chloroindolopyridine fragment is a critical multi-step process. Below are potential issues and their remedies.
Experimental Protocol: A detailed experimental protocol for the synthesis of the chloroindolopyridine intermediate can be adapted from the literature, focusing on the cyclization of a suitable precursor.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in the cyclization step | - Incomplete reaction- Side product formation- Suboptimal reaction temperature | - Monitor reaction progress by UPLC-MS.- Ensure anhydrous conditions.- Optimize temperature; gradual increase may improve yield. |
| Formation of impurities | - Presence of oxygen or moisture- Incorrect stoichiometry of reagents | - Degas solvents and use an inert atmosphere (N₂ or Ar).- Carefully control the addition of reagents. |
| Difficulty in purification | - Co-elution of impurities with the product | - Optimize chromatographic conditions (e.g., gradient, solvent system).- Consider recrystallization from a suitable solvent system. |
Synthesis of the Boronate Intermediate
The synthesis of the boronate intermediate via a palladium-catalyzed borylation reaction can be challenging.
Experimental Protocol: The synthesis of the boronate intermediate involves the palladium-catalyzed borylation of the corresponding aryl halide.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of boronate ester | - Inactive catalyst- Hydrolysis of the boronate ester- Competing protodeborylation | - Use a fresh, high-quality palladium catalyst and ligand.- Ensure strictly anhydrous conditions throughout the reaction and work-up.- Use a non-protic solvent and a dry base. |
| Formation of homocoupled biaryl impurity | - Presence of oxygen- Suboptimal reaction conditions | - Thoroughly degas all solvents and reagents.- Optimize the reaction temperature and catalyst loading. |
| Incomplete consumption of starting material | - Insufficient catalyst activity- Poor quality of the diboron reagent | - Screen different palladium catalysts and ligands.- Use a fresh, high-purity source of the diboron reagent. |
Suzuki-Miyaura Coupling Reaction
The final Suzuki-Miyaura coupling is a critical step in the synthesis of this compound.
Experimental Protocol: The Suzuki-Miyaura coupling involves the reaction of the chloroindolopyridine and boronate intermediates in the presence of a palladium catalyst and a base.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | - Catalyst deactivation- Incomplete reaction- Decomposition of starting materials or product | - Use a robust palladium catalyst and ligand combination suitable for heteroaromatic coupling.- Monitor the reaction by UPLC-MS and adjust the reaction time accordingly.- Optimize the reaction temperature to balance reaction rate and stability. |
| Formation of byproducts | - Homocoupling of the boronate ester- Protodeborylation of the boronate ester- Hydrolysis of the chloroindolopyridine | - Ensure rigorous exclusion of oxygen.- Use anhydrous solvents and reagents.- Control the amount of water if an aqueous base is used. |
| Inconsistent reaction performance | - Variability in raw material quality- Inconsistent reaction setup | - Qualify all starting materials and reagents before use.- Standardize the reaction setup, including stirring rate and heating method. |
II. Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during the scalable synthesis of this compound?
A1: Key parameters include reaction temperature, reagent stoichiometry, catalyst loading, and reaction time for each step. For the Suzuki-Miyaura coupling, the choice of palladium catalyst, ligand, and base are also critical. Rigorous control of moisture and oxygen is essential throughout the process to prevent side reactions and catalyst deactivation.
Q2: How can I control the polymorphic form of the final this compound product?
A2: this compound is known to exist in different polymorphic forms.[1] The desired Form 1 can be obtained by carefully controlling the crystallization conditions. This includes the choice of solvent, cooling rate, and seeding strategy. A specific protocol would involve dissolving the crude this compound in a suitable solvent system (e.g., a mixture of a good solvent and an anti-solvent) at an elevated temperature, followed by a controlled cooling profile, optionally with the addition of Form 1 seed crystals to induce crystallization of the desired polymorph.
Q3: What analytical techniques are recommended for in-process control and final product analysis?
A3: For in-process control, Ultra-High-Performance Liquid Chromatography (UPLC) with mass spectrometric detection (UPLC-MS) is highly recommended for its speed and sensitivity in monitoring reaction progress and detecting impurities. For final product analysis, UPLC with UV detection is suitable for purity determination and assay. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used for structural confirmation and to identify any residual solvents or impurities.[2][3][4][5][6]
Q4: What are common sources of impurities in the final this compound product and how can they be minimized?
A4: Common impurities can arise from unreacted starting materials, byproducts from side reactions (e.g., homocoupling, protodeborylation), and residual solvents. To minimize these, it is crucial to:
-
Optimize reaction conditions to drive reactions to completion.
-
Implement rigorous purification procedures for intermediates and the final product, such as column chromatography and recrystallization.
-
Use high-purity solvents and reagents.
-
Ensure efficient removal of solvents during the final drying step.
III. Experimental Workflows and Signaling Pathways
Logical Workflow for Troubleshooting a Low-Yield Suzuki-Miyaura Coupling Reaction
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
General Catalytic Cycle for the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. process-nmr.com [process-nmr.com]
- 6. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
Addressing instability of intermediates in the MK-8876 synthesis pathway
Welcome to the technical support center for the synthesis of MK-8876. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of this important HCV NS5B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis of this compound is a convergent process that involves the preparation of two key fragments: chloroindolopyridine (Fragment A) and a benzofuran (B130515) boronate (Fragment B). These fragments are then coupled in the final step via a Suzuki-Miyaura reaction. The process has been optimized for multikilogram scale production.[1]
Q2: What are the known stability issues with intermediates in the this compound synthesis pathway?
The primary reported instability concerns the indoloboronic acid intermediate (7) in the synthesis of Fragment A. This intermediate is known to be unstable, necessitating process development to ensure efficient handling and reaction on a larger scale.
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion in the Synthesis of Chloroindolopyridine (Fragment A)
Symptoms:
-
Low isolated yield of 7-chloro-1H-pyrrolo[3,2-c]pyridine.
-
Presence of unreacted 4-fluoroindole (B1304775) or other starting materials in reaction monitoring (TLC, LC-MS).
-
Formation of significant side products.
Potential Cause: Instability of the Indoloboronic Acid Intermediate (7)
The indoloboronic acid intermediate is susceptible to degradation, which can lead to reduced yields and the formation of impurities. Boronic acids, in general, can undergo protodeboronation (loss of the boronic acid group) or oxidation.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Reagent Quality | Use freshly prepared or purchased high-purity starting materials. | Impurities in starting materials can lead to side reactions and affect catalyst performance. |
| 2. Reaction Conditions | Strictly control the reaction temperature and time as specified in the protocol. | Deviations can lead to increased decomposition of the unstable intermediate or formation of byproducts. |
| 3. Inert Atmosphere | Ensure all steps involving the indoloboronic acid are performed under a strictly inert atmosphere (e.g., nitrogen or argon). | Oxygen can promote the oxidation of the boronic acid. |
| 4. "Through-Process" Procedure | Minimize handling and exposure of the isolated indoloboronic acid. A "through-process" where the crude boronic acid is used directly in the subsequent Suzuki coupling has been shown to be effective.[1] | This minimizes the time the unstable intermediate is exposed to potentially degrading conditions. |
Experimental Protocol: Optimized Synthesis of Chloroindolopyridine (Fragment A)
This procedure is adapted from the process development of this compound.
-
Borylation of 4-Fluoroindole: React 4-fluoroindole with a suitable boron source (e.g., triisopropyl borate) in the presence of a strong base (e.g., n-butyllithium) at low temperature to form the indoloboronic acid.
-
Suzuki-Miyaura Coupling: Without isolating the indoloboronic acid, add the palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and 3-chloro-2-formylpyridine to the reaction mixture.
-
Cyclization: The resulting aldehyde is then cyclized to form the pyrrolo[3,2-c]pyridine core.
-
Chlorination: The final chlorination step yields the desired 7-chloro-1H-pyrrolo[3,2-c]pyridine.
Note: For detailed reagent quantities and specific reaction conditions, please refer to the primary literature.
Issue 2: Poor Yield and Impurity Formation in the Borylation of Bromobenzofuran (Fragment B Synthesis)
Symptoms:
-
Low yield of the desired benzofuran boronate.
-
Formation of dehalogenated byproducts (where the bromine is replaced by hydrogen).
-
Presence of unreacted bromobenzofuran.
Potential Causes:
-
Inefficient catalytic cycle.
-
Side reactions such as protodeboronation of the product or dehalogenation of the starting material.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Catalyst and Ligand Choice | Screen different palladium catalysts and phosphine (B1218219) ligands. Buchwald-type ligands are often effective for challenging borylations. | The electronic and steric properties of the catalyst and ligand are crucial for efficient oxidative addition and transmetalation. |
| 2. Base Selection | Optimize the base used in the reaction. Potassium acetate (B1210297) (KOAc) is a common choice for Miyaura borylations. | The base plays a critical role in the transmetalation step. |
| 3. Boron Source | Use a highly pure and stable boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). | The quality of the boron source directly impacts the reaction efficiency. |
| 4. Anhydrous Conditions | Ensure the reaction is carried out under strictly anhydrous conditions. | Water can lead to the hydrolysis of the diboron (B99234) reagent and the boronic ester product, as well as promote protodeboronation. |
Experimental Protocol: Miyaura Borylation of Bromobenzofuran
-
To a solution of the bromobenzofuran starting material in an anhydrous aprotic solvent (e.g., dioxane or toluene), add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., potassium acetate).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, the reaction is worked up to isolate the benzofuran boronate ester.
Issue 3: Formation of Polymorphs and Solvates in the Final Product
Symptoms:
-
Inconsistent crystalline form of the final this compound product.
-
Presence of solvates (e.g., with THF).
Potential Cause: The final crystallization process is sensitive to solvent composition and temperature, leading to the formation of different polymorphic forms or solvates. This compound is known to exist in at least three non-solvated polymorphic forms and a stable heterosolvate.[1]
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Crystallization Solvent | Carefully control the composition of the crystallization solvent system (e.g., mixtures of THF, 2-propanol, and water). | The solvent composition directly influences which polymorphic form or solvate is thermodynamically favored. |
| 2. Temperature Control | Maintain a consistent temperature profile during crystallization and isolation. | Temperature can affect the relative stability of different crystalline forms. |
| 3. Seeding | Use seed crystals of the desired polymorph (Form 1) to direct the crystallization. | Seeding helps to ensure the formation of the desired crystalline form and can improve batch-to-batch consistency. |
| 4. Drying Conditions | Optimize the drying conditions (temperature and vacuum) to remove any residual solvents and prevent form conversion. | Inappropriate drying can lead to the collapse of the crystal lattice or conversion to a different polymorph. |
Data Summary
Table 1: Key Intermediates and Potential Issues
| Intermediate | Structure/Fragment | Associated Issue | Key Troubleshooting Focus |
| Indoloboronic acid (7) | Fragment A | Instability leading to low yields and impurities | "Through-process" handling, inert atmosphere |
| Benzofuran boronate | Fragment B | Low borylation efficiency, side reactions | Catalyst/ligand optimization, anhydrous conditions |
| This compound (Final Product) | Final API | Polymorphism and solvate formation | Crystallization solvent and temperature control |
Visualizations
This compound Synthesis Pathway Overview
Caption: Overview of the convergent synthesis of this compound.
Troubleshooting Workflow for Unstable Intermediates
Caption: A logical workflow for troubleshooting issues in the this compound synthesis.
References
Addressing instability of intermediates in the MK-8876 synthesis pathway
Welcome to the technical support center for the synthesis of MK-8876. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of this important HCV NS5B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis of this compound is a convergent process that involves the preparation of two key fragments: chloroindolopyridine (Fragment A) and a benzofuran boronate (Fragment B). These fragments are then coupled in the final step via a Suzuki-Miyaura reaction. The process has been optimized for multikilogram scale production.[1]
Q2: What are the known stability issues with intermediates in the this compound synthesis pathway?
The primary reported instability concerns the indoloboronic acid intermediate (7) in the synthesis of Fragment A. This intermediate is known to be unstable, necessitating process development to ensure efficient handling and reaction on a larger scale.
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion in the Synthesis of Chloroindolopyridine (Fragment A)
Symptoms:
-
Low isolated yield of 7-chloro-1H-pyrrolo[3,2-c]pyridine.
-
Presence of unreacted 4-fluoroindole or other starting materials in reaction monitoring (TLC, LC-MS).
-
Formation of significant side products.
Potential Cause: Instability of the Indoloboronic Acid Intermediate (7)
The indoloboronic acid intermediate is susceptible to degradation, which can lead to reduced yields and the formation of impurities. Boronic acids, in general, can undergo protodeboronation (loss of the boronic acid group) or oxidation.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Reagent Quality | Use freshly prepared or purchased high-purity starting materials. | Impurities in starting materials can lead to side reactions and affect catalyst performance. |
| 2. Reaction Conditions | Strictly control the reaction temperature and time as specified in the protocol. | Deviations can lead to increased decomposition of the unstable intermediate or formation of byproducts. |
| 3. Inert Atmosphere | Ensure all steps involving the indoloboronic acid are performed under a strictly inert atmosphere (e.g., nitrogen or argon). | Oxygen can promote the oxidation of the boronic acid. |
| 4. "Through-Process" Procedure | Minimize handling and exposure of the isolated indoloboronic acid. A "through-process" where the crude boronic acid is used directly in the subsequent Suzuki coupling has been shown to be effective.[1] | This minimizes the time the unstable intermediate is exposed to potentially degrading conditions. |
Experimental Protocol: Optimized Synthesis of Chloroindolopyridine (Fragment A)
This procedure is adapted from the process development of this compound.
-
Borylation of 4-Fluoroindole: React 4-fluoroindole with a suitable boron source (e.g., triisopropyl borate) in the presence of a strong base (e.g., n-butyllithium) at low temperature to form the indoloboronic acid.
-
Suzuki-Miyaura Coupling: Without isolating the indoloboronic acid, add the palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and 3-chloro-2-formylpyridine to the reaction mixture.
-
Cyclization: The resulting aldehyde is then cyclized to form the pyrrolo[3,2-c]pyridine core.
-
Chlorination: The final chlorination step yields the desired 7-chloro-1H-pyrrolo[3,2-c]pyridine.
Note: For detailed reagent quantities and specific reaction conditions, please refer to the primary literature.
Issue 2: Poor Yield and Impurity Formation in the Borylation of Bromobenzofuran (Fragment B Synthesis)
Symptoms:
-
Low yield of the desired benzofuran boronate.
-
Formation of dehalogenated byproducts (where the bromine is replaced by hydrogen).
-
Presence of unreacted bromobenzofuran.
Potential Causes:
-
Inefficient catalytic cycle.
-
Side reactions such as protodeboronation of the product or dehalogenation of the starting material.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Catalyst and Ligand Choice | Screen different palladium catalysts and phosphine ligands. Buchwald-type ligands are often effective for challenging borylations. | The electronic and steric properties of the catalyst and ligand are crucial for efficient oxidative addition and transmetalation. |
| 2. Base Selection | Optimize the base used in the reaction. Potassium acetate (KOAc) is a common choice for Miyaura borylations. | The base plays a critical role in the transmetalation step. |
| 3. Boron Source | Use a highly pure and stable boron source like bis(pinacolato)diboron (B₂pin₂). | The quality of the boron source directly impacts the reaction efficiency. |
| 4. Anhydrous Conditions | Ensure the reaction is carried out under strictly anhydrous conditions. | Water can lead to the hydrolysis of the diboron reagent and the boronic ester product, as well as promote protodeboronation. |
Experimental Protocol: Miyaura Borylation of Bromobenzofuran
-
To a solution of the bromobenzofuran starting material in an anhydrous aprotic solvent (e.g., dioxane or toluene), add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., potassium acetate).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, the reaction is worked up to isolate the benzofuran boronate ester.
Issue 3: Formation of Polymorphs and Solvates in the Final Product
Symptoms:
-
Inconsistent crystalline form of the final this compound product.
-
Presence of solvates (e.g., with THF).
Potential Cause: The final crystallization process is sensitive to solvent composition and temperature, leading to the formation of different polymorphic forms or solvates. This compound is known to exist in at least three non-solvated polymorphic forms and a stable heterosolvate.[1]
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Crystallization Solvent | Carefully control the composition of the crystallization solvent system (e.g., mixtures of THF, 2-propanol, and water). | The solvent composition directly influences which polymorphic form or solvate is thermodynamically favored. |
| 2. Temperature Control | Maintain a consistent temperature profile during crystallization and isolation. | Temperature can affect the relative stability of different crystalline forms. |
| 3. Seeding | Use seed crystals of the desired polymorph (Form 1) to direct the crystallization. | Seeding helps to ensure the formation of the desired crystalline form and can improve batch-to-batch consistency. |
| 4. Drying Conditions | Optimize the drying conditions (temperature and vacuum) to remove any residual solvents and prevent form conversion. | Inappropriate drying can lead to the collapse of the crystal lattice or conversion to a different polymorph. |
Data Summary
Table 1: Key Intermediates and Potential Issues
| Intermediate | Structure/Fragment | Associated Issue | Key Troubleshooting Focus |
| Indoloboronic acid (7) | Fragment A | Instability leading to low yields and impurities | "Through-process" handling, inert atmosphere |
| Benzofuran boronate | Fragment B | Low borylation efficiency, side reactions | Catalyst/ligand optimization, anhydrous conditions |
| This compound (Final Product) | Final API | Polymorphism and solvate formation | Crystallization solvent and temperature control |
Visualizations
This compound Synthesis Pathway Overview
Caption: Overview of the convergent synthesis of this compound.
Troubleshooting Workflow for Unstable Intermediates
Caption: A logical workflow for troubleshooting issues in the this compound synthesis.
References
Validation & Comparative
Comparing the efficacy of MK-8876 against different HCV genotypes
A comprehensive analysis of the in-vitro efficacy of MK-8876 against a spectrum of Hepatitis C Virus (HCV) genotypes reveals its potential as a broad-spectrum antiviral agent. This guide provides a comparative overview of this compound's performance against other established HCV treatments, supported by available experimental data.
This compound is a novel non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C virus. Developed to address the genetic diversity of HCV, this compound was designed to exhibit a pan-genotypic profile, demonstrating effectiveness against a wide array of HCV genotypes and their common mutations[1]. Preclinical studies have shown that this compound effectively inhibits the NS5B polymerase of HCV genotypes 1a, 1b, 2a, 2b, 3a, and 4a, with half-maximal effective concentrations (EC50) in the nanomolar range[1][2].
In-Vitro Efficacy of this compound
While specific EC50 values from the definitive publication by McComas et al. are not publicly available in the immediate search results, the research indicates that this compound's potency is in the nanomolar range across major HCV genotypes[1][2]. This broad activity is a significant advantage in HCV therapy, where genotype-specific treatments can complicate clinical management.
Comparative Efficacy with Other Direct-Acting Antivirals
To contextualize the potential of this compound, it is essential to compare its expected pan-genotypic activity with the established efficacy of other direct-acting antivirals (DAAs). The following tables summarize the Sustained Virologic Response (SVR) rates of several key HCV treatment regimens across different genotypes. SVR, defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), is the primary endpoint for HCV treatment efficacy.
| Treatment Regimen | Genotype 1a | Genotype 1b | Genotype 2 | Genotype 3 | Genotype 4 | Genotype 5 | Genotype 6 |
| Glecaprevir/Pibrentasvir (B610101) | 97-100% | 97-100% | 96-100% | 83-94% | 100% | 100% | 100% |
| Elbasvir/Grazoprevir | 92% | 99% | - | - | 100% | - | 80% |
| Sofosbuvir (B1194449) + Ribavirin (B1680618) | 50-76% | 50-76% | 93% | 85-90% | - | - | - |
Note: Efficacy rates are derived from various clinical trials and may vary based on patient population (treatment-naïve vs. treatment-experienced, presence of cirrhosis)[3][4][5][6][7][8][9][10].
Clinical Development of this compound
This compound advanced into Phase 1 monotherapy clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity in patients with chronic HCV infection[1]. A specific Phase 1 study, identified as this compound-003, was designed to assess the compound in patients infected with HCV genotypes 1a and 3. While the detailed results of this trial are not publicly available in the immediate search results, such studies are crucial for determining the in-vivo efficacy and safety profile of the drug.
Mechanism of Action and Signaling Pathway
This compound functions by binding to an allosteric site on the HCV NS5B polymerase, a key enzyme in the viral replication cycle. This binding induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize new viral RNA.
Figure 1. Simplified schematic of the HCV replication cycle and the inhibitory action of this compound on the NS5B polymerase.
Experimental Protocols
The evaluation of this compound's efficacy relies on established in-vitro and clinical trial methodologies.
In-Vitro HCV Replicon Assay
This assay is a cornerstone for assessing the antiviral activity of compounds against HCV replication in a cell-based system.
Objective: To determine the EC50 of this compound against various HCV genotypes.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells, which are permissive to HCV replication, are cultured in appropriate media.
-
Replicon Transfection: Cells are transfected with subgenomic HCV replicon RNAs representing different genotypes. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: Transfected cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
For luciferase-based replicons, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Alternatively, HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The reduction in reporter signal or HCV RNA levels in the presence of this compound is used to calculate the EC50 value, which is the concentration of the drug that inhibits 50% of viral replication.
Figure 2. Workflow for the in-vitro HCV replicon assay.
Phase 1 Clinical Trial Design
Clinical trials are essential to evaluate the safety and efficacy of a new drug in humans.
Objective: To assess the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in patients with chronic HCV infection.
Methodology:
-
Patient Recruitment: A cohort of patients with chronic HCV infection (genotypes 1a and 3 in the case of the this compound-003 trial) are enrolled.
-
Dosing: Patients receive a specific dose of this compound for a defined period (e.g., daily for 7 days).
-
Monitoring:
-
Safety: Patients are monitored for any adverse events through clinical assessments and laboratory tests.
-
Pharmacokinetics: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion of this compound.
-
Antiviral Activity: HCV RNA levels in the blood are measured at baseline and at multiple time points during and after treatment to assess the reduction in viral load.
-
-
Data Analysis: The change in HCV RNA from baseline is the primary measure of antiviral efficacy. Safety and pharmacokinetic data are also analyzed to determine the overall profile of the drug.
Conclusion
This compound demonstrates promising pan-genotypic activity against a broad range of HCV genotypes in preclinical studies. Its mechanism of action, targeting the essential NS5B polymerase, makes it a valuable candidate for inclusion in combination therapies for HCV. While detailed clinical efficacy data is not yet widely available, the progression to Phase 1 trials underscores its potential. Further clinical development will be crucial to fully elucidate its role in the evolving landscape of HCV treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Elbasvir/Grazoprevir in Patients With Hepatitis C Virus Infection and Compensated Cirrhosis: An Integrated Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of sofosbuvir plus ribavirin in treatment-naive patients with genotype-1 and -3 HCV infection: results from a Russian Phase IIIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. High SVR12 with 8-week and 12-week glecaprevir/pibrentasvir therapy: An integrated analysis of HCV genotype 1-6 patients without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glecaprevir and pibrentasvir yield high response rates in patients with HCV genotype 1-6 without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. Grazoprevir-Elbasvir Combination Therapy for Treatment-Naive Cirrhotic and Noncirrhotic Patients With Chronic Hepatitis C Virus Genotype 1, 4, or 6 Infection: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of MK-8876 against different HCV genotypes
A comprehensive analysis of the in-vitro efficacy of MK-8876 against a spectrum of Hepatitis C Virus (HCV) genotypes reveals its potential as a broad-spectrum antiviral agent. This guide provides a comparative overview of this compound's performance against other established HCV treatments, supported by available experimental data.
This compound is a novel non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C virus. Developed to address the genetic diversity of HCV, this compound was designed to exhibit a pan-genotypic profile, demonstrating effectiveness against a wide array of HCV genotypes and their common mutations[1]. Preclinical studies have shown that this compound effectively inhibits the NS5B polymerase of HCV genotypes 1a, 1b, 2a, 2b, 3a, and 4a, with half-maximal effective concentrations (EC50) in the nanomolar range[1][2].
In-Vitro Efficacy of this compound
While specific EC50 values from the definitive publication by McComas et al. are not publicly available in the immediate search results, the research indicates that this compound's potency is in the nanomolar range across major HCV genotypes[1][2]. This broad activity is a significant advantage in HCV therapy, where genotype-specific treatments can complicate clinical management.
Comparative Efficacy with Other Direct-Acting Antivirals
To contextualize the potential of this compound, it is essential to compare its expected pan-genotypic activity with the established efficacy of other direct-acting antivirals (DAAs). The following tables summarize the Sustained Virologic Response (SVR) rates of several key HCV treatment regimens across different genotypes. SVR, defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), is the primary endpoint for HCV treatment efficacy.
| Treatment Regimen | Genotype 1a | Genotype 1b | Genotype 2 | Genotype 3 | Genotype 4 | Genotype 5 | Genotype 6 |
| Glecaprevir/Pibrentasvir | 97-100% | 97-100% | 96-100% | 83-94% | 100% | 100% | 100% |
| Elbasvir/Grazoprevir | 92% | 99% | - | - | 100% | - | 80% |
| Sofosbuvir + Ribavirin | 50-76% | 50-76% | 93% | 85-90% | - | - | - |
Note: Efficacy rates are derived from various clinical trials and may vary based on patient population (treatment-naïve vs. treatment-experienced, presence of cirrhosis)[3][4][5][6][7][8][9][10].
Clinical Development of this compound
This compound advanced into Phase 1 monotherapy clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity in patients with chronic HCV infection[1]. A specific Phase 1 study, identified as this compound-003, was designed to assess the compound in patients infected with HCV genotypes 1a and 3. While the detailed results of this trial are not publicly available in the immediate search results, such studies are crucial for determining the in-vivo efficacy and safety profile of the drug.
Mechanism of Action and Signaling Pathway
This compound functions by binding to an allosteric site on the HCV NS5B polymerase, a key enzyme in the viral replication cycle. This binding induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize new viral RNA.
Figure 1. Simplified schematic of the HCV replication cycle and the inhibitory action of this compound on the NS5B polymerase.
Experimental Protocols
The evaluation of this compound's efficacy relies on established in-vitro and clinical trial methodologies.
In-Vitro HCV Replicon Assay
This assay is a cornerstone for assessing the antiviral activity of compounds against HCV replication in a cell-based system.
Objective: To determine the EC50 of this compound against various HCV genotypes.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells, which are permissive to HCV replication, are cultured in appropriate media.
-
Replicon Transfection: Cells are transfected with subgenomic HCV replicon RNAs representing different genotypes. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: Transfected cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
For luciferase-based replicons, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Alternatively, HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The reduction in reporter signal or HCV RNA levels in the presence of this compound is used to calculate the EC50 value, which is the concentration of the drug that inhibits 50% of viral replication.
Figure 2. Workflow for the in-vitro HCV replicon assay.
Phase 1 Clinical Trial Design
Clinical trials are essential to evaluate the safety and efficacy of a new drug in humans.
Objective: To assess the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in patients with chronic HCV infection.
Methodology:
-
Patient Recruitment: A cohort of patients with chronic HCV infection (genotypes 1a and 3 in the case of the this compound-003 trial) are enrolled.
-
Dosing: Patients receive a specific dose of this compound for a defined period (e.g., daily for 7 days).
-
Monitoring:
-
Safety: Patients are monitored for any adverse events through clinical assessments and laboratory tests.
-
Pharmacokinetics: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion of this compound.
-
Antiviral Activity: HCV RNA levels in the blood are measured at baseline and at multiple time points during and after treatment to assess the reduction in viral load.
-
-
Data Analysis: The change in HCV RNA from baseline is the primary measure of antiviral efficacy. Safety and pharmacokinetic data are also analyzed to determine the overall profile of the drug.
Conclusion
This compound demonstrates promising pan-genotypic activity against a broad range of HCV genotypes in preclinical studies. Its mechanism of action, targeting the essential NS5B polymerase, makes it a valuable candidate for inclusion in combination therapies for HCV. While detailed clinical efficacy data is not yet widely available, the progression to Phase 1 trials underscores its potential. Further clinical development will be crucial to fully elucidate its role in the evolving landscape of HCV treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Elbasvir/Grazoprevir in Patients With Hepatitis C Virus Infection and Compensated Cirrhosis: An Integrated Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of sofosbuvir plus ribavirin in treatment-naive patients with genotype-1 and -3 HCV infection: results from a Russian Phase IIIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. High SVR12 with 8-week and 12-week glecaprevir/pibrentasvir therapy: An integrated analysis of HCV genotype 1-6 patients without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glecaprevir and pibrentasvir yield high response rates in patients with HCV genotype 1-6 without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. Grazoprevir-Elbasvir Combination Therapy for Treatment-Naive Cirrhotic and Noncirrhotic Patients With Chronic Hepatitis C Virus Genotype 1, 4, or 6 Infection: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MK-8876 with Other NS5B Inhibitors: A Guide for Researchers
A detailed examination of the non-nucleoside inhibitor MK-8876 in comparison to other key inhibitors of the hepatitis C virus (HCV) NS5B polymerase reveals a promising profile characterized by pan-genotypic activity and a high barrier to resistance. This guide provides a comprehensive analysis of this compound alongside the nucleoside inhibitor (NI) sofosbuvir (B1194449), and the non-nucleoside inhibitors (NNIs) dasabuvir (B606944) and beclabuvir (B1262438), offering researchers and drug development professionals a consolidated resource of their performance based on available experimental data.
Executive Summary
This compound, a novel benzofuran (B130515) derivative, distinguishes itself as a potent, pan-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase. It demonstrates efficacy across a broad range of HCV genotypes with EC50 values in the nanomolar range and maintains its potency against clinically relevant mutant strains. In comparison, while sofosbuvir also offers pan-genotypic coverage, its mechanism as a nucleoside analog differs fundamentally from the allosteric inhibition of NNIs like this compound, dasabuvir, and beclabuvir. Dasabuvir's activity is primarily limited to genotype 1, and while beclabuvir shows broader activity than dasabuvir, this compound appears to offer a more comprehensive pan-genotypic profile.
Data Presentation: In Vitro Efficacy and Resistance Profiles
The following tables summarize the in vitro efficacy (EC50) and resistance profiles of this compound and its comparators against various HCV genotypes and common resistance-associated substitutions (RASs).
Table 1: Comparative In Vitro Efficacy (EC50, nM) of NS5B Inhibitors Against HCV Genotypes
| Inhibitor | Class | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| This compound | NNI (Palm II) | Nanomolar range | Nanomolar range | Nanomolar range | Nanomolar range | Nanomolar range | Nanomolar range | Data N/A | Data N/A |
| Sofosbuvir | NI (Active Site) | 40 - 110 | 90 - 130 | 32 - 50 | Data N/A | 50 - 120 | 30 - 130 | ~90 | ~40 |
| Dasabuvir | NNI (Palm I) | 7.7[1] | 1.8[1] | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| Beclabuvir | NNI (Thumb I) | 3[2] | 6[2] | Data N/A | Data N/A | <28 | <28 | <28 | Data N/A |
Note: Specific EC50 values for this compound across a comprehensive panel of genotypes are consistently reported in the literature to be in the "nanomolar range"[1][3]. However, a detailed side-by-side numerical comparison from a single source is not publicly available. Data for sofosbuvir represents a range of reported mean EC50 values[3].
Table 2: Comparative Resistance Profiles of NS5B Inhibitors
| Inhibitor | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50 |
| This compound | Maintains potency against clinically relevant mutants[1][3]. Specific RAS data is limited in publicly available literature. | Data N/A |
| Sofosbuvir | S282T[3][4] | 2.4 - 18[3] |
| Dasabuvir | GT1a: C316Y, S556G. GT1b: C316Y, M414T[5] | High |
| Beclabuvir | P495L/S[6] | Data N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
HCV NS5B Polymerase Activity Assay (In Vitro)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase (RdRp) activity of recombinant NS5B protein.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl
-
Test compounds (dissolved in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and primer.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (no compound) is run in parallel.
-
Initiate the reaction by adding the purified NS5B enzyme and the rNTP mix (containing the radiolabeled rNTP).
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of 50 mM EDTA.
-
Spot the reaction mixture onto DE81 filter paper and allow it to air dry.
-
Wash the filter paper three times with 5% dibasic sodium phosphate (B84403) to remove unincorporated radiolabeled rNTPs.
-
Wash once with ethanol (B145695) and allow to air dry.
-
Place the filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
HCV Replicon Assay (Cell-Based)
This assay assesses the antiviral activity of a compound in a cellular context using Huh-7 human hepatoma cells that harbor a subgenomic or full-length HCV replicon. These replicons contain a reporter gene (e.g., luciferase) for easy quantification of viral replication.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compounds (dissolved in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO control.
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the DMSO control and determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).
-
A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the CC50 (the concentration of the compound that reduces cell viability by 50%) and calculate the selectivity index (SI = CC50/EC50).
Mandatory Visualization
HCV Replication and NS5B Inhibition Pathway
Caption: HCV replication cycle and points of NS5B inhibitor action.
Experimental Workflow for NS5B Inhibitor Evaluation
Caption: General workflow for screening and evaluating NS5B inhibitors.
References
- 1. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. Patterns of Resistance-Associated Substitutions in Patients With Chronic HCV Infection Following Treatment With Direct-Acting Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MK-8876 with Other NS5B Inhibitors: A Guide for Researchers
A detailed examination of the non-nucleoside inhibitor MK-8876 in comparison to other key inhibitors of the hepatitis C virus (HCV) NS5B polymerase reveals a promising profile characterized by pan-genotypic activity and a high barrier to resistance. This guide provides a comprehensive analysis of this compound alongside the nucleoside inhibitor (NI) sofosbuvir, and the non-nucleoside inhibitors (NNIs) dasabuvir and beclabuvir, offering researchers and drug development professionals a consolidated resource of their performance based on available experimental data.
Executive Summary
This compound, a novel benzofuran derivative, distinguishes itself as a potent, pan-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase. It demonstrates efficacy across a broad range of HCV genotypes with EC50 values in the nanomolar range and maintains its potency against clinically relevant mutant strains. In comparison, while sofosbuvir also offers pan-genotypic coverage, its mechanism as a nucleoside analog differs fundamentally from the allosteric inhibition of NNIs like this compound, dasabuvir, and beclabuvir. Dasabuvir's activity is primarily limited to genotype 1, and while beclabuvir shows broader activity than dasabuvir, this compound appears to offer a more comprehensive pan-genotypic profile.
Data Presentation: In Vitro Efficacy and Resistance Profiles
The following tables summarize the in vitro efficacy (EC50) and resistance profiles of this compound and its comparators against various HCV genotypes and common resistance-associated substitutions (RASs).
Table 1: Comparative In Vitro Efficacy (EC50, nM) of NS5B Inhibitors Against HCV Genotypes
| Inhibitor | Class | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| This compound | NNI (Palm II) | Nanomolar range | Nanomolar range | Nanomolar range | Nanomolar range | Nanomolar range | Nanomolar range | Data N/A | Data N/A |
| Sofosbuvir | NI (Active Site) | 40 - 110 | 90 - 130 | 32 - 50 | Data N/A | 50 - 120 | 30 - 130 | ~90 | ~40 |
| Dasabuvir | NNI (Palm I) | 7.7[1] | 1.8[1] | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| Beclabuvir | NNI (Thumb I) | 3[2] | 6[2] | Data N/A | Data N/A | <28 | <28 | <28 | Data N/A |
Note: Specific EC50 values for this compound across a comprehensive panel of genotypes are consistently reported in the literature to be in the "nanomolar range"[1][3]. However, a detailed side-by-side numerical comparison from a single source is not publicly available. Data for sofosbuvir represents a range of reported mean EC50 values[3].
Table 2: Comparative Resistance Profiles of NS5B Inhibitors
| Inhibitor | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50 |
| This compound | Maintains potency against clinically relevant mutants[1][3]. Specific RAS data is limited in publicly available literature. | Data N/A |
| Sofosbuvir | S282T[3][4] | 2.4 - 18[3] |
| Dasabuvir | GT1a: C316Y, S556G. GT1b: C316Y, M414T[5] | High |
| Beclabuvir | P495L/S[6] | Data N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
HCV NS5B Polymerase Activity Assay (In Vitro)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase (RdRp) activity of recombinant NS5B protein.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl
-
Test compounds (dissolved in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and primer.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (no compound) is run in parallel.
-
Initiate the reaction by adding the purified NS5B enzyme and the rNTP mix (containing the radiolabeled rNTP).
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of 50 mM EDTA.
-
Spot the reaction mixture onto DE81 filter paper and allow it to air dry.
-
Wash the filter paper three times with 5% dibasic sodium phosphate to remove unincorporated radiolabeled rNTPs.
-
Wash once with ethanol and allow to air dry.
-
Place the filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
HCV Replicon Assay (Cell-Based)
This assay assesses the antiviral activity of a compound in a cellular context using Huh-7 human hepatoma cells that harbor a subgenomic or full-length HCV replicon. These replicons contain a reporter gene (e.g., luciferase) for easy quantification of viral replication.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compounds (dissolved in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO control.
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the DMSO control and determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).
-
A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the CC50 (the concentration of the compound that reduces cell viability by 50%) and calculate the selectivity index (SI = CC50/EC50).
Mandatory Visualization
HCV Replication and NS5B Inhibition Pathway
Caption: HCV replication cycle and points of NS5B inhibitor action.
Experimental Workflow for NS5B Inhibitor Evaluation
Caption: General workflow for screening and evaluating NS5B inhibitors.
References
- 1. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. Patterns of Resistance-Associated Substitutions in Patients With Chronic HCV Infection Following Treatment With Direct-Acting Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of HCV Resistance: A Comparative Analysis of MK-8876
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. However, the emergence of drug resistance remains a critical challenge. This guide provides a comparative overview of the investigational HCV NS5B inhibitor, MK-8876, in the context of cross-resistance with other major classes of DAAs. While specific quantitative cross-resistance data for this compound is not extensively available in the public domain, this document synthesizes the existing knowledge on its mechanism of action and general resistance profile, alongside standardized protocols and conceptual frameworks for evaluating antiviral cross-resistance.
Understanding this compound: A Pan-Genotypic NS5B Inhibitor
This compound is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] It distinguishes itself by binding to a site that encompasses both the palm I and palm II regions of the enzyme.[1] This unique binding mode is believed to contribute to its pan-genotypic activity and its reported potency against some clinically relevant HCV mutants.[1]
Cross-Resistance Profile of this compound: A Data Gap
A comprehensive understanding of an antiviral's cross-resistance profile is paramount for its clinical development and strategic use in combination therapies. This involves assessing its potency against viral strains that have developed resistance to other classes of DAAs, namely NS3/4A protease inhibitors and NS5A inhibitors.
Unfortunately, detailed, publicly available experimental data quantifying the cross-resistance of this compound with other DAAs is limited. The available literature describes this compound as maintaining potency against "clinically relevant mutants," but specific fold-change data from head-to-head comparative studies are not provided.[1]
To illustrate how such data would be presented, the following table provides a template populated with hypothetical values. This structure is standard for reporting cross-resistance studies and allows for a clear comparison of antiviral activity against various resistant mutants.
Table 1: Illustrative Cross-Resistance Profile of this compound and Other Direct-Acting Antivirals (Hypothetical Data)
| HCV Replicon | Resistance-Associated Substitution (RAS) | Drug Class of RAS | This compound Fold Change in EC50 | Protease Inhibitor (e.g., Voxilaprevir) Fold Change in EC50 | NS5A Inhibitor (e.g., Velpatasvir) Fold Change in EC50 | NS5B NNI (e.g., Dasabuvir) Fold Change in EC50 |
| Wild-Type (GT1a) | None | - | 1.0 | 1.0 | 1.0 | 1.0 |
| NS3/4A RAS | ||||||
| GT1a | D168A | Protease Inhibitor | 1.2 | >100 | 0.9 | 1.1 |
| GT1a | R155K | Protease Inhibitor | 0.9 | >50 | 1.1 | 1.0 |
| NS5A RAS | ||||||
| GT1a | M28T | NS5A Inhibitor | 1.5 | 1.0 | >200 | 1.3 |
| GT1a | Y93H | NS5A Inhibitor | 1.3 | 1.2 | >1000 | 1.4 |
| NS5B NNI RAS | ||||||
| GT1b | C316Y | NS5B NNI | >50 | 1.1 | 1.3 | >500 |
| GT1b | S556G | NS5B NNI | >40 | 0.8 | 1.0 | >400 |
Fold change in EC50 is calculated as the EC50 value against the mutant replicon divided by the EC50 value against the wild-type replicon.
Experimental Protocol: In Vitro Cross-Resistance Assessment Using HCV Replicon Assays
The following is a representative protocol for determining the cross-resistance profile of an antiviral compound like this compound.
Objective: To determine the in vitro potency of this compound against HCV replicons carrying resistance-associated substitutions (RASs) for NS3/4A protease inhibitors, NS5A inhibitors, and other NS5B inhibitors.
Materials:
-
Huh-7.5 cells or equivalent hepatoma cell line.
-
HCV subgenomic replicon constructs (e.g., genotype 1a or 1b) containing a reporter gene (e.g., luciferase).
-
Site-directed mutagenesis kit to introduce specific RASs into the replicon constructs.
-
Cell culture reagents: DMEM, fetal bovine serum (FBS), penicillin-streptomycin, non-essential amino acids.
-
G418 (geneticin) for stable cell line selection.
-
Test compound (this compound) and reference compounds (representative DAAs from each class).
-
Luciferase assay reagent.
-
96-well cell culture plates.
Methodology:
-
Generation of Resistant Replicon Cell Lines:
-
Introduce specific RASs (e.g., D168A in NS3, Y93H in NS5A, C316Y in NS5B) into the wild-type HCV replicon plasmid using site-directed mutagenesis.
-
Linearize the wild-type and mutant replicon plasmids and perform in vitro transcription to generate RNA.
-
Electroporate the RNA transcripts into Huh-7.5 cells.
-
Select for stable replicon-harboring cell lines by treating with G418.
-
Expand and characterize the resulting stable cell lines to confirm the presence of the intended mutation and stable replicon replication.
-
-
Antiviral Potency Assay:
-
Seed the stable wild-type and mutant replicon cell lines into 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of this compound and the reference DAA compounds. Include a no-drug control.
-
Incubate the plates for 72 hours.
-
-
Quantification of HCV Replication:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions. Luciferase activity is proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each compound against each replicon cell line by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a four-parameter logistic regression model.
-
Determine the fold change in resistance by dividing the EC50 value for a given compound against a mutant replicon by its EC50 value against the wild-type replicon.
-
Visualizing Experimental and Mechanistic Frameworks
Diagram 1: Experimental Workflow for Cross-Resistance Testing
References
Navigating the Landscape of HCV Resistance: A Comparative Analysis of MK-8876
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. However, the emergence of drug resistance remains a critical challenge. This guide provides a comparative overview of the investigational HCV NS5B inhibitor, MK-8876, in the context of cross-resistance with other major classes of DAAs. While specific quantitative cross-resistance data for this compound is not extensively available in the public domain, this document synthesizes the existing knowledge on its mechanism of action and general resistance profile, alongside standardized protocols and conceptual frameworks for evaluating antiviral cross-resistance.
Understanding this compound: A Pan-Genotypic NS5B Inhibitor
This compound is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] It distinguishes itself by binding to a site that encompasses both the palm I and palm II regions of the enzyme.[1] This unique binding mode is believed to contribute to its pan-genotypic activity and its reported potency against some clinically relevant HCV mutants.[1]
Cross-Resistance Profile of this compound: A Data Gap
A comprehensive understanding of an antiviral's cross-resistance profile is paramount for its clinical development and strategic use in combination therapies. This involves assessing its potency against viral strains that have developed resistance to other classes of DAAs, namely NS3/4A protease inhibitors and NS5A inhibitors.
Unfortunately, detailed, publicly available experimental data quantifying the cross-resistance of this compound with other DAAs is limited. The available literature describes this compound as maintaining potency against "clinically relevant mutants," but specific fold-change data from head-to-head comparative studies are not provided.[1]
To illustrate how such data would be presented, the following table provides a template populated with hypothetical values. This structure is standard for reporting cross-resistance studies and allows for a clear comparison of antiviral activity against various resistant mutants.
Table 1: Illustrative Cross-Resistance Profile of this compound and Other Direct-Acting Antivirals (Hypothetical Data)
| HCV Replicon | Resistance-Associated Substitution (RAS) | Drug Class of RAS | This compound Fold Change in EC50 | Protease Inhibitor (e.g., Voxilaprevir) Fold Change in EC50 | NS5A Inhibitor (e.g., Velpatasvir) Fold Change in EC50 | NS5B NNI (e.g., Dasabuvir) Fold Change in EC50 |
| Wild-Type (GT1a) | None | - | 1.0 | 1.0 | 1.0 | 1.0 |
| NS3/4A RAS | ||||||
| GT1a | D168A | Protease Inhibitor | 1.2 | >100 | 0.9 | 1.1 |
| GT1a | R155K | Protease Inhibitor | 0.9 | >50 | 1.1 | 1.0 |
| NS5A RAS | ||||||
| GT1a | M28T | NS5A Inhibitor | 1.5 | 1.0 | >200 | 1.3 |
| GT1a | Y93H | NS5A Inhibitor | 1.3 | 1.2 | >1000 | 1.4 |
| NS5B NNI RAS | ||||||
| GT1b | C316Y | NS5B NNI | >50 | 1.1 | 1.3 | >500 |
| GT1b | S556G | NS5B NNI | >40 | 0.8 | 1.0 | >400 |
Fold change in EC50 is calculated as the EC50 value against the mutant replicon divided by the EC50 value against the wild-type replicon.
Experimental Protocol: In Vitro Cross-Resistance Assessment Using HCV Replicon Assays
The following is a representative protocol for determining the cross-resistance profile of an antiviral compound like this compound.
Objective: To determine the in vitro potency of this compound against HCV replicons carrying resistance-associated substitutions (RASs) for NS3/4A protease inhibitors, NS5A inhibitors, and other NS5B inhibitors.
Materials:
-
Huh-7.5 cells or equivalent hepatoma cell line.
-
HCV subgenomic replicon constructs (e.g., genotype 1a or 1b) containing a reporter gene (e.g., luciferase).
-
Site-directed mutagenesis kit to introduce specific RASs into the replicon constructs.
-
Cell culture reagents: DMEM, fetal bovine serum (FBS), penicillin-streptomycin, non-essential amino acids.
-
G418 (geneticin) for stable cell line selection.
-
Test compound (this compound) and reference compounds (representative DAAs from each class).
-
Luciferase assay reagent.
-
96-well cell culture plates.
Methodology:
-
Generation of Resistant Replicon Cell Lines:
-
Introduce specific RASs (e.g., D168A in NS3, Y93H in NS5A, C316Y in NS5B) into the wild-type HCV replicon plasmid using site-directed mutagenesis.
-
Linearize the wild-type and mutant replicon plasmids and perform in vitro transcription to generate RNA.
-
Electroporate the RNA transcripts into Huh-7.5 cells.
-
Select for stable replicon-harboring cell lines by treating with G418.
-
Expand and characterize the resulting stable cell lines to confirm the presence of the intended mutation and stable replicon replication.
-
-
Antiviral Potency Assay:
-
Seed the stable wild-type and mutant replicon cell lines into 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of this compound and the reference DAA compounds. Include a no-drug control.
-
Incubate the plates for 72 hours.
-
-
Quantification of HCV Replication:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions. Luciferase activity is proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each compound against each replicon cell line by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a four-parameter logistic regression model.
-
Determine the fold change in resistance by dividing the EC50 value for a given compound against a mutant replicon by its EC50 value against the wild-type replicon.
-
Visualizing Experimental and Mechanistic Frameworks
Diagram 1: Experimental Workflow for Cross-Resistance Testing
References
Validating the Pan-Genotypic Profile of MK-8876 Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside inhibitor MK-8876's performance against various Hepatitis C Virus (HCV) genotypes, with a focus on its validation against clinical isolates. The information presented is supported by available experimental data and detailed methodologies to assist researchers in their evaluation of novel antiviral compounds.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and other relevant HCV NS5B polymerase inhibitors against different HCV genotypes. This data, derived from HCV replicon assays, allows for a direct comparison of their pan-genotypic profiles.
Table 1: In Vitro Efficacy of this compound Against Various HCV Genotypes
| HCV Genotype | This compound EC50 (nM) |
| 1a | Several nanomoles[1] |
| 1b | Several nanomoles[1] |
| 2a | Several nanomoles[1] |
| 2b | Several nanomoles[1] |
| 3a | Several nanomoles[1] |
| 4a | Several nanomoles[1] |
Note: Specific EC50 values for this compound are reported to be in the nanomolar range, indicating potent activity across major genotypes. However, precise values from publicly available literature are limited.
Table 2: Comparative Efficacy of Pan-Genotypic NS5B Inhibitors
| HCV Genotype/Subtype | Sofosbuvir EC50 (nM) | Beclabuvir IC50 (nM) |
| Genotype 1 | < 28 | |
| 1a | 62 (range: 29-128) | - |
| 1b | 102 (range: 45-170) | - |
| Genotype 2 | 29 (range: 14-81) | - |
| Genotype 3 | 81 (range: 24-181) | < 28 |
| Genotype 4 | 130 | < 28 |
| Genotype 5 | - | < 28 |
Data for Sofosbuvir sourced from studies on clinical isolates.[1] Data for Beclabuvir is based on recombinant NS5B protein inhibition.
Experimental Protocols: HCV Replicon Assay
The determination of a compound's in vitro antiviral activity against HCV is commonly performed using a subgenomic replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a self-replicating HCV RNA molecule (replicon), which contains the viral nonstructural proteins necessary for replication, including the NS5B polymerase.
Detailed Methodology for Genotype 1b HCV Replicon Colony Formation Assay:
-
Cell Culture:
-
HCV genotype 1b subgenomic replicon-containing Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 to maintain the selection of replicon-harboring cells.
-
-
Compound Treatment:
-
Replicon cells are seeded in 96-well plates.
-
The test compound (e.g., this compound) is serially diluted to various concentrations.
-
The diluted compounds are added to the cells and incubated for a defined period (e.g., 72 hours).
-
-
Quantification of HCV RNA Replication:
-
The level of HCV RNA replication is typically quantified by measuring the activity of a reporter gene (e.g., luciferase) that has been engineered into the replicon.
-
Alternatively, for colony formation assays, after a longer incubation period with the drug, the cells are stained, and the number of surviving, G418-resistant colonies is counted. A reduction in colony formation indicates inhibition of HCV replication.
-
-
Data Analysis:
-
The 50% effective concentration (EC50) is calculated. This value represents the concentration of the compound that inhibits 50% of HCV replication.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to HCV replication and the mechanism of action of NS5B inhibitors.
References
Validating the Pan-Genotypic Profile of MK-8876 Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside inhibitor MK-8876's performance against various Hepatitis C Virus (HCV) genotypes, with a focus on its validation against clinical isolates. The information presented is supported by available experimental data and detailed methodologies to assist researchers in their evaluation of novel antiviral compounds.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and other relevant HCV NS5B polymerase inhibitors against different HCV genotypes. This data, derived from HCV replicon assays, allows for a direct comparison of their pan-genotypic profiles.
Table 1: In Vitro Efficacy of this compound Against Various HCV Genotypes
| HCV Genotype | This compound EC50 (nM) |
| 1a | Several nanomoles[1] |
| 1b | Several nanomoles[1] |
| 2a | Several nanomoles[1] |
| 2b | Several nanomoles[1] |
| 3a | Several nanomoles[1] |
| 4a | Several nanomoles[1] |
Note: Specific EC50 values for this compound are reported to be in the nanomolar range, indicating potent activity across major genotypes. However, precise values from publicly available literature are limited.
Table 2: Comparative Efficacy of Pan-Genotypic NS5B Inhibitors
| HCV Genotype/Subtype | Sofosbuvir EC50 (nM) | Beclabuvir IC50 (nM) |
| Genotype 1 | < 28 | |
| 1a | 62 (range: 29-128) | - |
| 1b | 102 (range: 45-170) | - |
| Genotype 2 | 29 (range: 14-81) | - |
| Genotype 3 | 81 (range: 24-181) | < 28 |
| Genotype 4 | 130 | < 28 |
| Genotype 5 | - | < 28 |
Data for Sofosbuvir sourced from studies on clinical isolates.[1] Data for Beclabuvir is based on recombinant NS5B protein inhibition.
Experimental Protocols: HCV Replicon Assay
The determination of a compound's in vitro antiviral activity against HCV is commonly performed using a subgenomic replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a self-replicating HCV RNA molecule (replicon), which contains the viral nonstructural proteins necessary for replication, including the NS5B polymerase.
Detailed Methodology for Genotype 1b HCV Replicon Colony Formation Assay:
-
Cell Culture:
-
HCV genotype 1b subgenomic replicon-containing Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 to maintain the selection of replicon-harboring cells.
-
-
Compound Treatment:
-
Replicon cells are seeded in 96-well plates.
-
The test compound (e.g., this compound) is serially diluted to various concentrations.
-
The diluted compounds are added to the cells and incubated for a defined period (e.g., 72 hours).
-
-
Quantification of HCV RNA Replication:
-
The level of HCV RNA replication is typically quantified by measuring the activity of a reporter gene (e.g., luciferase) that has been engineered into the replicon.
-
Alternatively, for colony formation assays, after a longer incubation period with the drug, the cells are stained, and the number of surviving, G418-resistant colonies is counted. A reduction in colony formation indicates inhibition of HCV replication.
-
-
Data Analysis:
-
The 50% effective concentration (EC50) is calculated. This value represents the concentration of the compound that inhibits 50% of HCV replication.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to HCV replication and the mechanism of action of NS5B inhibitors.
References
The Bioavailability of MK-8876: A Comparative Analysis in Preclinical Models
A comparative guide on the oral bioavailability of the investigational compound MK-8876 in rats versus dogs could not be compiled due to the absence of publicly available pharmacokinetic data for this specific molecule in these species.
To fulfill the objective of providing a comprehensive comparison guide for a scientific audience, this document presents an illustrative example using Carbamazepine (B1668303), a well-characterized anticonvulsant drug. The following sections detail the comparative oral bioavailability of Carbamazepine in rats and dogs, including a summary of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of a typical experimental workflow. This guide is intended to serve as a template for researchers and drug development professionals when evaluating and comparing the pharmacokinetic profiles of new chemical entities in different preclinical species.
Illustrative Example: Oral Bioavailability of Carbamazepine in Rats vs. Dogs
Carbamazepine, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits variable oral absorption and bioavailability. Understanding its pharmacokinetic profile in different preclinical species is crucial for predicting its behavior in humans.
Data Presentation: Pharmacokinetic Parameters of Carbamazepine
The following table summarizes the key pharmacokinetic parameters of Carbamazepine following oral administration in rats and dogs.
| Pharmacokinetic Parameter | Rat (Sprague-Dawley) | Dog (Beagle) |
| Oral Bioavailability (F%) | 61% (males), 80% (females)[1] | 15% (males), 19% (females)[1] |
| Time to Maximum Concentration (Tmax) | ~2 hours[1] | ~2.5 hours[2] |
| Maximum Concentration (Cmax) | Dose-dependent | Dose-dependent |
| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent |
Note: The provided values are derived from specific studies and can vary based on the formulation, dose, and experimental conditions.
Experimental Protocols
The determination of oral bioavailability of a compound involves both intravenous (IV) and oral administration to different groups of animals. The following is a generalized experimental protocol for such studies in rats and dogs.
Animal Models:
-
Rats: Male and female Sprague-Dawley rats are commonly used.[1]
-
Dogs: Beagle dogs are a standard model for pharmaceutical research.[1]
Dosing:
-
Intravenous (IV) Administration: A single bolus injection or infusion of the drug is administered, typically through a tail vein in rats or a cephalic vein in dogs. This allows for the determination of the drug's clearance and volume of distribution, which are essential for calculating absolute bioavailability.
-
Oral (PO) Administration: The drug is administered orally, often via gavage for rats, to ensure accurate dosing.[3] For dogs, the drug may be given in a capsule or as an oral solution.[1]
Sample Collection:
-
Blood samples are collected at predetermined time points after both IV and oral administration.
-
For rats, blood is often collected via the tail vein or through a surgically implanted cannula.
-
In dogs, blood is typically drawn from the cephalic or jugular vein.[4]
Sample Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the drug (and any major metabolites) in the plasma is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for both oral and IV routes.
-
The absolute oral bioavailability (F%) is calculated using the following formula:
-
F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative oral bioavailability study.
Caption: Experimental workflow for a comparative bioavailability study.
Discussion of Interspecies Differences
The illustrative data for Carbamazepine highlights significant differences in oral bioavailability between rats and dogs. The bioavailability is considerably lower in dogs compared to rats.[1] Such species-specific variations can be attributed to several factors, including:
-
First-Pass Metabolism: Differences in the activity of metabolic enzymes in the liver and gut wall can lead to varying extents of drug degradation before it reaches systemic circulation.
-
Gastrointestinal Physiology: Factors such as gastric pH, gastrointestinal transit time, and the presence of transporters can influence drug dissolution and absorption.
-
Drug Formulation: The excipients and the physical form of the drug (e.g., crystalline vs. amorphous) can impact its dissolution rate and subsequent absorption.
Understanding these interspecies differences is critical for extrapolating preclinical data to predict human pharmacokinetics and for selecting the most appropriate animal model for further drug development studies. Rats appear to be a better predictor of carbamazepine absorption in humans than dogs.[5]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Intravenous and oral pharmacokinetic evaluation of a 2-hydroxypropyl-beta-cyclodextrin-based formulation of carbamazepine in the dog: comparison with commercially available tablets and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of carbamazepine polymorphs and dihydrate in rats, related to dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability of MK-8876: A Comparative Analysis in Preclinical Models
A comparative guide on the oral bioavailability of the investigational compound MK-8876 in rats versus dogs could not be compiled due to the absence of publicly available pharmacokinetic data for this specific molecule in these species.
To fulfill the objective of providing a comprehensive comparison guide for a scientific audience, this document presents an illustrative example using Carbamazepine, a well-characterized anticonvulsant drug. The following sections detail the comparative oral bioavailability of Carbamazepine in rats and dogs, including a summary of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of a typical experimental workflow. This guide is intended to serve as a template for researchers and drug development professionals when evaluating and comparing the pharmacokinetic profiles of new chemical entities in different preclinical species.
Illustrative Example: Oral Bioavailability of Carbamazepine in Rats vs. Dogs
Carbamazepine, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits variable oral absorption and bioavailability. Understanding its pharmacokinetic profile in different preclinical species is crucial for predicting its behavior in humans.
Data Presentation: Pharmacokinetic Parameters of Carbamazepine
The following table summarizes the key pharmacokinetic parameters of Carbamazepine following oral administration in rats and dogs.
| Pharmacokinetic Parameter | Rat (Sprague-Dawley) | Dog (Beagle) |
| Oral Bioavailability (F%) | 61% (males), 80% (females)[1] | 15% (males), 19% (females)[1] |
| Time to Maximum Concentration (Tmax) | ~2 hours[1] | ~2.5 hours[2] |
| Maximum Concentration (Cmax) | Dose-dependent | Dose-dependent |
| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent |
Note: The provided values are derived from specific studies and can vary based on the formulation, dose, and experimental conditions.
Experimental Protocols
The determination of oral bioavailability of a compound involves both intravenous (IV) and oral administration to different groups of animals. The following is a generalized experimental protocol for such studies in rats and dogs.
Animal Models:
-
Rats: Male and female Sprague-Dawley rats are commonly used.[1]
-
Dogs: Beagle dogs are a standard model for pharmaceutical research.[1]
Dosing:
-
Intravenous (IV) Administration: A single bolus injection or infusion of the drug is administered, typically through a tail vein in rats or a cephalic vein in dogs. This allows for the determination of the drug's clearance and volume of distribution, which are essential for calculating absolute bioavailability.
-
Oral (PO) Administration: The drug is administered orally, often via gavage for rats, to ensure accurate dosing.[3] For dogs, the drug may be given in a capsule or as an oral solution.[1]
Sample Collection:
-
Blood samples are collected at predetermined time points after both IV and oral administration.
-
For rats, blood is often collected via the tail vein or through a surgically implanted cannula.
-
In dogs, blood is typically drawn from the cephalic or jugular vein.[4]
Sample Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the drug (and any major metabolites) in the plasma is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for both oral and IV routes.
-
The absolute oral bioavailability (F%) is calculated using the following formula:
-
F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative oral bioavailability study.
Caption: Experimental workflow for a comparative bioavailability study.
Discussion of Interspecies Differences
The illustrative data for Carbamazepine highlights significant differences in oral bioavailability between rats and dogs. The bioavailability is considerably lower in dogs compared to rats.[1] Such species-specific variations can be attributed to several factors, including:
-
First-Pass Metabolism: Differences in the activity of metabolic enzymes in the liver and gut wall can lead to varying extents of drug degradation before it reaches systemic circulation.
-
Gastrointestinal Physiology: Factors such as gastric pH, gastrointestinal transit time, and the presence of transporters can influence drug dissolution and absorption.
-
Drug Formulation: The excipients and the physical form of the drug (e.g., crystalline vs. amorphous) can impact its dissolution rate and subsequent absorption.
Understanding these interspecies differences is critical for extrapolating preclinical data to predict human pharmacokinetics and for selecting the most appropriate animal model for further drug development studies. Rats appear to be a better predictor of carbamazepine absorption in humans than dogs.[5]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Intravenous and oral pharmacokinetic evaluation of a 2-hydroxypropyl-beta-cyclodextrin-based formulation of carbamazepine in the dog: comparison with commercially available tablets and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of carbamazepine polymorphs and dihydrate in rats, related to dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Head-to-Head Comparison of the HCV NS5B Inhibitors MK-8876 and Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a cornerstone target in the development of direct-acting antivirals. This guide provides an in-depth in vitro comparison of two potent NS5B inhibitors: MK-8876, a novel non-nucleoside inhibitor, and sofosbuvir (B1194449), a widely used nucleoside analog prodrug. This analysis is based on publicly available preclinical data to inform on their comparative performance in a research context.
Mechanism of Action: Two distinct approaches to inhibiting viral replication
This compound and sofosbuvir employ different strategies to halt HCV replication by targeting the same viral enzyme, the NS5B polymerase.
This compound is a non-nucleoside inhibitor (NNI) that belongs to the 5-aryl benzofuran (B130515) class of molecules. It binds to a distinct allosteric site on the NS5B polymerase, specifically interacting with both the palm I and palm II regions[1][2]. This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing the synthesis of new viral RNA.
Sofosbuvir , on the other hand, is a prodrug that, once inside the hepatocyte, is metabolized into its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the nascent viral RNA chain by the NS5B polymerase. Upon incorporation, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA and effectively stopping replication[3].
In Vitro Antiviral Activity
The half-maximal effective concentration (EC50) is a key metric for assessing the in vitro potency of an antiviral compound. The following table summarizes the reported EC50 values for this compound and sofosbuvir against various HCV genotypes.
| HCV Genotype | This compound EC50 (nM) | Sofosbuvir Mean EC50 (nM) |
| 1a | 1.2[4] | 40 |
| 1b | N/A | 110 |
| 2a | 6.6[4] | 32[5] |
| 2b | N/A | 43 |
| 3a | 1.6[4] | 81 |
| 4a | 1.2[4] | 130[5] |
| 5a | N/A | 47 |
| 6a | N/A | 47 |
N/A: Data not available in the searched sources.
In Vitro Resistance Profile
This compound has been reported to maintain its potency against clinically relevant HCV mutants[1][6]. As a non-nucleoside inhibitor, it is possible that mutations in the allosteric binding site on the NS5B polymerase could confer resistance.
Sofosbuvir is known to have a high barrier to resistance in vitro. The primary resistance-associated substitution (RAS) is S282T in the NS5B polymerase active site. This mutation has been shown to confer reduced susceptibility to sofosbuvir[3][5].
Experimental Protocols
The following are representative protocols for the in vitro assays used to determine the antiviral activity and cytotoxicity of this compound and sofosbuvir.
HCV Replicon Assay for EC50 Determination
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
-
Cell Culture: Human hepatoma (Huh-7) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Replicon Transfection: Cells are transfected with in vitro transcribed HCV subgenomic replicon RNA. These replicons typically contain a reporter gene, such as luciferase, in place of the viral structural proteins, allowing for a quantifiable measure of replication.
-
Compound Treatment: The transfected cells are then treated with a range of concentrations of this compound or sofosbuvir.
-
Incubation: The plates are incubated for 48 to 72 hours to allow for HCV replication and the effect of the compounds to take place.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the luciferase activity compared to untreated controls, is calculated.
Cytotoxicity Assay for CC50 Determination
This assay determines the concentration of a compound that is toxic to the host cells.
-
Cell Seeding: Huh-7 cells are seeded in 96-well plates.
-
Compound Incubation: The cells are incubated with the same range of concentrations of this compound or sofosbuvir as used in the replicon assay for the same duration (e.g., 72 hours).
-
MTT Assay: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to untreated controls, is calculated. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Head-to-Head Comparison of the HCV NS5B Inhibitors MK-8876 and Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a cornerstone target in the development of direct-acting antivirals. This guide provides an in-depth in vitro comparison of two potent NS5B inhibitors: MK-8876, a novel non-nucleoside inhibitor, and sofosbuvir, a widely used nucleoside analog prodrug. This analysis is based on publicly available preclinical data to inform on their comparative performance in a research context.
Mechanism of Action: Two distinct approaches to inhibiting viral replication
This compound and sofosbuvir employ different strategies to halt HCV replication by targeting the same viral enzyme, the NS5B polymerase.
This compound is a non-nucleoside inhibitor (NNI) that belongs to the 5-aryl benzofuran class of molecules. It binds to a distinct allosteric site on the NS5B polymerase, specifically interacting with both the palm I and palm II regions[1][2]. This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing the synthesis of new viral RNA.
Sofosbuvir , on the other hand, is a prodrug that, once inside the hepatocyte, is metabolized into its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA chain by the NS5B polymerase. Upon incorporation, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA and effectively stopping replication[3].
In Vitro Antiviral Activity
The half-maximal effective concentration (EC50) is a key metric for assessing the in vitro potency of an antiviral compound. The following table summarizes the reported EC50 values for this compound and sofosbuvir against various HCV genotypes.
| HCV Genotype | This compound EC50 (nM) | Sofosbuvir Mean EC50 (nM) |
| 1a | 1.2[4] | 40 |
| 1b | N/A | 110 |
| 2a | 6.6[4] | 32[5] |
| 2b | N/A | 43 |
| 3a | 1.6[4] | 81 |
| 4a | 1.2[4] | 130[5] |
| 5a | N/A | 47 |
| 6a | N/A | 47 |
N/A: Data not available in the searched sources.
In Vitro Resistance Profile
This compound has been reported to maintain its potency against clinically relevant HCV mutants[1][6]. As a non-nucleoside inhibitor, it is possible that mutations in the allosteric binding site on the NS5B polymerase could confer resistance.
Sofosbuvir is known to have a high barrier to resistance in vitro. The primary resistance-associated substitution (RAS) is S282T in the NS5B polymerase active site. This mutation has been shown to confer reduced susceptibility to sofosbuvir[3][5].
Experimental Protocols
The following are representative protocols for the in vitro assays used to determine the antiviral activity and cytotoxicity of this compound and sofosbuvir.
HCV Replicon Assay for EC50 Determination
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
-
Cell Culture: Human hepatoma (Huh-7) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Replicon Transfection: Cells are transfected with in vitro transcribed HCV subgenomic replicon RNA. These replicons typically contain a reporter gene, such as luciferase, in place of the viral structural proteins, allowing for a quantifiable measure of replication.
-
Compound Treatment: The transfected cells are then treated with a range of concentrations of this compound or sofosbuvir.
-
Incubation: The plates are incubated for 48 to 72 hours to allow for HCV replication and the effect of the compounds to take place.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the luciferase activity compared to untreated controls, is calculated.
Cytotoxicity Assay for CC50 Determination
This assay determines the concentration of a compound that is toxic to the host cells.
-
Cell Seeding: Huh-7 cells are seeded in 96-well plates.
-
Compound Incubation: The cells are incubated with the same range of concentrations of this compound or sofosbuvir as used in the replicon assay for the same duration (e.g., 72 hours).
-
MTT Assay: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to untreated controls, is calculated. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of NS5B Polymerase Inhibitors in Anti-HCV Therapy
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of Direct-Acting Antivirals (DAAs). These agents target specific viral proteins essential for replication, and modern therapy hinges on combining DAAs with different mechanisms of action to achieve high cure rates, known as Sustained Virologic Response (SVR), and to create a high barrier to resistance. This guide assesses the synergistic effects of combining an NS5B polymerase inhibitor, exemplified by compounds like MK-8876, with other key anti-HCV drugs.
This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of the viral genome.[1] By binding to an allosteric site on the enzyme, it halts viral RNA synthesis. The standard of care involves combining such agents with inhibitors of the NS3/4A protease and the NS5A replication complex protein.[2][3] This multi-targeted approach is designed to potently suppress viral replication and prevent the emergence of drug-resistant variants.[4][5]
While specific in vitro synergy studies for this compound are not extensively available in public literature, its intended role as a component of an all-oral, direct-acting regimen is clear.[1] To provide a robust comparison, this guide will focus on the extensive clinical data available for a similar combination regimen developed by Merck, featuring the NS5B nucleotide inhibitor uprifosbuvir (B611596) (MK-3682), the NS5A inhibitor ruzasvir (B610607) (MK-8408), and the NS3/4A protease inhibitor grazoprevir (B560101). This combination provides a powerful real-world surrogate for assessing the synergistic efficacy of a multi-DAA regimen involving an NS5B inhibitor.
Mechanism of Action and Drug Targets
The rationale for combining DAAs lies in targeting multiple, independent steps of the HCV lifecycle. This creates a synergistic effect where the combined antiviral activity is greater than the sum of the individual drugs, significantly reducing the chance of viral breakthrough.
Performance Data: Clinical Synergy Assessment
The synergistic efficacy of combining NS3/4A, NS5A, and NS5B inhibitors is demonstrated in the C-CREST-1 and C-CREST-2 clinical trials, which evaluated the combination of grazoprevir, ruzasvir, and uprifosbuvir. The primary endpoint in these studies was SVR12, representing a functional cure.
Table 1: SVR12 Rates for Grazoprevir/Ruzasvir/Uprifosbuvir Combination Therapy (Data compiled from C-CREST clinical trials)[6][7]
| Patient Population | HCV Genotype | Treatment Duration | SVR12 Rate (n/N) |
| Without Cirrhosis | Genotype 1 | 8 Weeks | 91% (21/23) |
| Genotype 2 | 8 Weeks | 94% (15/16) | |
| Genotype 3 | 8 Weeks | 91% (20/22) | |
| Treatment-Experienced (Failed NS5A Inhibitor) | Genotype 1 | 16 Weeks + Ribavirin | 98% (43/44) |
| Genotype 1 | 24 Weeks | 100% (49/49) | |
| Genotypes 1, 2, 3 | 16 Weeks + Ribavirin | 96% (23/24) |
These high SVR12 rates, even in difficult-to-treat populations such as those who have previously failed other DAA regimens, underscore the powerful synergistic effect of this triple-combination therapy.[8] The combination was highly effective across multiple major genotypes, demonstrating a broad spectrum of activity.
Experimental Protocols: In Vitro Synergy Analysis
While clinical data provides the ultimate measure of synergistic efficacy, in vitro studies are crucial for initial drug discovery and characterization. The standard method for quantifying synergy between anti-HCV compounds is the HCV replicon assay.
Key Experimental Method: HCV Replicon Assay
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons are engineered to express a reporter gene (e.g., luciferase) whose activity is proportional to the level of HCV RNA replication.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a matrix of drug concentrations. This involves applying each drug alone in a serial dilution and in combination with the other drug(s) at various fixed ratios.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for multiple cycles of HCV replication and to observe the inhibitory effects of the compounds.
-
Data Acquisition: After incubation, cell viability is assessed (e.g., using a cytotoxicity assay) to rule out that the observed antiviral effect is due to cell death. The reporter gene activity (e.g., luminescence) is then measured to quantify HCV replication.
-
Synergy Analysis: The dose-response data is analyzed using specialized software (e.g., MacSynergyII or CalcuSyn).[2][4] This analysis is typically based on principles like the Loewe additivity or Bliss independence models to calculate a Combination Index (CI).
-
CI < 1: Indicates synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the combined effect is less than the sum of the individual effects).
-
Studies have consistently shown that combinations of DAAs targeting different viral proteins, such as an NS5A inhibitor and an NS5B inhibitor, result in synergistic activity in these replicon systems.[2][4]
Conclusion
The therapeutic strategy for HCV infection is fundamentally based on the synergistic action of combination DAA regimens. While direct in vitro synergy data for this compound is limited, the clinical success of analogous NS5B inhibitor-containing regimens provides compelling evidence for this approach. The combination of an NS5B polymerase inhibitor (like this compound or uprifosbuvir), an NS5A inhibitor (ruzasvir), and an NS3/4A protease inhibitor (grazoprevir) creates a multi-pronged attack on the virus that leads to high rates of cure across diverse patient populations and genotypes. The established methodologies for in vitro synergy assessment continue to be a cornerstone for the development of future pan-genotypic, highly effective anti-HCV cocktails.
References
- 1. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of Combined NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Combination therapies with NS5A, NS3 and NS5B inhibitors on different genotypes of hepatitis C virus in human hepatocyte chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Safety and efficacy of an 8-week regimen of grazoprevir plus ruzasvir plus uprifosbuvir compared with grazoprevir plus elbasvir plus uprifosbuvir in participants without cirrhosis infected with hepatitis C virus genotypes 1, 2, or 3 (C-CREST-1 and C-CREST-2, part A): two randomised, phase 2, open-label trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Grazoprevir, ruzasvir, and uprifosbuvir for hepatitis C virus after NS5A treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of NS5B Polymerase Inhibitors in Anti-HCV Therapy
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of Direct-Acting Antivirals (DAAs). These agents target specific viral proteins essential for replication, and modern therapy hinges on combining DAAs with different mechanisms of action to achieve high cure rates, known as Sustained Virologic Response (SVR), and to create a high barrier to resistance. This guide assesses the synergistic effects of combining an NS5B polymerase inhibitor, exemplified by compounds like MK-8876, with other key anti-HCV drugs.
This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of the viral genome.[1] By binding to an allosteric site on the enzyme, it halts viral RNA synthesis. The standard of care involves combining such agents with inhibitors of the NS3/4A protease and the NS5A replication complex protein.[2][3] This multi-targeted approach is designed to potently suppress viral replication and prevent the emergence of drug-resistant variants.[4][5]
While specific in vitro synergy studies for this compound are not extensively available in public literature, its intended role as a component of an all-oral, direct-acting regimen is clear.[1] To provide a robust comparison, this guide will focus on the extensive clinical data available for a similar combination regimen developed by Merck, featuring the NS5B nucleotide inhibitor uprifosbuvir (MK-3682), the NS5A inhibitor ruzasvir (MK-8408), and the NS3/4A protease inhibitor grazoprevir. This combination provides a powerful real-world surrogate for assessing the synergistic efficacy of a multi-DAA regimen involving an NS5B inhibitor.
Mechanism of Action and Drug Targets
The rationale for combining DAAs lies in targeting multiple, independent steps of the HCV lifecycle. This creates a synergistic effect where the combined antiviral activity is greater than the sum of the individual drugs, significantly reducing the chance of viral breakthrough.
Performance Data: Clinical Synergy Assessment
The synergistic efficacy of combining NS3/4A, NS5A, and NS5B inhibitors is demonstrated in the C-CREST-1 and C-CREST-2 clinical trials, which evaluated the combination of grazoprevir, ruzasvir, and uprifosbuvir. The primary endpoint in these studies was SVR12, representing a functional cure.
Table 1: SVR12 Rates for Grazoprevir/Ruzasvir/Uprifosbuvir Combination Therapy (Data compiled from C-CREST clinical trials)[6][7]
| Patient Population | HCV Genotype | Treatment Duration | SVR12 Rate (n/N) |
| Without Cirrhosis | Genotype 1 | 8 Weeks | 91% (21/23) |
| Genotype 2 | 8 Weeks | 94% (15/16) | |
| Genotype 3 | 8 Weeks | 91% (20/22) | |
| Treatment-Experienced (Failed NS5A Inhibitor) | Genotype 1 | 16 Weeks + Ribavirin | 98% (43/44) |
| Genotype 1 | 24 Weeks | 100% (49/49) | |
| Genotypes 1, 2, 3 | 16 Weeks + Ribavirin | 96% (23/24) |
These high SVR12 rates, even in difficult-to-treat populations such as those who have previously failed other DAA regimens, underscore the powerful synergistic effect of this triple-combination therapy.[8] The combination was highly effective across multiple major genotypes, demonstrating a broad spectrum of activity.
Experimental Protocols: In Vitro Synergy Analysis
While clinical data provides the ultimate measure of synergistic efficacy, in vitro studies are crucial for initial drug discovery and characterization. The standard method for quantifying synergy between anti-HCV compounds is the HCV replicon assay.
Key Experimental Method: HCV Replicon Assay
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons are engineered to express a reporter gene (e.g., luciferase) whose activity is proportional to the level of HCV RNA replication.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a matrix of drug concentrations. This involves applying each drug alone in a serial dilution and in combination with the other drug(s) at various fixed ratios.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for multiple cycles of HCV replication and to observe the inhibitory effects of the compounds.
-
Data Acquisition: After incubation, cell viability is assessed (e.g., using a cytotoxicity assay) to rule out that the observed antiviral effect is due to cell death. The reporter gene activity (e.g., luminescence) is then measured to quantify HCV replication.
-
Synergy Analysis: The dose-response data is analyzed using specialized software (e.g., MacSynergyII or CalcuSyn).[2][4] This analysis is typically based on principles like the Loewe additivity or Bliss independence models to calculate a Combination Index (CI).
-
CI < 1: Indicates synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the combined effect is less than the sum of the individual effects).
-
Studies have consistently shown that combinations of DAAs targeting different viral proteins, such as an NS5A inhibitor and an NS5B inhibitor, result in synergistic activity in these replicon systems.[2][4]
Conclusion
The therapeutic strategy for HCV infection is fundamentally based on the synergistic action of combination DAA regimens. While direct in vitro synergy data for this compound is limited, the clinical success of analogous NS5B inhibitor-containing regimens provides compelling evidence for this approach. The combination of an NS5B polymerase inhibitor (like this compound or uprifosbuvir), an NS5A inhibitor (ruzasvir), and an NS3/4A protease inhibitor (grazoprevir) creates a multi-pronged attack on the virus that leads to high rates of cure across diverse patient populations and genotypes. The established methodologies for in vitro synergy assessment continue to be a cornerstone for the development of future pan-genotypic, highly effective anti-HCV cocktails.
References
- 1. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of Combined NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Combination therapies with NS5A, NS3 and NS5B inhibitors on different genotypes of hepatitis C virus in human hepatocyte chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Safety and efficacy of an 8-week regimen of grazoprevir plus ruzasvir plus uprifosbuvir compared with grazoprevir plus elbasvir plus uprifosbuvir in participants without cirrhosis infected with hepatitis C virus genotypes 1, 2, or 3 (C-CREST-1 and C-CREST-2, part A): two randomised, phase 2, open-label trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Grazoprevir, ruzasvir, and uprifosbuvir for hepatitis C virus after NS5A treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Crystal Structures: A Comparative Guide to Prediction Methods Validated with MK-8876
For researchers, scientists, and professionals in drug development, the accurate prediction of a molecule's crystal structure is a critical step in understanding its stability, solubility, and bioavailability. This guide provides an objective comparison of a robust, modern crystal structure prediction (CSP) method against an alternative approach, using the antiviral drug candidate MK-8876 as a challenging case study. The successful prediction of this compound's complex crystal structure highlights the advancements in computational chemistry and offers a pathway to de-risk solid form selection in pharmaceutical development.
The quest to crystallize and solve the structure of active pharmaceutical ingredients (APIs) can be fraught with challenges, including polymorphism—the ability of a compound to exist in multiple crystalline forms. Undiscovered, more stable polymorphs can appear unexpectedly, leading to significant manufacturing and regulatory hurdles. Crystal structure prediction (CSP) aims to mitigate this risk by computationally identifying the most likely and stable crystal packing arrangements before they are discovered experimentally.
This compound, a molecule with known complexities in its crystallization, serves as an ideal candidate for validating the robustness of CSP methodologies. While earlier CSP attempts with traditional methods proved unsuccessful, a modern, hierarchical approach has demonstrated remarkable success in identifying the experimentally observed crystal structure of this compound, showcasing the evolution and predictive power of these computational tools.
Performance Benchmark: A Tale of Two Methods
The following table summarizes the comparative performance of a robust, multi-stage CSP method against an alternative method, the GRACE software, in predicting the crystal structure of this compound.
| Performance Metric | Robust CSP Method | Alternative Method (GRACE Software) |
| Prediction Success for this compound | Successful | Unsuccessful |
| Rank of Experimental Structure | 2 | >2000 |
| Key Methodological Feature | Hierarchical refinement with machine learning force fields and DFT-D | Tailor-made force fields with Monte Carlo sampling |
| Indication of Other Polymorphs | Yes, predicted a more stable, undiscovered polymorph | Not applicable |
In-Depth Look: Experimental Protocols
The success of the robust CSP method lies in its hierarchical and computationally intensive workflow, which progressively refines the search for the most stable crystal structures. In contrast, the alternative method, while effective for many molecules, faced challenges with the specific chemical nature of this compound.
Robust Crystal Structure Prediction (CSP) Method
This method employs a multi-step, hierarchical approach to identify and rank potential crystal structures.
-
Conformational Analysis: The process begins with a thorough search of the conformational space of the this compound molecule to identify low-energy shapes that are likely to exist in a crystal.
-
Crystal Packing Generation: A novel, systematic crystal packing search algorithm is used to generate a comprehensive set of plausible crystal structures from the low-energy conformers.
-
Hierarchical Energy Ranking:
-
Initial Ranking with Machine Learning Force Fields: A machine learning force field (MLFF) is employed for an initial, rapid energy ranking of the generated crystal structures. This step efficiently filters out high-energy, unlikely structures.
-
Refinement with Density Functional Theory (DFT-D): The most promising candidates from the MLFF ranking are then subjected to more accurate, but computationally expensive, geometry optimization and energy calculations using dispersion-corrected density functional theory (DFT-D). This step provides a highly accurate final ranking of the predicted crystal structures.
-
-
Analysis of the Crystal Energy Landscape: The final ranked list of structures, known as the crystal energy landscape, is analyzed to identify the most likely observable polymorphs. For this compound, the experimentally determined structure was ranked second, very close in energy to the predicted most stable form, indicating a high probability of its existence.[1]
Alternative Method: GRACE Software
The GRACE (Generation, Ranking, and Characterization Engine) software is a widely used tool for CSP that relies on the following workflow:
-
Tailor-Made Force Field (TMFF) Generation: A force field specifically parameterized for the target molecule (this compound) is created. This force field is designed to accurately model the intra- and intermolecular interactions.
-
Monte Carlo Parallel Tempering Search: A Monte Carlo-based search algorithm is used to explore the vast space of possible crystal packings, guided by the tailor-made force field. This generates a large number of potential crystal structures.
-
Energy Ranking: The generated structures are ranked based on their energies as calculated by the TMFF.
In the case of this compound, the tailor-made force field used in the GRACE software did not sufficiently stabilize the experimental crystal structure, leading to a very high rank (over 2000), effectively a failed prediction.[1] This highlights the critical importance of the accuracy of the underlying energy model in CSP.
Visualizing the Path to Prediction
The following diagram illustrates the logical workflow of the successful, robust CSP method.
The Significance of a Successful Prediction
The successful application of a robust CSP method to a complex molecule like this compound has several important implications for drug development:
-
Risk Mitigation: By providing a comprehensive map of the potential polymorphic landscape, CSP can help identify and mitigate the risk of late-appearing, more stable crystal forms.
-
Informed Experimental Screening: The predictions from CSP can guide experimental polymorph screens, making them more efficient and targeted.
-
Intellectual Property: A thorough understanding of the polymorphic landscape is crucial for securing robust intellectual property protection for a new drug substance.
-
Cocrystal Design: As demonstrated in a separate study, CSP can also be effectively used to predict and guide the synthesis of cocrystals, which can be used to modify the physicochemical properties of an API.[2]
References
Unveiling Crystal Structures: A Comparative Guide to Prediction Methods Validated with MK-8876
For researchers, scientists, and professionals in drug development, the accurate prediction of a molecule's crystal structure is a critical step in understanding its stability, solubility, and bioavailability. This guide provides an objective comparison of a robust, modern crystal structure prediction (CSP) method against an alternative approach, using the antiviral drug candidate MK-8876 as a challenging case study. The successful prediction of this compound's complex crystal structure highlights the advancements in computational chemistry and offers a pathway to de-risk solid form selection in pharmaceutical development.
The quest to crystallize and solve the structure of active pharmaceutical ingredients (APIs) can be fraught with challenges, including polymorphism—the ability of a compound to exist in multiple crystalline forms. Undiscovered, more stable polymorphs can appear unexpectedly, leading to significant manufacturing and regulatory hurdles. Crystal structure prediction (CSP) aims to mitigate this risk by computationally identifying the most likely and stable crystal packing arrangements before they are discovered experimentally.
This compound, a molecule with known complexities in its crystallization, serves as an ideal candidate for validating the robustness of CSP methodologies. While earlier CSP attempts with traditional methods proved unsuccessful, a modern, hierarchical approach has demonstrated remarkable success in identifying the experimentally observed crystal structure of this compound, showcasing the evolution and predictive power of these computational tools.
Performance Benchmark: A Tale of Two Methods
The following table summarizes the comparative performance of a robust, multi-stage CSP method against an alternative method, the GRACE software, in predicting the crystal structure of this compound.
| Performance Metric | Robust CSP Method | Alternative Method (GRACE Software) |
| Prediction Success for this compound | Successful | Unsuccessful |
| Rank of Experimental Structure | 2 | >2000 |
| Key Methodological Feature | Hierarchical refinement with machine learning force fields and DFT-D | Tailor-made force fields with Monte Carlo sampling |
| Indication of Other Polymorphs | Yes, predicted a more stable, undiscovered polymorph | Not applicable |
In-Depth Look: Experimental Protocols
The success of the robust CSP method lies in its hierarchical and computationally intensive workflow, which progressively refines the search for the most stable crystal structures. In contrast, the alternative method, while effective for many molecules, faced challenges with the specific chemical nature of this compound.
Robust Crystal Structure Prediction (CSP) Method
This method employs a multi-step, hierarchical approach to identify and rank potential crystal structures.
-
Conformational Analysis: The process begins with a thorough search of the conformational space of the this compound molecule to identify low-energy shapes that are likely to exist in a crystal.
-
Crystal Packing Generation: A novel, systematic crystal packing search algorithm is used to generate a comprehensive set of plausible crystal structures from the low-energy conformers.
-
Hierarchical Energy Ranking:
-
Initial Ranking with Machine Learning Force Fields: A machine learning force field (MLFF) is employed for an initial, rapid energy ranking of the generated crystal structures. This step efficiently filters out high-energy, unlikely structures.
-
Refinement with Density Functional Theory (DFT-D): The most promising candidates from the MLFF ranking are then subjected to more accurate, but computationally expensive, geometry optimization and energy calculations using dispersion-corrected density functional theory (DFT-D). This step provides a highly accurate final ranking of the predicted crystal structures.
-
-
Analysis of the Crystal Energy Landscape: The final ranked list of structures, known as the crystal energy landscape, is analyzed to identify the most likely observable polymorphs. For this compound, the experimentally determined structure was ranked second, very close in energy to the predicted most stable form, indicating a high probability of its existence.[1]
Alternative Method: GRACE Software
The GRACE (Generation, Ranking, and Characterization Engine) software is a widely used tool for CSP that relies on the following workflow:
-
Tailor-Made Force Field (TMFF) Generation: A force field specifically parameterized for the target molecule (this compound) is created. This force field is designed to accurately model the intra- and intermolecular interactions.
-
Monte Carlo Parallel Tempering Search: A Monte Carlo-based search algorithm is used to explore the vast space of possible crystal packings, guided by the tailor-made force field. This generates a large number of potential crystal structures.
-
Energy Ranking: The generated structures are ranked based on their energies as calculated by the TMFF.
In the case of this compound, the tailor-made force field used in the GRACE software did not sufficiently stabilize the experimental crystal structure, leading to a very high rank (over 2000), effectively a failed prediction.[1] This highlights the critical importance of the accuracy of the underlying energy model in CSP.
Visualizing the Path to Prediction
The following diagram illustrates the logical workflow of the successful, robust CSP method.
The Significance of a Successful Prediction
The successful application of a robust CSP method to a complex molecule like this compound has several important implications for drug development:
-
Risk Mitigation: By providing a comprehensive map of the potential polymorphic landscape, CSP can help identify and mitigate the risk of late-appearing, more stable crystal forms.
-
Informed Experimental Screening: The predictions from CSP can guide experimental polymorph screens, making them more efficient and targeted.
-
Intellectual Property: A thorough understanding of the polymorphic landscape is crucial for securing robust intellectual property protection for a new drug substance.
-
Cocrystal Design: As demonstrated in a separate study, CSP can also be effectively used to predict and guide the synthesis of cocrystals, which can be used to modify the physicochemical properties of an API.[2]
References
Safety Operating Guide
Navigating the Final Frontier of Drug Development: A Guide to the Proper Disposal of MK-8876
For Immediate Use by Laboratory and Drug Development Professionals
The responsible management of investigational compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of the research compound MK-8876, integrating best practices for handling pharmaceutical waste and adhering to regulatory standards.
At the heart of safe disposal is a thorough understanding of the compound's specific characteristics. The Safety Data Sheet (SDS) for this compound is the primary source for this critical information. In the absence of a specific SDS for this compound in the public domain, this guide outlines a universal workflow applicable to investigational new drugs, emphasizing the points at which the SDS and consultation with your institution's Environmental Health and Safety (EHS) department are mandatory.
I. Pre-Disposal Hazard Assessment: The First Line of Defense
Before any disposal procedures commence, a comprehensive hazard assessment is crucial. This initial step dictates the entire disposal pathway.
-
Locate and Review the Safety Data Sheet (SDS): The SDS for this compound is the most critical piece of documentation. It will provide specific information on:
-
Hazard Identification: Details on physical, health, and environmental hazards.
-
First-Aid Measures: Procedures for exposure.
-
Handling and Storage: Necessary precautions and storage conditions.
-
Physical and Chemical Properties: Information on appearance, solubility, and stability.
-
Stability and Reactivity: Lists incompatible materials to avoid accidental hazardous reactions during storage or disposal.
-
Toxicological Information: Data on acute and chronic health effects.
-
Ecological Information: Impact on the environment.
-
Disposal Considerations: Preliminary guidance on disposal.
-
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is a vital resource. They will:
-
Assist in interpreting the SDS.
-
Determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Provide institution-specific procedures and approved waste vendors.
-
II. Standard Operating Procedure for this compound Disposal
The following step-by-step protocol is a general guideline. Always defer to the specific instructions in the this compound SDS and your institution's EHS-approved procedures.
Personnel Safety:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the SDS. This typically includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
-
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with powders or volatile solutions.
Disposal Workflow:
-
Segregation of Waste:
-
Properly segregate waste streams to prevent incompatible materials from mixing.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by the SDS and EHS.
-
-
Preparing for Disposal:
-
Unused or Expired Compound: For pure, unused, or expired this compound, the primary disposal route will be determined by its hazard classification.
-
Contaminated Materials: Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be considered contaminated waste.
-
-
Waste Containerization:
-
Use only approved, properly labeled waste containers provided by your institution's EHS department.
-
The label should clearly identify the contents as "this compound Waste" and include any hazard pictograms as required by the Globally Harmonized System (GHS).
-
-
Disposal Pathways:
-
Non-Hazardous Waste: If EHS determines that this compound is non-hazardous, it may be permissible to dispose of it through a designated pharmaceutical waste stream, which is typically incinerated.
-
Hazardous Waste: If classified as hazardous waste, this compound must be disposed of through a licensed hazardous waste vendor. EHS will coordinate the pickup and disposal of this waste.
-
Return to Sponsor: For clinical trial materials, there may be a requirement to return unused or expired investigational products to the study sponsor.[1] Follow the specific instructions provided in the clinical trial protocol.
-
-
Record Keeping:
-
Maintain meticulous records of the disposal of this compound. This includes:
-
The date of disposal.
-
The quantity of material disposed of.
-
The disposal method used.
-
Any documentation provided by the waste vendor, such as a certificate of destruction.
-
-
III. Experimental Protocols and Data
As this compound is an investigational compound, publicly available, detailed experimental protocols for its disposal are not available. The disposal methodology is contingent on the data provided in its specific Safety Data Sheet. The following table summarizes the types of quantitative data from an SDS that would inform disposal procedures.
| Data Point from SDS | Relevance to Disposal Procedure | Example |
| pH | Determines compatibility with other waste streams and potential for corrosion. | A highly acidic or basic compound would require a dedicated, compatible waste container. |
| Flash Point | Indicates flammability and the need for precautions against ignition sources. | A low flash point would classify the waste as flammable hazardous waste. |
| LD50 (Lethal Dose, 50%) | Provides information on acute toxicity, influencing handling procedures and hazard classification. | A low LD50 value would necessitate stringent containment and PPE. |
| RCRA Waste Codes | If applicable, these codes directly dictate the hazardous waste disposal requirements. | e.g., "P-listed" or "U-listed" waste codes indicate specific types of hazardous waste. |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Navigating the Final Frontier of Drug Development: A Guide to the Proper Disposal of MK-8876
For Immediate Use by Laboratory and Drug Development Professionals
The responsible management of investigational compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of the research compound MK-8876, integrating best practices for handling pharmaceutical waste and adhering to regulatory standards.
At the heart of safe disposal is a thorough understanding of the compound's specific characteristics. The Safety Data Sheet (SDS) for this compound is the primary source for this critical information. In the absence of a specific SDS for this compound in the public domain, this guide outlines a universal workflow applicable to investigational new drugs, emphasizing the points at which the SDS and consultation with your institution's Environmental Health and Safety (EHS) department are mandatory.
I. Pre-Disposal Hazard Assessment: The First Line of Defense
Before any disposal procedures commence, a comprehensive hazard assessment is crucial. This initial step dictates the entire disposal pathway.
-
Locate and Review the Safety Data Sheet (SDS): The SDS for this compound is the most critical piece of documentation. It will provide specific information on:
-
Hazard Identification: Details on physical, health, and environmental hazards.
-
First-Aid Measures: Procedures for exposure.
-
Handling and Storage: Necessary precautions and storage conditions.
-
Physical and Chemical Properties: Information on appearance, solubility, and stability.
-
Stability and Reactivity: Lists incompatible materials to avoid accidental hazardous reactions during storage or disposal.
-
Toxicological Information: Data on acute and chronic health effects.
-
Ecological Information: Impact on the environment.
-
Disposal Considerations: Preliminary guidance on disposal.
-
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is a vital resource. They will:
-
Assist in interpreting the SDS.
-
Determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Provide institution-specific procedures and approved waste vendors.
-
II. Standard Operating Procedure for this compound Disposal
The following step-by-step protocol is a general guideline. Always defer to the specific instructions in the this compound SDS and your institution's EHS-approved procedures.
Personnel Safety:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the SDS. This typically includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
-
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with powders or volatile solutions.
Disposal Workflow:
-
Segregation of Waste:
-
Properly segregate waste streams to prevent incompatible materials from mixing.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by the SDS and EHS.
-
-
Preparing for Disposal:
-
Unused or Expired Compound: For pure, unused, or expired this compound, the primary disposal route will be determined by its hazard classification.
-
Contaminated Materials: Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be considered contaminated waste.
-
-
Waste Containerization:
-
Use only approved, properly labeled waste containers provided by your institution's EHS department.
-
The label should clearly identify the contents as "this compound Waste" and include any hazard pictograms as required by the Globally Harmonized System (GHS).
-
-
Disposal Pathways:
-
Non-Hazardous Waste: If EHS determines that this compound is non-hazardous, it may be permissible to dispose of it through a designated pharmaceutical waste stream, which is typically incinerated.
-
Hazardous Waste: If classified as hazardous waste, this compound must be disposed of through a licensed hazardous waste vendor. EHS will coordinate the pickup and disposal of this waste.
-
Return to Sponsor: For clinical trial materials, there may be a requirement to return unused or expired investigational products to the study sponsor.[1] Follow the specific instructions provided in the clinical trial protocol.
-
-
Record Keeping:
-
Maintain meticulous records of the disposal of this compound. This includes:
-
The date of disposal.
-
The quantity of material disposed of.
-
The disposal method used.
-
Any documentation provided by the waste vendor, such as a certificate of destruction.
-
-
III. Experimental Protocols and Data
As this compound is an investigational compound, publicly available, detailed experimental protocols for its disposal are not available. The disposal methodology is contingent on the data provided in its specific Safety Data Sheet. The following table summarizes the types of quantitative data from an SDS that would inform disposal procedures.
| Data Point from SDS | Relevance to Disposal Procedure | Example |
| pH | Determines compatibility with other waste streams and potential for corrosion. | A highly acidic or basic compound would require a dedicated, compatible waste container. |
| Flash Point | Indicates flammability and the need for precautions against ignition sources. | A low flash point would classify the waste as flammable hazardous waste. |
| LD50 (Lethal Dose, 50%) | Provides information on acute toxicity, influencing handling procedures and hazard classification. | A low LD50 value would necessitate stringent containment and PPE. |
| RCRA Waste Codes | If applicable, these codes directly dictate the hazardous waste disposal requirements. | e.g., "P-listed" or "U-listed" waste codes indicate specific types of hazardous waste. |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling MK-8876
Essential Safety and Handling Guide for MK-8876
This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound that requires stringent safety protocols. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Emergency Contact Information:
-
CHEMTREC (USA): 800-424-9300
-
CHEMTREC (International): +1-703-527-3887
Hazard Identification and Safety Summary
This compound and its solutions are classified as hazardous. Key hazards include:
-
Flammability: Highly flammable liquid and vapor.[1] Vapors may form explosive mixtures with air.[1]
-
Health Hazards: Causes serious eye irritation.[1][2] May cause drowsiness or dizziness.[1] Repeated exposure may cause skin dryness or cracking.[1] Some formulations are highly toxic if swallowed, in contact with skin, or inhaled.
Quantitative Data Summary
| Property | Data | Source |
| Boiling Point/Range | 115 - 117 °C (239 - 243 °F) | |
| Melting Point/Range | -112 °C (-170 °F) | |
| Density | 0.794 g/mL at 25 °C (77 °F) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create an effective barrier against exposure.[3][4]
-
Eye Protection: Chemical splash goggles are required to provide full splash and impact protection.[5]
-
Hand Protection: Wear chemically resistant gloves. Given the lack of specific permeation data for this compound, it is advisable to use gloves tested against a broad range of chemicals, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.
-
Body Protection: A flame-retardant, antistatic protective lab coat or gown is required.[1][6] For tasks with a higher risk of splashes, a poly-coated gown should be considered.[3]
-
Respiratory Protection: Work must be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] If vapors or aerosols are generated, a NIOSH-approved respirator is required.[1] A surgical N-95 respirator can provide both respiratory and splash protection.[3]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Remove all ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the work area.[1][6]
- Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]
- Ground and bond containers and receiving equipment to prevent static discharge.[1][6]
- Have an emergency eyewash station and safety shower readily accessible.
2. Donning PPE:
- Before entering the designated handling area, don all required PPE in the following order: gown, respirator (if required), eye protection, and gloves.
3. Handling this compound:
- Conduct all work with this compound inside a chemical fume hood.[1]
- Use only non-sparking tools.[1][6]
- Avoid inhalation of vapors or mists.[1][6]
- Prevent contact with skin and eyes.
- Keep the container tightly closed when not in use.[1][6]
4. Post-Handling:
- After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
- Change any contaminated clothing immediately.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
- All materials contaminated with this compound (e.g., unused compound, empty containers, contaminated gloves, and labware) must be treated as hazardous chemical waste.[7]
- Do not mix this compound waste with other waste streams.[7]
2. Waste Collection:
- Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
- The container should be stored in a well-ventilated, secure area away from heat and ignition sources.
3. Disposal Procedure:
- Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.
- Do not pour this compound waste down the drain.[2][6][8]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Seek immediate medical attention.[1][6]
-
Spill: Evacuate the area. Cover drains to prevent entry into the sewer system.[2][6][8] Use a liquid-absorbent material (e.g., Chemizorb®) to clean up the spill.[6] Collect the absorbed material in a sealed container for hazardous waste disposal.
Visual Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. merckmillipore.com [merckmillipore.com]
- 3. gerpac.eu [gerpac.eu]
- 4. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling MK-8876
Essential Safety and Handling Guide for MK-8876
This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound that requires stringent safety protocols. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Emergency Contact Information:
-
CHEMTREC (USA): 800-424-9300
-
CHEMTREC (International): +1-703-527-3887
Hazard Identification and Safety Summary
This compound and its solutions are classified as hazardous. Key hazards include:
-
Flammability: Highly flammable liquid and vapor.[1] Vapors may form explosive mixtures with air.[1]
-
Health Hazards: Causes serious eye irritation.[1][2] May cause drowsiness or dizziness.[1] Repeated exposure may cause skin dryness or cracking.[1] Some formulations are highly toxic if swallowed, in contact with skin, or inhaled.
Quantitative Data Summary
| Property | Data | Source |
| Boiling Point/Range | 115 - 117 °C (239 - 243 °F) | |
| Melting Point/Range | -112 °C (-170 °F) | |
| Density | 0.794 g/mL at 25 °C (77 °F) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create an effective barrier against exposure.[3][4]
-
Eye Protection: Chemical splash goggles are required to provide full splash and impact protection.[5]
-
Hand Protection: Wear chemically resistant gloves. Given the lack of specific permeation data for this compound, it is advisable to use gloves tested against a broad range of chemicals, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.
-
Body Protection: A flame-retardant, antistatic protective lab coat or gown is required.[1][6] For tasks with a higher risk of splashes, a poly-coated gown should be considered.[3]
-
Respiratory Protection: Work must be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] If vapors or aerosols are generated, a NIOSH-approved respirator is required.[1] A surgical N-95 respirator can provide both respiratory and splash protection.[3]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Remove all ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the work area.[1][6]
- Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]
- Ground and bond containers and receiving equipment to prevent static discharge.[1][6]
- Have an emergency eyewash station and safety shower readily accessible.
2. Donning PPE:
- Before entering the designated handling area, don all required PPE in the following order: gown, respirator (if required), eye protection, and gloves.
3. Handling this compound:
- Conduct all work with this compound inside a chemical fume hood.[1]
- Use only non-sparking tools.[1][6]
- Avoid inhalation of vapors or mists.[1][6]
- Prevent contact with skin and eyes.
- Keep the container tightly closed when not in use.[1][6]
4. Post-Handling:
- After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
- Change any contaminated clothing immediately.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
- All materials contaminated with this compound (e.g., unused compound, empty containers, contaminated gloves, and labware) must be treated as hazardous chemical waste.[7]
- Do not mix this compound waste with other waste streams.[7]
2. Waste Collection:
- Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
- The container should be stored in a well-ventilated, secure area away from heat and ignition sources.
3. Disposal Procedure:
- Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.
- Do not pour this compound waste down the drain.[2][6][8]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Seek immediate medical attention.[1][6]
-
Spill: Evacuate the area. Cover drains to prevent entry into the sewer system.[2][6][8] Use a liquid-absorbent material (e.g., Chemizorb®) to clean up the spill.[6] Collect the absorbed material in a sealed container for hazardous waste disposal.
Visual Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. merckmillipore.com [merckmillipore.com]
- 3. gerpac.eu [gerpac.eu]
- 4. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
